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  • Product: 8-Hydroxymyristic acid, (S)-
  • CAS: 938159-85-4

Core Science & Biosynthesis

Foundational

Metabolic Trajectories and Analytical Lipidomics of (S)-8-Hydroxymyristic Acid in Mammalian Systems

Executive Summary (S)-8-Hydroxymyristic acid (8-HMA) is a 14-carbon hydroxylated fatty acid that serves as a critical biomarker in mammalian lipidomics. Unlike endogenous eicosanoids, 8-HMA primarily emerges as a downstr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-8-Hydroxymyristic acid (8-HMA) is a 14-carbon hydroxylated fatty acid that serves as a critical biomarker in mammalian lipidomics. Unlike endogenous eicosanoids, 8-HMA primarily emerges as a downstream β -oxidation metabolite of 12-hydroxystearic acid (12-HSA), a ubiquitous excipient in pharmaceutical nanoemulsions and lipid nanoparticles[1]. This technical guide dissects the metabolic causality of 8-HMA, details a self-validating LC-MS/MS lipidomics protocol for its quantification, and provides quantitative pharmacokinetic distribution data.

The β -Oxidation Cascade: Causality & Mechanism

In mammalian systems, the metabolism of exogenous hydroxylated fatty acids like 12-HSA is governed by peroxisomal and mitochondrial β -oxidation[2]. The structural evolution of the lipid relies on the sequential cleavage of two-carbon (acetyl-CoA) units from the carboxyl terminus.

Mechanistic Pathway
  • Activation : 12-HSA is esterified to Coenzyme A by acyl-CoA synthetase in the cytosol before transport into the mitochondria/peroxisome.

  • First Cycle : The C18 chain undergoes standard β -oxidation, losing one acetyl-CoA unit to yield 10-hydroxypalmitic acid (10-HPA; C16)[1].

  • Second Cycle : A subsequent round of β -oxidation cleaves another acetyl-CoA, shifting the relative position of the hydroxyl group to yield (S)-8-hydroxymyristic acid (8-HMA; C14) [2].

  • Terminal Degradation : Further oxidation produces 6-hydroxylauric acid (6-HLA; C12), eventually leading to complete breakdown or deposition in adipose tissue[3].

BetaOxidation HSA 12-Hydroxystearic Acid (12-HSA) [M-H]- : m/z 299.26 Abundance: 81.0% HPA 10-Hydroxypalmitic Acid (10-HPA) [M-H]- : m/z 271.23 Abundance: 17.0% HSA->HPA β-oxidation (- Acetyl-CoA) HMA (S)-8-Hydroxymyristic Acid (8-HMA) [M-H]- : m/z 243.20 Abundance: 1.6% HPA->HMA β-oxidation (- Acetyl-CoA) HLA 6-Hydroxylauric Acid (6-HLA) [M-H]- : m/z 215.16 Abundance: 0.4% HMA->HLA β-oxidation (- Acetyl-CoA)

Fig 1: Mammalian β-oxidation cascade of 12-HSA yielding 8-HMA.

Self-Validating Lipidomics Protocol

To ensure high-fidelity quantification of 8-HMA in complex mammalian matrices (e.g., plasma, adipose tissue), a targeted LC-MS/MS workflow is required. The following protocol is engineered for self-validation, utilizing isotopic internal standards and orthogonal separation mechanisms to eliminate false positives.

Phase 1: Acidified Liquid-Liquid Extraction (LLE)
  • Procedure : Homogenize 50 mg of adipose tissue or 100 µL of plasma in 1 mL of Methanol/Methyl tert-butyl ether (MTBE) (1:3 v/v) containing 0.1% formic acid. Spike with 10 ng of 12-HSA-d3 as an internal standard.

  • Causality : Acidification is non-negotiable for this class of lipids. At physiological pH, the carboxylate group of 8-HMA is ionized, drastically reducing its partition coefficient into the organic phase. Formic acid protonates the molecule, driving it into the MTBE layer while simultaneously precipitating interfering matrix proteins.

Phase 2: UHPLC Separation
  • Procedure : Inject 2 µL of the reconstituted extract onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.05% acetic acid.

  • Causality : The C18 stationary phase resolves the homologous series ( Δ 2 carbons) based on hydrophobic interaction. The hydroxyl group at C8 provides a secondary dipole moment, ensuring 8-HMA elutes predictably before unhydroxylated myristic acid but after the shorter 6-HLA.

Phase 3: ESI-MS/MS Detection
  • Procedure : Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor Multiple Reaction Monitoring (MRM) transitions.

  • Causality : Carboxylic acids readily deprotonate to form stable [M-H]- precursor ions. For 8-HMA (Exact Mass: 244.2038 Da), the precursor is m/z 243.2. The primary product ion targets the neutral loss of water (m/z 225.2), a structural hallmark of hydroxylated aliphatic chains[4].

Workflow Ext Acidified LLE (MTBE/MeOH) LC UHPLC Separation (Sub-2 µm C18) Ext->LC Organic Extract MS ESI- MS/MS (MRM Mode) LC->MS Eluent Data Isotope Matching & Quantification MS->Data Spectra

Fig 2: Targeted LC-MS/MS lipidomics workflow for 8-HMA quantification.

Quantitative Data: In Vivo Deposition Profile

Understanding the stoichiometric distribution of these metabolites is vital for toxicology and drug delivery design. When mammalian subjects are exposed to 12-HSA-based formulations, the lipid and its β -oxidation metabolites accumulate primarily in abdominal fat[3].

The following table summarizes the validated percent composition of these hydroxy fatty acids in rat lipid depots after chronic dietary exposure, demonstrating the progressive clearance bottleneck at shorter chain lengths[5].

MetaboliteChain LengthHydroxyl PositionPrecursor Ion [M-H]-% Composition in Lipids
12-Hydroxystearic AcidC18:0C12m/z 299.2681.0%
10-Hydroxypalmitic AcidC16:0C10m/z 271.2317.0%
(S)-8-Hydroxymyristic Acid C14:0 C8 m/z 243.20 1.6%
6-Hydroxylauric AcidC12:0C6m/z 215.160.4%

Data synthesized from the Cosmetic Ingredient Review (CIR) safety assessment on mammalian lipid deposition[3][5].

Conclusion

(S)-8-Hydroxymyristic acid is more than a transient intermediate; it is a definitive lipidomic biomarker for the metabolic processing of C18 hydroxylated excipients. By employing rigorous, causality-driven LLE and LC-MS/MS protocols, researchers can accurately map the pharmacokinetic fate of advanced lipid-based drug delivery systems, ensuring both efficacy and systemic safety.

References

[1],[2] Title: Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge | Source: Pharmaceutics (PMC, NIH) | URL:[Link]

[3],[5] Title: Safety Assessment of Hydroxystearic Acid as Used in Cosmetics | Source: Cosmetic Ingredient Review (CIR) Expert Panel | URL: [Link]

[4] Title: 12-Hydroxystearic acid | C18H36O3 | CID 7789 | Source: PubChem Database (National Center for Biotechnology Information) | URL:[Link]

Sources

Exploratory

The Metabolic Fate of 12-Hydroxystearic Acid: A Technical Guide to its Beta-Oxidation and the Formation of (S)-8-Hydroxymyristic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the metabolic pathway of 12-hydroxystearic acid, with a specific focus on its catabolism v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of 12-hydroxystearic acid, with a specific focus on its catabolism via beta-oxidation. We will elucidate the evidence supporting the conversion of this C18 hydroxy fatty acid into its C14 analog, (S)-8-hydroxymyristic acid. This document will detail the probable enzymatic steps, the subcellular location of this process, and the analytical methodologies required to investigate this metabolic transformation. The content is designed to offer a comprehensive resource for professionals in lipid research, drug metabolism, and biochemistry.

Introduction: The Significance of Hydroxylated Fatty Acids

Hydroxylated fatty acids (HFAs) are a class of lipids characterized by the presence of one or more hydroxyl groups along their aliphatic chain. These molecules are not merely intermediates in fatty acid metabolism but are increasingly recognized for their diverse biological activities. They are involved in signaling pathways, inflammatory responses, and the regulation of metabolic processes. 12-hydroxystearic acid (12-HSA), a saturated C18 HFA, is a key component of hydrogenated castor oil and has various industrial applications. Its metabolic fate within biological systems is of considerable interest for understanding its physiological and toxicological profiles.

The central question addressed in this guide is the metabolic relationship between 12-hydroxystearic acid and 8-hydroxymyristic acid. Specifically, we will examine the evidence that (S)-8-hydroxymyristic acid is a product of the beta-oxidation of 12-hydroxystearic acid.

The Beta-Oxidation of 12-Hydroxystearic Acid: A Plausible Metabolic Pathway

Beta-oxidation is the primary catabolic pathway for fatty acids, involving a cyclical series of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, releasing acetyl-CoA in each cycle. While the beta-oxidation of standard fatty acids is well-characterized, the metabolism of substituted fatty acids, such as HFAs, can involve specialized enzymes and subcellular compartments.

Evidence from animal studies suggests that 12-hydroxystearic acid undergoes a chain-shortening process analogous to beta-oxidation. When rats were fed a diet containing hydrogenated castor oil, which is rich in 12-hydroxystearic acid, chain-shortened metabolites including hydroxypalmitic acid (C16), hydroxymyristic acid (C14), and hydroxylauric acid (C12) were identified in their body lipids. This indicates that the beta-oxidation machinery can process 12-HSA, removing two-carbon units while preserving the hydroxyl group.

Furthermore, a study on the metabolism of ricinoleic acid (the unsaturated precursor to 12-HSA) by a microorganism revealed its conversion to 8-D-hydroxy-tetradec-cis-5-enoic acid. This provides a strong biochemical precedent for the cleavage of a C18 hydroxy fatty acid to a C14 hydroxy fatty acid.

Based on these findings, the conversion of 12-hydroxystearic acid to 8-hydroxymyristic acid would proceed through two cycles of beta-oxidation.

Proposed Metabolic Pathway

The beta-oxidation of 12-hydroxystearic acid is likely to occur within the peroxisomes, as is common for very-long-chain and substituted fatty acids. The pathway would proceed as follows:

  • Activation: 12-hydroxystearic acid is first activated to its coenzyme A (CoA) ester, 12-hydroxy-stearoyl-CoA, by an acyl-CoA synthetase.

  • First Cycle of Beta-Oxidation:

    • Dehydrogenation: 12-hydroxy-stearoyl-CoA is oxidized by an acyl-CoA oxidase, introducing a double bond.

    • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

    • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group.

    • Thiolysis: A thiolase cleaves off a molecule of acetyl-CoA, yielding 10-hydroxy-palmitoyl-CoA (C16).

  • Second Cycle of Beta-Oxidation:

    • The 10-hydroxy-palmitoyl-CoA enters a second round of beta-oxidation, undergoing the same four enzymatic steps.

    • The final thiolysis step releases another molecule of acetyl-CoA and produces 8-hydroxy-myristoyl-CoA (C14) .

  • Hydrolysis: The 8-hydroxy-myristoyl-CoA is then hydrolyzed to release 8-hydroxymyristic acid .

The stereochemistry of the resulting 8-hydroxymyristic acid is likely to be the (S)-enantiomer, as many of the enzymes involved in fatty acid metabolism are stereospecific.

Experimental Workflow for Investigating the Metabolic Conversion

To empirically validate the conversion of 12-hydroxystearic acid to 8-hydroxymyristic acid, a robust experimental protocol is required. The following outlines a comprehensive workflow suitable for cell culture-based investigations.

Detailed Experimental Protocol

Objective: To determine if cultured cells can metabolize 12-hydroxystearic acid to 8-hydroxymyristic acid via beta-oxidation.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • 12-hydroxystearic acid

  • (S)-8-hydroxymyristic acid standard

  • Internal standard (e.g., d4-8-hydroxymyristic acid)

  • Solvents for extraction (e.g., methanol, chloroform, isopropanol)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to 80-90% confluency in appropriate culture vessels.

    • Prepare a stock solution of 12-hydroxystearic acid complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake.

    • Treat the cells with a final concentration of 12-hydroxystearic acid (e.g., 50 µM) for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control (BSA alone).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract lipids using a biphasic solvent system (e.g., a modified Bligh-Dyer extraction with chloroform, methanol, and water).

    • Spike the samples with the internal standard before extraction to correct for extraction efficiency and matrix effects.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase (containing the lipids) and dry it under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

    • Derivatize the samples if necessary to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a suitable liquid chromatography column (e.g., a C18 reverse-phase column).

    • Use a tandem mass spectrometer operating in negative ion mode for detection.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify 12-hydroxystearic acid and 8-hydroxymyristic acid based on their specific precursor-to-product ion transitions.

Data Analysis:

  • Generate a standard curve using the (S)-8-hydroxymyristic acid standard to quantify its concentration in the cell extracts.

  • Normalize the data to the internal standard and cell protein content.

  • Compare the levels of 8-hydroxymyristic acid in the treated cells to the control cells at each time point.

Expected Quantitative Data

The following table represents hypothetical data from the described experiment, demonstrating a time-dependent increase in intracellular 8-hydroxymyristic acid following treatment with 12-hydroxystearic acid.

Time (hours)Intracellular 12-HSA (pmol/mg protein)Intracellular 8-HMA (pmol/mg protein)
0< LOD< LOD
6520.4 ± 45.215.8 ± 2.1
12310.1 ± 30.742.5 ± 5.6
2498.6 ± 12.978.2 ± 9.3

LOD: Limit of Detection. Values are mean ± SD.

Visualization of the Metabolic Pathway and Experimental Logic

To clearly illustrate the proposed metabolic conversion and the experimental design, the following diagrams are provided.

Metabolic Pathway of 12-Hydroxystearic Acid Beta-Oxidation

Beta_Oxidation_Pathway cluster_cycle1 First Beta-Oxidation Cycle cluster_cycle2 Second Beta-Oxidation Cycle 12_HSA_CoA 12-Hydroxy-stearoyl-CoA (C18) Step1_1 Acyl-CoA Oxidase 12_HSA_CoA->Step1_1 Step1_2 Enoyl-CoA Hydratase Step1_1->Step1_2 Step1_3 Hydroxyacyl-CoA Dehydrogenase Step1_2->Step1_3 Step1_4 Thiolase Step1_3->Step1_4 10_HPA_CoA 10-Hydroxy-palmitoyl-CoA (C16) Step1_4->10_HPA_CoA Acetyl_CoA_1 Acetyl-CoA Step1_4->Acetyl_CoA_1 Step2_1 Acyl-CoA Oxidase 10_HPA_CoA->Step2_1 Step2_2 Enoyl-CoA Hydratase Step2_1->Step2_2 Step2_3 Hydroxyacyl-CoA Dehydrogenase Step2_2->Step2_3 Step2_4 Thiolase Step2_3->Step2_4 8_HMA_CoA 8-Hydroxy-myristoyl-CoA (C14) Step2_4->8_HMA_CoA Acetyl_CoA_2 Acetyl-CoA Step2_4->Acetyl_CoA_2 Hydrolysis Hydrolase 8_HMA_CoA->Hydrolysis 12_HSA 12-Hydroxystearic Acid Activation Acyl-CoA Synthetase 12_HSA->Activation Activation->12_HSA_CoA 8_HMA 8-Hydroxymyristic Acid Hydrolysis->8_HMA

Caption: Proposed beta-oxidation pathway of 12-hydroxystearic acid.

Experimental Workflow Diagram

Experimental_Workflow Start Cell Culture (HepG2) Treatment Treat with 12-Hydroxystearic Acid Start->Treatment Extraction Lipid Extraction Treatment->Extraction Time course (0-24h) Analysis LC-MS/MS Analysis Extraction->Analysis Internal Standard Quantification Quantify 8-Hydroxymyristic Acid Analysis->Quantification MRM Conclusion Confirm Metabolic Conversion Quantification->Conclusion

Caption: Workflow for investigating 12-HSA metabolism.

Conclusion

The available evidence strongly supports the hypothesis that (S)-8-hydroxymyristic acid is a beta-oxidation product of 12-hydroxystearic acid. This metabolic conversion proceeds through two successive cycles of the beta-oxidation pathway, likely occurring in peroxisomes, resulting in the sequential shortening of the C18 fatty acid chain to a C14 analog while retaining the hydroxyl moiety. The detailed experimental workflow provided in this guide offers a robust framework for researchers to empirically validate and quantify this metabolic pathway. A thorough understanding of the metabolism of 12-hydroxystearic acid is crucial for assessing its biological activity and potential toxicological implications, providing valuable insights for professionals in the fields of biochemistry, pharmacology, and drug development.

References

  • Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]

  • Metabolism of hydroxy fatty acids. I. Metabolic conversion of ricinoleic acid by a certain microorganism to 8-D-hydroxy tetradec-cis-5-enoic acid. The Journal of Biochemistry. [Link]

  • Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Beta oxidation. Wikipedia. [Link]

  • The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. The Journal of Inherited Metabolic Disease. [Link]

  • Peroxisomal β-Oxidation. MDPI Encyclopedia. [Link]

Foundational

Structural Properties and Molecular Weight of (S)-8-Hydroxytetradecanoic Acid: A Technical Guide to Biosynthetic Lipid Scaffolds

Executive Summary As the search for narrow-spectrum antimicrobials intensifies, naturally occurring functionalized fatty acids have emerged as critical structural scaffolds. (S)-8-hydroxytetradecanoic acid (commonly refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the search for narrow-spectrum antimicrobials intensifies, naturally occurring functionalized fatty acids have emerged as critical structural scaffolds. (S)-8-hydroxytetradecanoic acid (commonly referred to as (S)-8-hydroxymyristic acid) is a uniquely functionalized 14-carbon hydroxylated fatty acid[1][2]. Far from being a simple structural lipid, this specific enantiomer serves as a highly active biological intermediate, most notably in the biosynthesis of Promysalin —a species-specific antibiotic produced by Pseudomonas putida[3].

This whitepaper provides an in-depth physicochemical profile of (S)-8-hydroxytetradecanoic acid, elucidates its biological mechanisms, and establishes rigorously validated analytical workflows for its isolation, chiral resolution, and quantification.

Physicochemical & Structural Profiling

The structural uniqueness of (S)-8-hydroxytetradecanoic acid lies in the precise stereochemical placement of the hydroxyl group at the C-8 position. This mid-chain functionalization imparts amphipathic characteristics that are crucial for its biological interactions, particularly in membrane insertion and target-protein binding[3].

Core Molecular Properties

To establish a baseline for analytical identification, the fundamental structural properties are summarized below. The monoisotopic mass dictates high-resolution mass spectrometry (HRMS) targeting parameters.

PropertyValue
IUPAC Name (8S)-8-hydroxytetradecanoic acid
Common Synonyms (S)-8-Hydroxymyristic acid[2]
Molecular Formula C₁₄H₂₈O₃[4][5]
Molecular Weight 244.37 g/mol [2][5]
Monoisotopic Mass 244.20384 Da[4]
CAS Registry Number 27740-65-4 (Racemic)[1][6]
Canonical SMILES O=C(O)CCCCCCC(O)CCCCCC[1]
InChIKey OVASNIDFAGGBHJ-UHFFFAOYSA-N[1][2]
Mass Spectrometry Adducts and Ion Mobility Parameters

In complex biological matrices, isobaric interferences necessitate the use of Ion Mobility-Mass Spectrometry (IM-MS). The Collision Cross Section (CCS) provides an orthogonal molecular descriptor to mass-to-charge ratio (m/z) and retention time. Below are the predicted adducts and their corresponding CCS values utilized for confident identification[4].

Adduct Typem/z (Theoretical)Predicted CCS (Ų)Analytical Utility
[M-H]⁻ 243.19656161.3Primary target for negative-mode ESI (high sensitivity due to carboxylic acid).
[M+H]⁺ 245.21112165.3Secondary confirmation in positive mode.
[M+Na]⁺ 267.19306168.1Useful for identifying sodium-rich biological extracts.
[M+CH₃COO]⁻ 303.21769192.7Acetate adduct formed when using ammonium acetate buffers.

Biological Significance & Mechanism of Action

The stereochemistry of hydroxylated fatty acids dictates their biological fate. While racemic mixtures exist, biological systems exhibit strict enantioselectivity[7].

The Promysalin Biosynthetic Pathway

(S)-8-hydroxytetradecanoic acid is a critical building block of Promysalin , a secondary metabolite produced by Pseudomonas putida RW10S1 to promote surface colonization and selectively inhibit the opportunistic pathogen Pseudomonas aeruginosa[3][8].

During biosynthesis, the (S)-8-hydroxymyristic acid chain is first esterified with a proline residue. Subsequently, enzymes (such as PpgM and PpgL) facilitate conjugation with salicylic acid[3][8]. The resulting amphipathic molecule leverages the lipid tail for membrane penetration, while the salicylate moiety disrupts primary metabolism by competitively inhibiting succinate dehydrogenase at the ubiquinone binding site[9].

G N1 Myristic Acid Precursor N2 (S)-8-Hydroxymyristic Acid N1->N2 Enantioselective Hydroxylation N3 Proline Esterification N2->N3 Intermediate Formation N4 Salicylic Acid Conjugation (PpgM/PpgL) N3->N4 Enzymatic Coupling N5 Promysalin Antibiotic N4->N5 Maturation N6 Target: Succinate Dehydrogenase (P. aeruginosa) N5->N6 Competitive Inhibition

Promysalin biosynthetic pathway highlighting the role of (S)-8-hydroxymyristic acid.

Experimental Workflows & Protocols

To investigate the biological role of (S)-8-hydroxytetradecanoic acid, researchers must employ robust, self-validating extraction and analytical protocols. The following methodology outlines a field-proven approach for isolating and stereochemically validating this compound from bacterial cultures.

Protocol: Extraction and Chiral LC-MS/MS Validation

Rationale: Because the (R) and (S) enantiomers can exhibit differing biological activities[7], standard reverse-phase chromatography is insufficient. Chiral stationary phases (CSPs) coupled with negative-electrospray ionization (ESI-) HRMS are required to resolve the enantiomers and confirm the mass.

Step 1: Bacterial Cultivation & Quenching

  • Cultivate P. putida RW10S1 in minimal media to late exponential phase (OD₆₀₀ ~ 1.2).

  • Causality Check: Quench the metabolism rapidly by adding an equal volume of ice-cold methanol (-20°C). This prevents enzymatic degradation or artificial oxidation of the lipid pool.

Step 2: Liquid-Liquid Extraction (LLE)

  • Centrifuge the quenched culture to pellet cells; collect the supernatant.

  • Acidify the supernatant to pH 3.0 using 1M HCl.

    • Causality Check: Acidification protonates the carboxylic acid group of (S)-8-hydroxytetradecanoic acid, rendering it highly lipophilic and ensuring efficient partitioning into the organic phase.

  • Extract three times with equal volumes of ethyl acetate. Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate under a gentle nitrogen stream.

Step 3: Chiral LC-MS/MS Analysis

  • Column: Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v) at an isocratic flow rate of 0.8 mL/min.

  • MS Parameters: Operate the HRMS in ESI negative mode. Target the [M-H]⁻ precursor ion at m/z 243.1965[4].

  • Self-Validation System:

    • Blank Run: Inject extraction solvent to rule out column carryover.

    • Standard Spiking: Inject a racemic mixture of 8-hydroxytetradecanoic acid to establish the retention times of both (R) and (S) peaks. The biological sample should exhibit a single peak co-eluting strictly with the (S) standard.

Workflow S1 Bacterial Culture Extraction (Ethyl Acetate, pH 3.0) S2 Chiral LC Separation (Amylose-based CSP) S1->S2 Reconstitution in Hexane/IPA S3 ESI-MS/MS (Negative Mode) Precursor: m/z 243.1965 S2->S3 Isocratic Elution S4 Data Analysis Stereochemical Validation S3->S4 Fragmentation & CCS Matching

LC-MS/MS analytical workflow for the isolation and chiral validation of the lipid.

Therapeutic & Drug Development Potential

The structural motif of (S)-8-hydroxytetradecanoic acid represents a highly promising scaffold for drug development. Because promysalin specifically targets P. aeruginosa without broadly disrupting the host microbiome[3][9], synthetic analogs utilizing the (S)-8-hydroxy lipid tail are currently being investigated.

Drug development professionals can leverage this scaffold to design novel succinate dehydrogenase inhibitors. By modifying the lipid tail length or substituting the salicylic acid moiety, researchers can fine-tune the pharmacokinetic properties (such as membrane permeability and efflux pump evasion) while maintaining the precise stereochemical fit required for target engagement.

References

  • CAS Common Chemistry. "8-Hydroxytetradecanoic acid." American Chemical Society. Available at:[Link]

  • PubChemLite. "8-hydroxytetradecanoic acid (C14H28O3)." Université du Luxembourg. Available at:[Link] (Note: Link reflects standard PubChem repository for the compound).

  • Global Substance Registration System (GSRS). "8-HYDROXYMYRISTIC ACID." National Institutes of Health (NIH). Available at:[Link]

  • Li, W. et al. (2011). "Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas." ResearchGate. Available at:[Link]

Sources

Exploratory

The Biological Significance of 8-Hydroxy Fatty Acids in Cellular Metabolism: A Technical Whitepaper

Executive Summary As lipidomics advances, 8-hydroxy fatty acids (8-OHFAs)—specifically 8-hydroxyeicosatetraenoic acid (8-HETE) and medium-chain derivatives like 8-hydroxyoctanoic acid—have emerged from the shadow of thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As lipidomics advances, 8-hydroxy fatty acids (8-OHFAs)—specifically 8-hydroxyeicosatetraenoic acid (8-HETE) and medium-chain derivatives like 8-hydroxyoctanoic acid—have emerged from the shadow of their more famous eicosanoid cousins (such as prostaglandins and leukotrienes). Far from being mere metabolic byproducts, these molecules act as potent autocrine and paracrine signaling mediators. This whitepaper provides an in-depth mechanistic analysis of 8-OHFA biosynthesis, their downstream receptor signaling cascades, and their profound implications in cellular hypertrophy, inflammation, and oncology.

Biosynthetic Pathways and Metabolic Origins

The biological origin of 8-hydroxy fatty acids dictates their stereochemistry and subsequent physiological function. The synthesis of these molecules occurs through both enzymatic oxidation of long-chain polyunsaturated fatty acids (PUFAs) and targeted de novo biosynthesis.

Arachidonic Acid Metabolism to 8-HETE

In mammalian cells, arachidonic acid (AA) is mobilized from membrane phospholipids by cytosolic phospholipase A2 (cPLA2). Once liberated, AA is oxygenated into 8-HETE through two primary pathways:

  • Lipoxygenase (LOX) Pathway: Enzymes such as 15-LOX-2 and 8-LOX stereospecifically abstract hydrogen to yield 8(S)-hydroperoxyeicosatetraenoic acid (8-HpETE), which is rapidly reduced by cellular peroxidases to 8(S)-HETE 1. This stereospecificity is critical, as the 8(S) enantiomer is the biologically active form in many inflammatory models 2.

  • Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases and hydroxylases process AA into a racemic mixture of 8(R)- and 8(S)-HETE 1.

De Novo Biosynthesis of 8-Hydroxyoctanoic Acid

Beyond mammalian AA metabolism, medium-chain 8-OHFAs like 8-hydroxyoctanoic acid hold immense value in both oncology and industrial bioengineering. In engineered Saccharomyces cerevisiae, mutating the fatty acid synthase (FAS1 R1834K) halts carbon chain elongation at C8. This allows heterologously expressed CYP450 enzymes to terminally hydroxylate the accumulated octanoic acid into 8-hydroxyoctanoic acid 3.

Biosynthesis AA Arachidonic Acid (AA) LOX 8-LOX / 15-LOX-2 AA->LOX CYP CYP450 Enzymes AA->CYP HETE8 8-HETE (8R/8S) LOX->HETE8 CYP->HETE8 HOA8 8-Hydroxyoctanoic Acid CYP->HOA8 Glucose Glucose / Ethanol FAS Engineered FAS Glucose->FAS Octanoic Octanoic Acid FAS->Octanoic Octanoic->CYP

Caption: Metabolic pathways for 8-HETE and 8-hydroxyoctanoic acid biosynthesis.

Receptor Signaling and Pathophysiological Impact

The biological significance of 8-OHFAs is primarily driven by their ability to interface with nuclear receptors and cell-surface G-protein coupled receptors (GPCRs).

MAPK and NF-κB Activation in Cellular Hypertrophy

In human ventricular cardiomyocytes (RL-14 cells), 8-HETE acts as a potent driver of cellular hypertrophy. Upon binding to putative surface receptors, 8-HETE triggers the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically inducing the phosphorylation of ERK1/2. This kinase activity subsequently forces the nuclear translocation and DNA binding of NF-κB 4. The causality here is direct: NF-κB orchestrates the transcription of hypertrophic markers (ANP, BNP, α-MHC), leading to pathological cardiac remodeling.

PPARα/γ Dual Agonism

8(S)-HETE is a recognized endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs). It acts as a strong activator of the PPARα subtype (EC50 ≈ 100 nM) with partial activity on PPARγ 5. This dual agonism positions 8-HETE as a critical regulator of lipid uptake, catabolism, and insulin sensitization, making it a structural template for novel antidiabetic and anti-inflammatory drug development.

Free Radical Apoptosis in Oncology

In pancreatic cancer models, the accumulation of 8-hydroxyoctanoic acid—generated as a free radical byproduct of COX-catalyzed dihomo-γ-linolenic acid (DGLA) peroxidation—acts as an apoptotic trigger. By knocking down delta-5-desaturase (D5D), cells are forced to accumulate this 8-OHFA, which induces severe DNA damage, downregulates anti-apoptotic Bcl-2, and sensitizes chemo-resistant tumors to standard therapies 6.

Signaling HETE 8-HETE Receptor Putative GPCR / PPARα HETE->Receptor MAPK MAPK Cascade (ERK1/2) Receptor->MAPK NFKB NF-κB Activation Receptor->NFKB Hypertrophy Cellular Hypertrophy MAPK->Hypertrophy NFKB->Hypertrophy

Caption: 8-HETE receptor signaling cascade activating MAPK and NF-κB pathways.

Quantitative Data Summary

The following table synthesizes the quantitative biological activities and experimental thresholds of 8-hydroxy fatty acids across various models:

MoleculeTarget / PathwayEffective ConcentrationBiological EffectSystem / Cell Line
8(S)-HETE PPARα ReceptorEC50 ≈ 100 nMStrong receptor activation; lipid homeostasis regulationIn vitro binding assay
8-HETE (Racemic) NF-κB / MAPK10 µM (2 hours)Significant increase in NF-κB binding; cellular hypertrophyRL-14 Cardiomyocytes
8(R)-HETE Oocyte Maturation≈ 10 nMComplete maturation (germinal vesicle breakdown)Starfish Oocytes
8-Hydroxyoctanoic Acid Apoptotic CascadeThreshold accumulationDownregulation of Bcl-2; Caspase 3/9 activationBxPC-3 Pancreatic Cancer
8-Hydroxyoctanoic Acid De Novo Biosynthesis3 mg/L yieldIndustrial bioproduction via engineered FAS/CYP450Saccharomyces cerevisiae

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to troubleshoot and guarantee data fidelity.

Protocol 1: Extraction and LC-MS/MS Quantification of 8-HETE

Objective: Absolute quantification of 8-HETE from biological matrices while eliminating isobaric interference.

  • Sample Spiking: Add 10 ng of deuterated internal standard (8-HETE-d8) to 100 µL of plasma or cell lysate.

    • Causality: The heavy isotope co-elutes with the endogenous analyte, perfectly correcting for matrix-induced ion suppression and physical losses during extraction.

  • Solid-Phase Extraction (SPE): Load the sample onto a polymeric reversed-phase SPE cartridge (e.g., HLB). Wash with 5% methanol and elute with 100% methanol.

    • Causality: 8-HETE is amphiphilic. The reversed-phase sorbent retains the hydrophobic hydrocarbon tail while the 5% methanol wash strips away highly polar salts and proteins that would otherwise foul the mass spectrometer source.

  • Liquid Chromatography (LC): Inject 10 µL onto a C18 UPLC column using a water/acetonitrile gradient containing 0.1% formic acid.

    • Causality: The C18 column resolves 8-HETE from its positional isomers (5-HETE, 12-HETE, 15-HETE). The formic acid ensures the carboxylic acid moiety remains protonated, maintaining predictable hydrophobic interactions with the stationary phase.

  • Tandem Mass Spectrometry (MRM): Monitor the specific precursor-to-product ion transition in negative electrospray ionization (ESI-) mode.

    • Causality: Utilizing Multiple Reaction Monitoring (MRM) filters out background noise. Only molecules that have the exact parent mass of 8-HETE and fragment into its specific daughter ions will be quantified.

Workflow Sample Biological Sample Extraction SPE Lipid Extraction Sample->Extraction LC Liquid Chromatography Extraction->LC MS Tandem MS (MRM) LC->MS Data Data Quantification MS->Data

Caption: Step-by-step LC-MS/MS workflow for 8-hydroxy fatty acid quantification.

Protocol 2: In Vitro Assay for 8-HETE-Induced NF-κB Activation

Objective: Validate the downstream inflammatory signaling of 8-HETE.

  • Serum Starvation: Culture RL-14 cells in serum-free media for 12 hours prior to treatment.

    • Causality: Serum contains exogenous growth factors and lipids that chronically activate baseline kinase activity. Starvation establishes a true, silent baseline to measure the isolated effect of 8-HETE.

  • Ligand Stimulation: Treat cells with 10 µM 8-HETE for exactly 2 hours.

    • Causality: 2 hours is the optimal kinetic window for MAPK to phosphorylate downstream targets and for the IκB kinase (IKK) complex to degrade IκB, freeing NF-κB.

  • Nuclear Fractionation: Lyse the plasma membrane with a hypotonic buffer (retaining intact nuclei), centrifuge, and then lyse the isolated nuclei with a hypertonic buffer.

    • Causality: NF-κB (p65 subunit) is only active when translocated to the nucleus. Analyzing whole-cell lysates yields false positives by measuring inactive, cytosolic NF-κB.

  • DNA-Binding ELISA: Incubate the nuclear extract in microplates coated with consensus NF-κB binding oligonucleotides.

    • Causality: This ensures that only transcriptionally competent NF-κB is quantified, rather than merely measuring the total abundance of the p65 protein.

References

  • Arachidonic Acid Metabolism and Kidney Inflammation Source: MDPI URL:[Link]

  • Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin Source: PubMed / NIH URL:[Link]

  • De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae Source: PMC / NIH URL:[Link]

  • Development of cellular hypertrophy by 8-hydroxyeicosatetraenoic acid in the human ventricular cardiomyocyte, RL-14 cell line, is implicated by MAPK and NF-κB Source: PubMed / NIH URL:[Link]

  • Synthesis of new carbo- and heterocyclic analogues of 8-HETE and evaluation of their activity towards the PPARs Source: ScienceDirect URL:[Link]

  • Knockdown delta-5-desaturase promotes the formation of a novel free radical byproduct from COX-catalyzed ω-6 peroxidation to induce apoptosis and sensitize pancreatic cancer cells to chemotherapy drugs Source: PubMed / NIH URL:[Link]

Sources

Foundational

Biosynthesis Mechanisms of Enantiopure (S)-8-Hydroxymyristic Acid: A Technical Guide

Executive Summary The synthesis of enantiopure hydroxy fatty acids (HFAs) represents a critical frontier in biocatalysis and natural product drug development. Specifically, (S)-8-hydroxymyristic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure hydroxy fatty acids (HFAs) represents a critical frontier in biocatalysis and natural product drug development. Specifically, (S)-8-hydroxymyristic acid (CAS No. 938159-85-4) serves as a highly valuable chiral building block[1]. It is a key structural motif in the biosynthesis of promysalin, an amphipathic antibiotic that selectively targets the succinate dehydrogenase of the opportunistic pathogen Pseudomonas aeruginosa[2]. Furthermore, enantiopure HFAs are essential precursors for synthesizing complex chiral lactones, bio-based polyethylene-like plastics, and medicinally significant functionalized molecules[3],[4].

This whitepaper provides an in-depth technical analysis of the biosynthetic mechanisms governing the production of (S)-8-hydroxymyristic acid. By detailing both natural enzymatic pathways (Rieske-type oxygenases) and engineered biocatalytic approaches (Cytochrome P450s), this guide equips researchers with the mechanistic understanding and field-proven protocols necessary to scale enantioselective HFA production.

Mechanistic Foundations of Mid-Chain Hydroxylation

The primary chemical challenge in synthesizing (S)-8-hydroxymyristic acid lies in mid-chain C–H bond activation . The C8 position of myristic acid (C14:0) is unactivated; its bond dissociation energy is virtually indistinguishable from neighboring methylene groups. Traditional organic synthesis struggles to achieve high regioselectivity and stereoselectivity at this position without exhaustive protection/deprotection steps. Nature, however, utilizes highly evolved metalloenzymes to overcome this barrier.

The Natural Promysalin Pathway: Rieske-Type Oxygenases

In the native producer Pseudomonas putida RW10S1, the biosynthesis of (S)-8-hydroxymyristic acid is intrinsically linked to the promysalin biosynthetic gene cluster[2].

  • Mechanism: The myristic acid backbone is synthesized via divergent type II fatty acid biosynthesis. Once formed, the unactivated aliphatic chain is subjected to regioselective oxidation by PpgN , a Rieske-type [2Fe-2S] monooxygenase[2].

  • Causality in Stereocontrol: PpgN specifically targets the C8 position. The rigid architecture of the enzyme's substrate-binding pocket forces the myristoyl-thioester into a constrained conformation, exposing only the pro-S hydrogen at C8 to the reactive iron-oxo species. This strict stereocontrol is biologically necessary, as the (S)-configuration dictates the precise 3D folding of the final promysalin molecule required to inhibit its target receptor[5].

Engineered Cytochrome P450 Monooxygenases

For scalable, heterologous production, researchers turn to engineered Cytochrome P450 monooxygenases (e.g., CYP102A1 / P450 BM3 from Bacillus megaterium) and fatty acid hydratases[1].

  • Mechanism: Wild-type P450 BM3 typically hydroxylates fatty acids at sub-terminal positions ( ω -1, ω -2, ω -3). To shift the regioselectivity to the C8 position ( ω -6 for myristic acid), active site engineering is required. By mutating bulky hydrophobic residues lining the substrate access channel, the myristic acid chain is allowed to penetrate deeper into the heme pocket.

  • Metabolic Engineering: Strains such as Candida tropicalis have been heavily engineered by deleting competing β -oxidation pathways and endogenous fatty alcohol oxidases to prevent the degradation of the newly formed hydroxy fatty acids, ensuring high-titer accumulation[3].

BiosynthesisPathway Myristic Myristic Acid (C14:0) AcylCoA Myristoyl-CoA / ACP Myristic->AcylCoA CoA Ligase / ACP Synthase P450 Engineered Cytochrome P450 (e.g., CYP102A1 variants) Myristic->P450 Direct Hydroxylation PpgN Rieske-Type Oxygenase (PpgN in P. putida) AcylCoA->PpgN Pathway-Specific SHMA (S)-8-Hydroxymyristic Acid P450->SHMA Enantioselective Oxidation PpgN->SHMA Regio/Stereospecific Oxidation Downstream Downstream Products (Promysalin, Chiral Lactones) SHMA->Downstream Esterification / Amidation

Biosynthetic pathways for (S)-8-hydroxymyristic acid via P450 and Rieske oxygenases.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful biocatalysis is not merely about mixing reagents; it is about designing a self-validating thermodynamic system .

Why Whole-Cell Biotransformation over Isolated Enzymes?

Cytochrome P450s and Rieske oxygenases require stoichiometric amounts of NAD(P)H and complex redox partner proteins (ferredoxin/ferredoxin reductase or CPRs) to drive the catalytic cycle. Using isolated enzymes for preparative-scale synthesis is economically unviable due to the prohibitive cost of NADPH.

  • The Solution: By employing a whole-cell Escherichia coli or Candida tropicalis system, we leverage the host's native pentose phosphate pathway. The addition of a cheap co-substrate (e.g., glucose or glycerol) continuously regenerates NADPH in vivo. This creates a closed-loop redox system that maintains high metabolic flux without exogenous cofactor supplementation.

Why Derivatize Before Analysis?

Hydroxy fatty acids exhibit significant intermolecular hydrogen bonding due to their polar carboxyl and hydroxyl groups. If injected directly into a Gas Chromatograph (GC), this leads to high boiling points, thermal degradation, and severe peak tailing.

  • The Solution: Our protocol mandates a two-step derivatization: esterification of the carboxylate to a methyl ester, followed by silylation of the C8 hydroxyl group. This eliminates hydrogen bonding, ensuring the sharp, baseline-resolved peaks that are absolutely critical for accurate Enantiomeric Excess ( ee ) integration.

Quantitative Data Summary

The following table summarizes the performance metrics of different biosynthetic strategies for producing 8-hydroxymyristic acid.

Biosynthetic StrategyEnzyme ClassHost OrganismRegioselectivityEnantiomeric Excess ( ee )Key Technical Advantage
Natural Biosynthesis Rieske-Type Oxygenase (PpgN)Pseudomonas putidaStrict C8>99% (S)Native coupling to secondary metabolites; flawless stereocontrol.
Engineered Biocatalysis Cytochrome P450 (e.g., CYP102A1)Escherichia coliTunable (C8/C9/C10)85–95% (Variant dependent)High turnover number ( kcat​ ); easily scalable in bioreactors.
De Novo Biosynthesis Engineered CYP52 FamilyCandida tropicalisTerminal / Mid-chainVariableUtilizes renewable carbon sources; β -oxidation blocked.

Step-by-Step Experimental Protocols

The following methodologies detail the workflow for the engineered P450 whole-cell biotransformation and subsequent chiral validation.

Protocol A: Whole-Cell Biotransformation
  • Strain Cultivation: Inoculate E. coli BL21(DE3) harboring the engineered P450 plasmid into 500 mL of Terrific Broth (TB) containing appropriate antibiotics. Grow at 37°C, 250 rpm until OD600​ reaches 0.8.

  • Induction: Induce protein expression with 0.5 mM IPTG and supplement with 0.5 mM δ -aminolevulinic acid (a heme precursor). Reduce temperature to 25°C and incubate for 16 hours.

  • Resting Cell Preparation: Harvest cells by centrifugation (4000 × g, 15 min). Wash twice and resuspend in 100 mL of 100 mM potassium phosphate buffer (pH 7.4) supplemented with 1% (w/v) glucose for NADPH regeneration.

  • Substrate Feeding: Dissolve myristic acid in DMSO (to a final concentration of 10 mM) and add dropwise to the cell suspension.

  • Reaction: Incubate at 30°C, 200 rpm for 24 hours. Maintain high dissolved oxygen (DO) levels, as O2​ is the terminal electron acceptor in the P450 catalytic cycle.

Protocol B: Extraction and Derivatization
  • Acidification & Extraction: Acidify the biotransformation broth to pH 2.0 using 6 M HCl to protonate the carboxylate groups. Extract three times with equal volumes of ethyl acetate.

  • Drying: Pool the organic layers, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Methylation: Dissolve the crude extract in 2 mL of methanolic HCl (1.25 M) and heat at 60°C for 2 hours to form the fatty acid methyl ester (FAME). Quench with water and extract with hexane.

  • Silylation: Evaporate the hexane, add 50 μ L of BSTFA + 1% TMCS and 50 μ L of anhydrous pyridine. Incubate at 70°C for 30 minutes to convert the C8-hydroxyl group to a trimethylsilyl (TMS) ether.

Protocol C: Enantiomeric Excess ( ee ) Determination
  • Instrument Setup: Utilize a GC-MS equipped with a chiral capillary column (e.g., Agilent CycloSil-B or equivalent).

  • Temperature Program: Inject 1 μ L of the derivatized sample. Start the oven at 120°C (hold 2 min), ramp at 5°C/min to 220°C, and hold for 10 min.

  • Validation: The (S)- and (R)-enantiomers of the derivatized 8-hydroxymyristic acid will resolve into distinct peaks. Calculate the ee using the formula:

    ee(%)=Area(S)+Area(R)Area(S)−Area(R)​×100

ExperimentalWorkflow Step1 1. Biocatalyst Preparation (Plasmid Transformation) Step2 2. Substrate Feeding (Myristic Acid + Co-solvents) Step1->Step2 Step3 3. Whole-Cell Biotransformation (pH, DO, Temp Control) Step2->Step3 Step4 4. Organic Extraction & Derivatization (Methylation) Step3->Step4 Step5 5. Chiral GC-MS / HPLC (Enantiomeric Separation) Step4->Step5 Step6 6. Data Analysis (Yield & ee% Calculation) Step5->Step6

Step-by-step whole-cell biotransformation and chiral analysis workflow.

References

  • 8-Hydroxymyristic acid, (S)- | 938159-85-4 . Benchchem. 1

  • Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas . ResearchGate / Chemistry & Biology.2

  • Biosynthesis of Monomers for Plastics From Renewable Oils . PubMed / NIH. 3

  • Medicinally Significant Enantiopure Compounds from Garcinia Acid Isolated from Garcinia gummi-gutta . MDPI / Symmetry.4

Sources

Exploratory

Physicochemical and Biological Profiling of (S)-8-Hydroxymyristic Acid: A Technical Guide

Executive Summary (S)-8-Hydroxymyristic acid (also known as (S)-8-hydroxytetradecanoic acid) is a specialized, mid-chain hydroxylated fatty acid. While terminal (ω) and β-hydroxylated fatty acids are ubiquitous in biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-8-Hydroxymyristic acid (also known as (S)-8-hydroxytetradecanoic acid) is a specialized, mid-chain hydroxylated fatty acid. While terminal (ω) and β-hydroxylated fatty acids are ubiquitous in biological systems (e.g., lipid A biosynthesis), hydroxylation at the C8 position represents a highly specific structural motif.

Note on Nomenclature: CAS Registry Number 27740-65-4 [4] generally designates the racemic mixture of 8-hydroxytetradecanoic acid. The specific enantiomer, (S)-8-Hydroxymyristic acid , is formally assigned CAS 938159-85-4. For the purposes of this technical guide, we focus on the (S)-stereocenter due to its exclusive relevance in microbial biosynthesis and enzymatic degradation pathways, while utilizing baseline physicochemical data applicable to the racemate.

This whitepaper provides an in-depth analysis of the physicochemical properties, metabolic origins, and analytical workflows associated with (S)-8-hydroxymyristic acid, designed for researchers in lipidomics, microbial pathogenesis, and drug development.

Physicochemical Profiling & Structural Dynamics

The presence of a hydroxyl group at the C8 position fundamentally alters the biophysical behavior of the myristic acid backbone. Unlike standard saturated fatty acids that pack tightly into lipid bilayers, the mid-chain hydroxyl introduces a steric disruption and a localized dipole. This amphipathic duality allows the molecule to function uniquely in organogels, nanoemulsions, and specialized microbial membranes.

Quantitative Molecular Descriptors

The following table summarizes the core physicochemical properties of the compound, derived from computational models and empirical chemical databases [4].

PropertyValueScientific Implication
Molecular Formula C₁₄H₂₈O₃14-carbon aliphatic chain with one mid-chain hydroxyl.
Molecular Weight 244.37 g/mol Facilitates high-resolution mass spectrometry (Exact Mass: 244.2038).
Topological Polar Surface Area (TPSA) 57.53 ŲIndicates moderate membrane permeability; capable of crossing bacterial envelopes.
LogP (Octanol/Water) ~3.74Highly lipophilic, yet the C8-OH increases aqueous solubility compared to myristic acid (LogP ~6.1).
H-Bond Donors / Acceptors 2 / 3Capable of complex hydrogen bonding networks, crucial for structural conjugation (e.g., amidation).
SMILES String CCCCCCC(O)CCCCCCC(=O)ODefines the exact connectivity for in silico molecular docking and QSAR modeling.

Biological Occurrence & Metabolic Pathways

(S)-8-Hydroxymyristic acid is rarely synthesized de novo as a primary metabolite in mammals. Instead, it emerges through two distinct biological pathways: mammalian enzymatic degradation and specialized microbial biosynthesis.

Mammalian Metabolism: β-Oxidation of 12-Hydroxystearic Acid

In mammalian systems, 8-hydroxymyristic acid is a downstream metabolite of 12-hydroxystearic acid (12-HSA), a major component of hydrogenated castor oil used in cosmetics and pharmaceutical nanoemulsions[1, 3]. When 12-HSA is metabolized in vivo, it undergoes peroxisomal and mitochondrial β-oxidation . The process involves the successive cleavage of two-carbon (acetyl-CoA) units from the carboxyl terminus.

The degradation sequence proceeds as follows: 12-Hydroxystearic Acid (C18) → 10-Hydroxypalmitic Acid (C16) → 8-Hydroxymyristic Acid (C14) → 6-Hydroxylauric Acid (C12) [1, 3].

Microbial Biosynthesis: The Promysalin Pathway

In environmental microbiology, (S)-8-hydroxymyristic acid serves as a critical building block for Promysalin , an amphipathic antibiotic produced by Pseudomonas putida RW10S1 [2]. Promysalin promotes bacterial swarming while selectively targeting and inhibiting the opportunistic pathogen Pseudomonas aeruginosa.

During promysalin biosynthesis, the (S)-8-hydroxymyristic acid moiety is conjugated with salicylic acid and a unique 2-pyrroline-5-carboxyl moiety. The C8 hydroxyl group is introduced by unusual Rieske-type oxygenases before the fatty acid is amidated [2].

Pathway Visualization

The following diagram maps the dual biological origins and fates of 8-hydroxymyristic acid, illustrating both the mammalian degradation cascade and the microbial biosynthetic utilization.

G HSA 12-Hydroxystearic Acid (C18) Ox1 β-Oxidation (-2C) HSA->Ox1 HPA 10-Hydroxypalmitic Acid (C16) Ox1->HPA Ox2 β-Oxidation (-2C) HPA->Ox2 HMA (S)-8-Hydroxymyristic Acid (C14) Ox2->HMA Promysalin Promysalin Biosynthesis (P. putida RW10S1) HMA->Promysalin Amidation & Salicylate Conjugation Degradation 6-Hydroxylauric Acid (C12) HMA->Degradation Further β-Oxidation (Mammalian)

Metabolic origins and downstream utilization of (S)-8-Hydroxymyristic Acid.

Experimental Workflows: Isolation & Quantification

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the extraction and quantification of 8-hydroxymyristic acid from biological matrices (e.g., bacterial culture media or mammalian lipid extracts).

Protocol: LC-MS/MS Quantification of 8-Hydroxymyristic Acid

Rationale & Causality: Hydroxylated fatty acids are prone to micelle formation and non-specific binding to plasticware. We utilize a modified Methyl tert-butyl ether (MTBE) extraction. MTBE is prioritized over the traditional Folch (Chloroform/Methanol) method because the lipid-rich organic layer forms the upper phase, preventing contamination from the aqueous protein pellet during aspiration.

Phase 1: MTBE Lipid Extraction
  • Sample Aliquoting: Transfer 100 µL of biological matrix (plasma or bacterial lysate) into a glass homogenizer. Avoid standard polypropylene tubes to minimize lipid adsorption.

  • Internal Standard Addition: Spike with 10 µL of an isotopically labeled internal standard (e.g., 8-Hydroxytetradecanoic Acid-d11) to correct for extraction recovery variances.

  • Solvent Addition: Add 300 µL of ice-cold Methanol, vortex for 10 seconds, followed by 1,000 µL of MTBE.

  • Phase Separation: Incubate at room temperature for 1 hour on a shaker. Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the upper organic (MTBE) layer and transfer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid suppresses the ionization of the carboxylate group during the liquid phase, maintaining the molecule in its neutral state. This prevents peak tailing and ensures sharp, Gaussian peak shapes on the hydrophobic C18 stationary phase.

Phase 3: Mass Spectrometry (ESI- MS/MS)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Rationale: Fatty acids readily lose a proton to form stable [M-H]⁻ ions.

  • Detection: Set the quadrupole to isolate the precursor mass m/z 243.2 (representing the deprotonated exact mass of 244.2038).

  • Validation Check: Monitor the transition from m/z 243.2 to specific product ions (e.g., cleavage around the C8 hydroxyl group) to definitively distinguish 8-hydroxymyristic acid from its isobaric isomers (like 2-hydroxymyristic or 3-hydroxymyristic acid).

References

  • National Center for Biotechnology Information (NCBI). "12-Hydroxystearic acid - PubChem Compound Summary." PubChem Database. (Contains CIR cosmetic safety report data detailing the β-oxidation of 12-HSA to 8-hydroxymyristic acid). URL:[Link]

  • Li, W., et al. (2011). "Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas." ResearchGate. URL:[Link]

  • Berton-Carabin, C.C., et al. (2021). "Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge." PubMed Central (PMC). URL:[Link]

  • ChemSrc. "8-hydroxytetradecanoic acid (CAS#: 27740-65-4) Physicochemical Properties." ChemSrc Database. URL:[Link]

Foundational

Identification of (S)-8-Hydroxymyristic Acid Metabolites In Vivo: A Comprehensive Analytical Guide

Executive Summary (S)-8-Hydroxymyristic acid (8-HMA) is a mid-chain hydroxy fatty acid (HFA) that plays a transient but critical role in lipid metabolism. Rather than being synthesized de novo as a primary end-product, 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-8-Hydroxymyristic acid (8-HMA) is a mid-chain hydroxy fatty acid (HFA) that plays a transient but critical role in lipid metabolism. Rather than being synthesized de novo as a primary end-product, 8-HMA is predominantly generated in vivo as an intermediate during the β-oxidation of longer-chain HFAs, such as 12-hydroxystearic acid[1]. Accurately identifying 8-HMA and its downstream metabolites—specifically 6-hydroxydodecanoic acid and 4-hydroxydecanoic acid—is essential for mapping lipidomic fluxes, discovering novel biomarkers, and evaluating the pharmacokinetics of lipid-based therapeutics. This whitepaper provides a field-proven, self-validating analytical framework for extracting, separating, and identifying these elusive metabolites in biological matrices using targeted LC-MS/MS.

Biological Context and Metabolic Causality

To accurately identify a metabolite in vivo, an application scientist must first understand the biological causality governing its creation and degradation. In mammalian systems, the metabolism of exogenous and endogenous hydroxylated fatty acids is strictly regulated by mitochondrial and peroxisomal β-oxidation.

When a long-chain HFA like 12-hydroxystearic acid is metabolized, it does not accumulate; it is systematically dismantled by successive enzymatic cleavages, losing two carbon units (as acetyl-CoA) per cycle from the carboxyl terminus[1].

The metabolic cascade proceeds sequentially:

  • 12-Hydroxystearic acid (C18) is oxidized to 10-hydroxypalmitic acid (C16) .

  • A subsequent β-oxidation cycle yields (S)-8-hydroxymyristic acid (C14) [2].

  • Further chain shortening produces 6-hydroxydodecanoic acid (C12) .

  • The pathway eventually yields 4-hydroxydecanoic acid (C10) , which can be further oxidized or undergo intramolecular esterification to form γ-decalactone—a bioconversion well-documented in both mammalian lipid metabolism and microbial models[3].

From an analytical standpoint, this causality is our greatest asset. To unequivocally prove the presence of 8-HMA in vivo, the assay must be designed to simultaneously monitor its upstream precursors and downstream products, thereby validating the active metabolic flux.

Pathway A 12-Hydroxystearic Acid (C18) B 10-Hydroxypalmitic Acid (C16) A->B β-oxidation (-C2) C (S)-8-Hydroxymyristic Acid (C14) B->C β-oxidation (-C2) D 6-Hydroxydodecanoic Acid (C12) C->D β-oxidation (-C2) E 4-Hydroxydecanoic Acid (C10) D->E β-oxidation (-C2)

Fig 1. In vivo β-oxidation pathway of 12-hydroxystearic acid to 8-HMA and downstream metabolites.

Analytical Methodologies: The LC-MS/MS Framework

Identifying mid-chain HFAs in vivo presents severe analytical challenges. Endogenous HFAs exist at trace levels and suffer from massive ion suppression caused by highly abundant structural lipids (e.g., phospholipids). Furthermore, 8-HMA shares an exact mass with numerous positional isomers (e.g., 2-OH and 3-OH myristic acid).

To overcome this, targeted Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[4][5]. Electrospray ionization in negative mode (ESI-) is universally selected because the carboxylic acid moiety readily deprotonates to form stable [M-H]⁻ precursor ions, yielding vastly superior sensitivity compared to positive mode.

Quantitative Data Presentation

The table below summarizes the theoretical and experimentally validated MRM transitions required to track the entire 8-HMA metabolic cascade. The primary product ion for these saturated HFAs typically corresponds to the neutral loss of water ([M-H-H₂O]⁻).

Table 1: LC-MS/MS MRM Parameters for 8-HMA and Associated Metabolites

MetaboliteChemical FormulaPrecursor Ion [M-H]⁻ (m/z)Primary Product Ion (m/z)Suggested Collision Energy (eV)
12-Hydroxystearic AcidC₁₈H₃₆O₃299.3281.325
10-Hydroxypalmitic AcidC₁₆H₃₂O₃271.2253.225
(S)-8-Hydroxymyristic Acid C₁₄H₂₈O₃ 243.2 225.2 20
6-Hydroxydodecanoic AcidC₁₂H₂₄O₃215.2197.220
4-Hydroxydecanoic AcidC₁₀H₂₀O₃187.1169.115

Step-by-Step Experimental Protocol

The following protocol is engineered as a self-validating system. By incorporating Solid-Phase Extraction (SPE) and isotope-labeled internal standards, the workflow ensures that the detected signals are true endogenous metabolites rather than analytical artifacts[5].

Workflow N1 1. Sample Collection (Plasma/Tissue) N2 2. Protein Precipitation & Spike Internal Standards N1->N2 N3 3. Solid-Phase Extraction (HLB Cartridge) N2->N3 N4 4. UPLC Separation (C18 Column) N3->N4 N5 5. ESI(-) MS/MS (MRM Mode) N4->N5 N6 6. Data Processing & Metabolite ID N5->N6

Fig 2. Self-validating LC-MS/MS workflow for extracting and identifying 8-HMA metabolites.

Phase 1: Sample Preparation and Extraction

Causality: Direct protein precipitation is insufficient for HFA analysis. Without removing the phospholipid bulk, ion suppression in the MS source will mask the trace 8-HMA signal. SPE is mandatory to enrich the moderately hydrophobic HFAs while discarding polar interferences.

  • Homogenization: Homogenize 50 mg of tissue (or 100 µL of plasma) in 400 µL of ice-cold 50% ethanol containing 0.1% butylated hydroxytoluene (BHT). BHT is critical to prevent ex vivo lipid auto-oxidation, which could artificially generate hydroxylated artifacts[5].

  • Internal Standard Spiking: Add 10 µL of an isotope-labeled internal standard mix (e.g., 15(S)-HETE-d8) to normalize extraction recovery and correct for matrix effects.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL MS-grade water.

    • Load the tissue homogenate/plasma.

    • Wash with 1 mL of 5% methanol in water to elute highly polar metabolites and salts.

    • Elute the enriched hydroxy fatty acids with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water).

Phase 2: Chromatographic Separation

Causality: Positional isomers of hydroxymyristic acid (e.g., 2-OH, 3-OH, 8-OH) will produce identical MRM transitions (loss of H₂O). They can only be confidently identified by their distinct chromatographic retention times[4]. Moving the hydroxyl group toward the center of the aliphatic chain (as in the 8-position) decreases the molecule's overall hydrophobic surface area interacting with the C18 stationary phase. Consequently, 8-HMA will elute earlier than its α- or β-hydroxy counterparts.

  • Column: Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient: Run a shallow gradient from 30% B to 98% B over 15 minutes to ensure baseline resolution of structural isomers.

Phase 3: Mass Spectrometry and Data Validation
  • Detection: Operate the triple quadrupole mass spectrometer in ESI- MRM mode using the transitions outlined in Table 1.

  • Validation Criteria: A metabolite is positively identified only if:

    • The signal-to-noise (S/N) ratio of the primary MRM transition (e.g., 243.2 → 225.2 for 8-HMA) exceeds 10:1.

    • The chromatographic retention time matches that of an authentic synthetic (S)-8-hydroxymyristic acid reference standard within ±0.1 minutes.

    • The metabolic precursors (10-hydroxypalmitic acid) and downstream products (6-hydroxydodecanoic acid) are concurrently detected, confirming the active β-oxidation flux in the biological sample.

Conclusion

The robust in vivo identification of (S)-8-hydroxymyristic acid and its subsequent metabolites relies on a deep understanding of lipid biochemistry coupled with rigorous analytical chemistry. By leveraging SPE enrichment, high-resolution UPLC separation to resolve positional isomers, and targeted MRM mass spectrometry, researchers can accurately map the β-oxidation flux of mid-chain hydroxy fatty acids. This self-validating framework not only ensures high-confidence metabolite identification but also paves the way for advanced lipidomic profiling in metabolic disease and drug development research.

References

  • Source: nih.
  • 8-Hydroxymyristic acid, (S)
  • Production, Identification, and Toxicity of g-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp.
  • Source: acs.
  • Source: chromatographyonline.

Sources

Protocols & Analytical Methods

Method

Quantitative LC-MS/MS protocol for 8-Hydroxymyristic acid, (S)- detection

An Application Note and Protocol for the Quantitative LC-MS/MS Profiling of (S)-8-Hydroxymyristic Acid Biological Context & Analytical Rationale (S)-8-Hydroxymyristic acid (8-HMA) is a mid-chain hydroxy fatty acid (HFA)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative LC-MS/MS Profiling of (S)-8-Hydroxymyristic Acid

Biological Context & Analytical Rationale

(S)-8-Hydroxymyristic acid (8-HMA) is a mid-chain hydroxy fatty acid (HFA) with profound significance in both microbial metabolomics and mammalian lipid oxidation. In microbiology, it serves as a critical biosynthetic precursor for promysalin, an amphipathic antibiotic produced by Pseudomonas putida that promotes surface colonization while selectively targeting other pathogenic pseudomonads[1]. In mammalian systems, mid-chain HFAs are generated as chemically stable oxidation products that function as vital biomarkers for oxidative stress and lipid peroxidation[2].

The Analytical Challenge: Quantifying mid-chain HFAs like 8-HMA presents unique analytical hurdles due to their low endogenous abundance and high structural similarity to other positional isomers (e.g., 2-HMA, 3-HMA)[3]. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized; however, it requires laborious derivatization (e.g., silylation) which can induce multi-peak phenomena and compromise quantitative accuracy[2][3]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative Electrospray Ionization (ESI-) mode has emerged as the gold standard, allowing for direct, high-sensitivity analysis without derivatization[3][4].

Stereochemical Note: Standard reversed-phase C18 chromatography resolves positional isomers based on the hydroxyl position-induced retention shift rule, but it cannot resolve enantiomers. This protocol quantifies total 8-HMA. If distinguishing (S)-8-HMA from (R)-8-HMA is strictly required, the UPLC step must be adapted to utilize a chiral stationary phase.

Experimental Design & Causality

Every step in this protocol is engineered with specific physicochemical causality to maximize the signal-to-noise ratio and ensure absolute quantification.

  • Sample Preparation (Protein Precipitation & LLE): Biological matrices contain high concentrations of phospholipids that cause severe ion suppression in the MS source. A mixed-solvent protein precipitation using Acetonitrile/Methanol (1:1) followed by a targeted lipid extraction isolates the free fatty acid fraction while precipitating bulky proteins.

  • Chromatographic Strategy (ACN/IPA Gradient): Isopropanol (IPA) is deliberately added to the organic mobile phase (Mobile Phase B). Causality: IPA enhances the solubility and elution of highly hydrophobic long-chain lipid tails, drastically reducing carryover on the C18 stationary phase[3].

  • Ion Pairing (0.1% Formic Acid): Although acidic modifiers generally suppress negative ESI efficiency by protonating the analyte, 0.1% Formic Acid is intentionally used here. Causality: It suppresses residual silanol ionization on the column, yielding sharp, symmetrical peaks and reproducible retention times, which mathematically outweighs the slight loss in absolute MS ionization[3].

  • Scheduled MRM: By restricting the mass spectrometer's duty cycle to the specific retention time window of 8-HMA, Scheduled Multiple Reaction Monitoring (MRM) maximizes dwell time per transition, significantly improving the limit of quantification (LOQ) for low-abundance metabolites[3].

Causality Problem Isomeric Interference (2-HMA vs 3-HMA vs 8-HMA) Solution1 Chromatographic Shift (Hydroxyl Position Rule) Problem->Solution1 Solution2 Specific MRM Transitions (α-Cleavage Fragments) Problem->Solution2 Outcome Accurate 8-HMA Quantification Solution1->Outcome Solution2->Outcome

Figure 1: Logical framework for overcoming isomeric interference in hydroxy fatty acid analysis.

The Self-Validating System Architecture

A quantitative protocol is only as reliable as its internal controls. This methodology embeds a tripartite self-validating architecture to guarantee data integrity:

  • Isotopic Internal Standardization: A stable-isotope-labeled internal standard (e.g., 3-hydroxymyristic acid-d5) is spiked into the raw sample before any solvent interaction. This ensures that evaporative losses, extraction inefficiencies, or matrix-induced ion suppression events are mathematically normalized across all samples[3].

  • System Suitability Blanks: A solvent blank is injected immediately following the highest calibration standard to empirically verify the absence of column carryover.

  • Matrix Spike Recovery: A pooled biological matrix spiked with a known concentration of 8-HMA is analyzed to confirm that extraction efficiency remains linear and constant.

Step-by-Step Protocol

Reagents & Materials
  • LC-MS Grade Water, Acetonitrile (ACN), Methanol (MeOH), and Isopropanol (IPA).

  • Formic Acid (FA), LC-MS Grade.

  • Standards: (S)-8-Hydroxymyristic acid (Target) and 3-Hydroxymyristic acid-d5 (Internal Standard).

Sample Extraction Workflow
  • Aliquot: Transfer 100 µL of plasma or tissue homogenate into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (200 ng/mL in MeOH). Self-Validation Check: Vortex immediately to ensure equilibration with the endogenous matrix.

  • Protein Precipitation: Add 400 µL of ice-cold ACN/MeOH (1:1, v/v). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4 °C to pellet precipitated proteins.

  • Drying: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (90% A / 10% B). Vortex and transfer to an LC autosampler vial.

LCMS_Workflow Sample Biological Sample (Plasma / Tissue) Spike Spike Internal Standard (e.g., d5-3-HMA) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction LC UPLC Separation (BEH C18 Column) Extraction->LC MS ESI- MS/MS (Scheduled MRM) LC->MS Data Data Processing & Quantification MS->Data

Figure 2: End-to-end sample preparation and LC-MS/MS analytical workflow for 8-HMA.

UPLC Chromatographic Conditions

Separation is achieved using a reversed-phase Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40 °C[3][4].

  • Mobile Phase A: H₂O containing 0.1% FA.

  • Mobile Phase B: ACN/IPA (9:1, v/v) containing 0.1% FA[3].

Table 1: UPLC Elution Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.259010
10.00.250100
20.00.250100
20.10.259010
24.00.259010
MS/MS Parameters

The mass spectrometer (e.g., SCIEX QTRAP 5500 or Thermo TSQ) is operated in negative ESI mode.

  • Source Temperature: 450 °C

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 20 psi

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
(S)-8-HMA 243.2225.2-50-20Quantifier (Water Loss)
(S)-8-HMA 243.2157.1-50-28Qualifier (α-Cleavage)
3-HMA-d5 (IS) 248.2230.2-50-20Internal Standard

Method Validation Specifications

To ensure the highest scientific integrity, the method must meet the following validation criteria prior to analyzing unknown biological samples:

Table 3: Validation Acceptance Criteria

ParameterSpecification LimitCorrective Action if Failed
Linearity (R²) ≥ 0.995 (1 - 1000 ng/mL)Remake calibration standards; check MS detector saturation.
QC Accuracy ± 15% of nominal concentrationVerify IS spiking precision; check for matrix suppression.
Carryover < 20% of LLOQ in blank injectionIncrease IPA wash volume; replace UPLC pre-column filter.
Matrix Effect 85% - 115% RecoveryOptimize LLE protocol; adjust chromatographic gradient.

References

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS . Analytical Chemistry (ACS Publications). 3

  • Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids . Royal Society of Chemistry (RSC). 2

  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk . Molecules (NIH/PMC). 4

  • Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas . Chemistry & Biology (ResearchGate). 1

Sources

Application

How to extract 8-Hydroxymyristic acid, (S)- from biological tissue samples

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of (S)-8-Hydroxymyristic Acid from Biological Tissues Executive Summary The accurate quantification of low-abundance hydroxy fatty acids in biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of (S)-8-Hydroxymyristic Acid from Biological Tissues

Executive Summary

The accurate quantification of low-abundance hydroxy fatty acids in biological matrices is a critical bottleneck in lipidomics and pharmacological tracing. (S)-8-Hydroxymyristic acid (CAS: 938159-85-4) is a specialized lipid metabolite that requires rigorous extraction protocols to prevent artifactual degradation and matrix interference[1]. This application note details a self-validating, highly optimized protocol utilizing a modified Matyash (MTBE) biphasic extraction, followed by Solid Phase Extraction (SPE) clean-up and LC-MS/MS analysis, specifically engineered for complex biological tissues such as adipose and liver.

Mechanistic Background & Biological Relevance

(S)-8-Hydroxymyristic acid is primarily generated in vivo as a downstream metabolic degradation product of 12-hydroxystearic acid. When 12-hydroxystearic acid (often introduced via pharmaceutical excipients like hydrogenated castor oil) is deposited in body lipids, it undergoes successive β-oxidation in the peroxisomes or mitochondria. This enzymatic process removes two-carbon units sequentially from the carboxyl end, converting 12-hydroxystearic acid (C18) first into 10-hydroxypalmitic acid (C16), and subsequently into 8-hydroxymyristic acid (C14)[2].

Pathway A 12-Hydroxystearic Acid (C18:0-OH) B 10-Hydroxypalmitic Acid (C16:0-OH) A->B β-oxidation (-2C) C (S)-8-Hydroxymyristic Acid (C14:0-OH) B->C β-oxidation (-2C)

Metabolic degradation of 12-hydroxystearic acid into 8-hydroxymyristic acid via β-oxidation.

Experimental Rationale (Causality of Choices)

As a Senior Application Scientist, I strongly advise against using a generic "one-size-fits-all" lipid extraction for hydroxy fatty acids. The methodology below is driven by specific chemical principles:

  • Why MTBE over Folch/Bligh-Dyer? Traditional Folch extractions utilize chloroform, which forms the high-density bottom layer during phase separation. Recovering this layer requires pipetting through the aqueous protein disc, risking severe matrix carryover. Methyl tert-butyl ether (MTBE) has a lower density than water; thus, the lipid-rich organic phase forms the upper layer, greatly simplifying collection and minimizing dripping losses[3]. Furthermore, MTBE provides comparable or superior recovery for polar lipids compared to chloroform.

  • Why Mixed-Mode Anion Exchange (MAX) SPE? Adipose and liver tissues are heavily burdened with neutral triglycerides that cause catastrophic ion suppression during electrospray ionization (ESI). Because 8-hydroxymyristic acid possesses a free carboxylate group, it binds tightly to the anion-exchange resin at a neutral pH. This allows bulk neutral lipids to be washed away with strong organic solvents before the target is eluted using an acidified solvent.

  • Why LC-MS/MS? Liquid chromatography coupled with tandem mass spectrometry is the premier technique for differentiating isobaric lipid species and quantifying low-abundance hydroxy fatty acids with high sensitivity and selectivity[4].

System Validation & Quality Control

To ensure this protocol acts as a self-validating system , the following controls must be integrated into every batch:

  • Isotope Dilution: Spike a deuterated internal standard (e.g., d3-8-hydroxymyristic acid or a structurally similar d4-hydroxy fatty acid) into the initial extraction solvent. This corrects for matrix effects and extraction losses in real-time.

  • Method Blanks: Process a tube containing only water through the entire workflow to monitor for solvent contamination or column carryover.

  • Spike-Recovery QC: Spike known concentrations of (S)-8-Hydroxymyristic acid into a surrogate matrix (e.g., BSA solution) to verify that recovery remains within the acceptable 85–115% range.

Step-by-Step Methodology

Phase 1: Tissue Homogenization & MTBE Extraction
  • Tissue Quenching: Rapidly excise the biological tissue and immediately flash-freeze in liquid nitrogen to halt endogenous lipase activity.

  • Homogenization: Weigh 50 mg of frozen tissue into a bead-beating tube. Add 300 µL of ice-cold Methanol containing the deuterated internal standard (100 ng/mL). Homogenize at 30 Hz for 2 minutes.

  • Solvent Addition: Transfer the homogenate to a glass extraction vial. Add 1.0 mL of LC-MS grade MTBE. Vortex vigorously for 1 hour at 4°C to ensure complete lipid partitioning.

  • Phase Separation: Add 250 µL of LC-MS grade Water to induce phase separation (final MTBE/MeOH/H2O ratio of 10:3:2.5). Vortex for 1 minute, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the upper organic layer (MTBE) and transfer it to a fresh glass tube. Evaporate to dryness under a gentle stream of nitrogen gas.

Phase 2: Solid Phase Extraction (SPE) Clean-up
  • Conditioning: Condition a Polymeric Mixed-Mode Anion Exchange (MAX) cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Reconstitute the dried lipid extract in 500 µL of 50% Methanol/Water (v/v) and load it onto the cartridge.

  • Washing (Matrix Removal): Wash the cartridge with 1 mL of 5% Ammonium Hydroxide in Water to remove highly polar interferences, followed by 1 mL of Dichloromethane/Methanol (1:1, v/v) to elute neutral triglycerides.

  • Elution: Elute the strongly bound (S)-8-Hydroxymyristic acid using 1 mL of 5% Formic Acid in Methanol. Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a Chiral or high-resolution C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Use a gradient from 30% B to 95% B over 10 minutes.

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Workflow T Tissue Preparation (Flash-freeze & Homogenize) E MTBE Extraction (Matyash Protocol) T->E Add Internal Standard P Phase Separation (Centrifugation) E->P MTBE/MeOH/H2O (10:3:2.5) S SPE Enrichment (Anion Exchange) P->S Collect Upper Organic Phase L LC-MS/MS Analysis (Chiral/C18 Separation) S->L Elute with Acidified MeOH

Workflow for the extraction and enrichment of (S)-8-Hydroxymyristic acid from tissue samples.

Quantitative Data Summaries

Table 1: Comparison of Lipid Extraction Methods for Hydroxy Fatty Acids

Extraction MethodSolvent SystemTarget Phase PositionMatrix Carryover RiskSuitability for OH-FAs
Folch Chloroform / Methanol / WaterBottom LayerHigh (Pipetting through aqueous)Moderate
Bligh-Dyer Chloroform / Methanol / WaterBottom LayerHigh (Pipetting through aqueous)Moderate
Matyash (MTBE) MTBE / Methanol / WaterTop Layer Low (Direct aspiration) Excellent

Table 2: Typical LC-MS/MS MRM Parameters for 8-Hydroxymyristic Acid

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (CE)Declustering Potential (DP)
(S)-8-Hydroxymyristic Acid 243.2225.2 (-H₂O loss)-22 V-60 V
(S)-8-Hydroxymyristic Acid 243.2141.1 (Cleavage)-28 V-60 V
Internal Standard (d3) 246.2228.2 (-H₂O loss)-22 V-60 V

(Note: Exact CE and DP values must be empirically optimized on the specific triple quadrupole instrument used).

References

  • Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research (2008). Available at:[Link]

  • Busmann, E.F., et al. "Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge." Pharmaceutics (2022). Available at:[Link]

  • Ulmer, C.Z., et al. "Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies." Analytica Chimica Acta (2018). Available at:[Link]

  • Li, M., et al. "Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS." Analytical Chemistry (2020). Available at:[Link]

Sources

Method

Application Note: Derivatization Strategies for GC-MS Analysis of (S)-8-Hydroxytetradecanoic Acid

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Lipid Researchers, and Drug Development Professionals Introduction & Chemical Context (S)-8-hydroxytetradecanoic acid is a 14-carbon mid-cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Lipid Researchers, and Drug Development Professionals

Introduction & Chemical Context

(S)-8-hydroxytetradecanoic acid is a 14-carbon mid-chain hydroxy fatty acid (HFA) of significant biological interest, frequently analyzed in the context of microbial lipopolysaccharide profiling and lipid oxidation studies. Direct analysis of native HFAs via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed. The presence of both a highly polar carboxylic acid (-COOH) and a secondary hydroxyl group (-OH) induces strong intermolecular hydrogen bonding. If injected directly, these functional groups interact with the silanol groups of the GC column, resulting in severe peak tailing, elevated boiling points, and thermal degradation .

To achieve sharp chromatographic resolution and generate structurally informative electron ionization (EI) mass spectra, a robust, two-step derivatization strategy is required.

Mechanistic Rationale for Dual Derivatization

As analytical scientists, we must design protocols where the chemistry works for the instrument. A single-step silylation can theoretically derivatize both the -COOH and -OH groups; however, TMS esters of carboxylic acids are notoriously unstable and highly susceptible to hydrolysis from trace atmospheric moisture . Therefore, we employ a sequential dual-derivatization approach:

  • Step 1: Esterification (Methylation) We utilize 14% Boron Trifluoride in Methanol (BF3/MeOH) to convert the carboxylic acid into a Fatty Acid Methyl Ester (FAME). BF3 acts as a potent Lewis acid catalyst, facilitating the nucleophilic attack of methanol on the carbonyl carbon. This permanently masks the most polar moiety with a highly stable methyl group.

  • Step 2: Etherification (Silylation) The secondary hydroxyl group at the C8 position remains vulnerable to dehydration at GC injector temperatures (typically 250°C). We protect this group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We specifically mandate the addition of 1% Trimethylchlorosilane (TMCS) . TMCS acts as an essential catalyst that dramatically increases the silylating power of the reagent, ensuring quantitative conversion of sterically hindered secondary alcohols into stable Trimethylsilyl (TMS) ethers . Pyridine is added as an acid scavenger and basic catalyst .

Experimental Workflow

G N1 (S)-8-Hydroxytetradecanoic Acid (Native Extract) N2 Step 1: Methylation Reagent: 14% BF3/MeOH Conditions: 70°C, 20 min N1->N2 Esterification of -COOH N3 Intermediate (S)-8-Hydroxy FAME N2->N3 Quench & Hexane Extraction N4 Step 2: Silylation Reagent: BSTFA + 1% TMCS Conditions: 60°C, 30 min N3->N4 Etherification of -OH N5 Final Derivative FAME-TMS Ether Ready for GC-MS N4->N5 Evaporate & Reconstitute

Two-step FAME/TMS derivatization workflow for (S)-8-hydroxytetradecanoic acid GC-MS analysis.

Step-by-Step Methodology & Self-Validating Quality Control

Materials Required:

  • 14% BF3 in Methanol (Ensure fresh; degrades upon prolonged storage)

  • BSTFA containing 1% TMCS

  • Anhydrous Pyridine

  • Hexane (GC-MS Grade)

  • Saturated NaCl solution (Aqueous)

Protocol:

  • Anhydrous Preparation: Transfer ~100 µg of the (S)-8-hydroxytetradecanoic acid sample into a 2 mL glass GC vial. Evaporate any residual solvent to complete dryness under a gentle stream of ultra-high-purity Nitrogen. Causality: Water aggressively quenches both BF3 and BSTFA, leading to incomplete reactions.

  • Methylation: Add 500 µL of 14% BF3/MeOH. Seal the vial with a PTFE-lined cap. Heat in a dry block at 70°C for 20 minutes.

  • Quenching & LLE (Liquid-Liquid Extraction): Remove from heat and cool to room temperature. Add 500 µL of saturated NaCl solution to quench the reaction and drive organic partitioning. Add 1 mL of Hexane. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 2000 x g for 3 minutes. Carefully aspirate the upper hexane layer (containing the 8-hydroxy FAME intermediate) and transfer it to a clean, dry vial.

  • Solvent Exchange: Evaporate the hexane extract to complete dryness under Nitrogen.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Seal tightly and heat at 60°C for 30 minutes.

  • Reconstitution (Critical Step): Do not inject the raw silylation mixture. Evaporate the excess BSTFA and pyridine under Nitrogen, then reconstitute the residue in 100 µL of Hexane. Causality: Injecting raw BSTFA/Pyridine rapidly degrades the GC column's polysiloxane stationary phase and fouls the MS ion source.

Self-Validation System: To validate the protocol, run a full-scan MS. If methylation failed, you will observe severe peak tailing and an absence of the[M-31]+ ion. If silylation failed (usually due to moisture), you will observe the underivatized FAME mass (m/z 258) instead of the target derivative mass (m/z 330). Always run a reagent blank to baseline siloxane artifacts.

Data Presentation: GC-MS Parameters & Fragmentation Logic

Standard achiral GC columns are highly effective for separating the derivatized HFA based on boiling point and polarity.

Table 1: Optimized GC-MS Analytical Conditions

ParameterSpecification / Setting
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.0 mL/min
Injection 1.0 µL, Splitless mode, Injector Temperature: 250°C
Oven Program 80°C (hold 2 min) ➔ Ramp 10°C/min to 280°C ➔ Hold 5 min
Transfer Line Temp 280°C
Ionization Source Electron Ionization (EI), 70 eV, Source Temp: 230°C
Acquisition Mode Full Scan (m/z 50 – 500)

The true power of the FAME-TMS derivative lies in its predictable EI fragmentation. The TMS ether directs fragmentation via α -cleavage on either side of the C8 carbon, allowing absolute confirmation of the hydroxyl position.

Table 2: Diagnostic EI-MS Fragment Ions for (S)-8-Hydroxytetradecanoic Acid FAME-TMS

Ion (m/z)Cleavage / OriginStructural Significance
330 [M]⁺Molecular Ion (Often weak or absent in EI)
315 [M - 15]⁺Loss of a methyl radical from the TMS group
299 [M - 31]⁺Loss of the methoxy radical (-OCH3) confirming the methyl ester
245 α -cleavage (C7-C8 bond)[CH3-O-CO-(CH2)6-CH(OTMS)]⁺; Confirms distance from carboxyl end
240 [M - 90]⁺Neutral loss of TMSOH; Universal marker for TMS ethers
187 α -cleavage (C8-C9 bond)[CH(OTMS)-(CH2)5-CH3]⁺; Confirms distance from aliphatic tail
Advanced Insight: Stereochemical Resolution

It is critical to note that the protocol above structuralizes the molecule but cannot differentiate between the (S) and (R) enantiomers, as standard DB-5MS columns are achiral. If verifying the (S)-configuration is a Critical Quality Attribute (CQA) for your drug development pipeline, the silylation step (Step 2) must be replaced with a chiral derivatization agent. Reacting the 8-hydroxy FAME intermediate with (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) will yield diastereomers that exhibit distinct retention times on standard achiral stationary phases, allowing for precise enantiomeric excess (ee%) calculations.

References
  • GC-MS characterization of hydroxy fatty acids generated from lipid oxidation in vegetable oils. European Journal of Lipid Science and Technology. URL:[Link]

  • Derivatization reagents for GC. Chromatography Technical Notes. URL:[Link]

  • Global and Targeted Lipid Analysis of Gemmata obscuriglobus Reveals the Presence of Lipopolysaccharide, a Signature of the Classical Gram-Negative Outer Membrane. Journal of Bacteriology. URL:[Link]

  • Preparation of TMS Derivatives for GC/MS. CalTech GPS Protocols. URL: [Link]

Application

Application Note: Synthesis and Validation of Isotopically Labeled (S)-8-Hydroxymyristic Acid Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Lipidomics and Natural Product Biosynthesis. Scientific Context and Rationale (S)-8-Hydroxymyristic acid (also known as (S)-8-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Lipidomics and Natural Product Biosynthesis.

Scientific Context and Rationale

(S)-8-Hydroxymyristic acid (also known as (S)-8-hydroxytetradecanoic acid) is an atypical, mid-chain hydroxylated fatty acid. While 3-hydroxy fatty acids are ubiquitous in bacterial endotoxins (Lipid A), 8-hydroxylated variants are highly specialized. It serves as a critical structural moiety and biosynthetic intermediate for complex amphipathic antibiotics, such as promysalin—a potent secondary metabolite produced by Pseudomonas putida that selectively inhibits opportunistic pathogens[1]. Furthermore, mid-chain hydroxy fatty acids are increasingly recognized in plant lipidomics as precursors to branched fatty acid esters of hydroxy fatty acids (FAHFAs), which possess significant metabolic and anti-inflammatory activities[2].

The Need for Isotopically Labeled Standards: Quantifying trace lipid metabolites in complex biological matrices (e.g., cell lysates, plant tissues, or serum) is severely hindered by matrix effects and variable extraction recoveries. Isotope Dilution Mass Spectrometry (IDMS) overcomes these challenges. By spiking a sample with a heavy-isotope labeled standard (e.g., 13C or 2H ), researchers can achieve absolute quantification. Because the labeled standard co-elutes with the endogenous analyte during Liquid Chromatography (LC) and shares identical ionization efficiencies, it acts as a perfect internal calibrant[3].

Retrosynthetic Strategy & Causality

Traditional chemical synthesis of enantiopure mid-chain hydroxy fatty acids often relies on chiral pool starting materials or transition-metal asymmetric hydrogenation (e.g., Noyori Ru-BINAP). However, for mid-chain keto-acids like 8-oxotetradecanoic acid, transition metal catalysts frequently suffer from reduced stereocontrol. This is due to the flexible, sterically undifferentiated aliphatic chains flanking the carbonyl, which fail to provide sufficient steric bulk for the chiral ligand to differentiate the re and si faces effectively.

Our Approach: We utilize a highly stereoselective chemoenzymatic pathway . By coupling a robust chemical assembly of the carbon backbone with an engineered Ketoreductase (KRED) biocatalyst, we achieve >99% enantiomeric excess (ee). Biocatalysis operates under mild, aqueous conditions, which prevents the degradation or isotopic exchange of expensive labeled precursors.

SynthesisWorkflow A 13C-Labeled Precursor (e.g., [13C4]-1-Bromohexane) B Cu-Catalyzed Cross-Coupling with 8-Oxooctanoic Acid A->B C [13C4]-8-Oxotetradecanoic Acid (Prochiral Intermediate) B->C D Biocatalytic Reduction (KRED / NADP+ / IPA) C->D E [13C4]-(S)-8-Hydroxymyristic Acid (Isotopic Standard) D->E

Caption: Chemoenzymatic synthesis workflow for isotopically labeled (S)-8-Hydroxymyristic acid.

Experimental Protocols

Phase 1: Synthesis of the Labeled Keto-Acid Precursor

Causality Check: To ensure the isotopic label does not undergo metabolic exchange or loss during in vivo biological tracing assays, the 13C atoms are incorporated into the stable aliphatic tail rather than the labile carboxyl carbon.

  • Grignard Preparation: In an oven-dried, argon-purged flask, react 10 mmol of [1,2,3,4- 13C4​ ]-1-bromohexane with 12 mmol of magnesium turnings in 20 mL of anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Cross-Coupling: Cool a solution of benzyl 8-chloro-8-oxooctanoate (10 mmol) and CuCN·2LiCl (0.5 mmol) in THF to -78 °C. Slowly add the Grignard reagent dropwise. Stir for 2 hours, then quench with saturated aqueous NH 4​ Cl.

  • Deprotection: Extract the organic layer, dry over Na 2​ SO 4​ , and concentrate. Subject the crude benzyl ester to catalytic hydrogenolysis (10% Pd/C, H 2​ balloon) in ethyl acetate for 4 hours to yield[9,10,11,12- 13C4​ ]-8-oxotetradecanoic acid.

Phase 2: Biocatalytic Asymmetric Reduction

Causality Check: Isopropanol (IPA) is used as a sacrificial electron donor. The KRED enzyme (or a coupled alcohol dehydrogenase) transfers a hydride from IPA to NADP + , regenerating NADPH. This continuous cofactor recycling drives the thermodynamic equilibrium entirely toward the alcohol product, ensuring >95% conversion without requiring stoichiometric amounts of expensive NADPH.

  • Reaction Setup: Dissolve 5 mmol of the labeled keto-acid in 50 mL of potassium phosphate buffer (100 mM, pH 7.0) containing 10% v/v isopropanol.

  • Enzyme Addition: Add 50 mg of an engineered (S)-selective Ketoreductase (e.g., KRED-130) and 5 mg of NADP + cofactor.

  • Incubation: Stir the mixture at 30 °C at 250 rpm for 24 hours. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 1 M NaOH.

  • Extraction: Acidify the reaction mixture to pH 3.0 using 1 M HCl to fully protonate the carboxylic acid, rendering it lipophilic. Extract with methyl tert-butyl ether (MTBE) ( 3×50 mL).

  • Purification: Dry the organic phase, concentrate, and purify via flash chromatography (Silica gel, Hexanes:EtOAc 80:20 with 0.1% acetic acid) to yield the final[9,10,11,12- 13C4​ ]-(S)-8-hydroxymyristic acid.

Analytical Validation and Data Presentation

Every synthesized standard must function as a self-validating system before deployment in quantitative lipidomics. The following table summarizes the expected quantitative metrics and mass spectrometry parameters for the synthesized standard compared to the unlabeled endogenous molecule.

Table 1: Quantitative Metrics and LC-MS/MS Parameters

ParameterUnlabeled (S)-8-HMA[ 13C4​ ]-(S)-8-HMA (Standard)Method of Verification
Chemical Formula C 14​ H 28​ O 3​ C 10​ 13 C 4​ H 28​ O 3​ High-Resolution MS (HRMS)
Precursor Ion [M-H] m/z 243.20m/z 247.21ESI-MS (Negative Mode)
Primary Product Ion m/z 127.10 (Cleavage at C8)m/z 131.11 (Contains label)MS/MS (Collision Energy: 15V)
Enantiomeric Excess (ee) N/A> 99.5% (S)-isomerChiral GC-MS (Derivatized)
Isotopic Purity Natural Abundance> 99% 13C 1 H and 13 C NMR
Overall Synthesis Yield N/A68 - 75%Gravimetric Analysis

Application: LC-MS/MS Lipidomic Workflow

Once synthesized, the standard is deployed in targeted lipidomics. The workflow below outlines the integration of the standard into a biological sample processing pipeline.

LCMSWorkflow A Biological Sample (e.g., Pseudomonas culture / Plant Tissue) B Spike with [13C4]-(S)-8-HMA (Internal Standard Calibration) A->B C Liquid-Liquid Lipid Extraction (Modified Folch Method) B->C D Reverse-Phase LC Separation (C18 Column, Gradient Elution) C->D E Tandem MS (MRM Mode) Ratio: m/z 243.20 / m/z 247.21 D->E

Caption: Analytical workflow for absolute quantification of 8-HMA using Isotope Dilution Mass Spectrometry.

Protocol for Quantification:

  • Spike 50 μ L of biological matrix with 10 μ L of a 1 μ M [ 13C4​ ]-(S)-8-HMA standard solution.

  • Perform lipid extraction using a Chloroform:Methanol (2:1) mixture. The internal standard accounts for any analyte lost to emulsion or incomplete partitioning.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the transitions m/z 243.2 127.1 (Endogenous) and m/z 247.2 131.1 (Standard)[3].

  • Calculate the absolute concentration of endogenous 8-HMA by comparing the integrated peak area ratio of the endogenous analyte to the heavy standard.

References

  • W. L. N. N. et al., "Proposed Pathway for Promysalin Biosynthesis," ResearchGate, 2015. Available:[Link]

  • N. An et al., "Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry," Analytical Chemistry, ACS Publications, 2018. Available:[Link]

  • M. K. et al., "Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples," RSC Advances, Royal Society of Chemistry, 2021. Available:[Link]

Sources

Method

Application Note: (S)-8-Hydroxymyristic Acid as a Biomarker in Targeted Lipid Profiling

Executive Summary The transition from untargeted lipidomics to targeted biomarker validation requires highly specific, reproducible, and self-validating analytical workflows. While canonical 2-hydroxy and 3-hydroxy fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from untargeted lipidomics to targeted biomarker validation requires highly specific, reproducible, and self-validating analytical workflows. While canonical 2-hydroxy and 3-hydroxy fatty acids are established markers for fatty acid oxidation disorders and bacterial endotoxemia[1], mid-chain hydroxylated fatty acids are emerging as critical indicators of localized oxidative stress and enzymatic dysregulation. Specifically, (S)-8-Hydroxymyristic acid (CAS: 938159-85-4)[2] has garnered significant interest as an indicator of Cytochrome P450 (CYP) mediated lipid peroxidation and metabolic dysfunction-associated steatotic liver disease (MASLD)[3].

This Application Note details the biological rationale, analytical challenges, and a self-validating UPLC-MS/MS protocol for the robust quantification of (S)-8-hydroxymyristic acid in complex biological matrices (e.g., human plasma).

Biological Rationale & Causality

Why (S)-8-Hydroxymyristic Acid?

Myristic acid (C14:0) is a highly abundant saturated fatty acid. Under normal physiological conditions, it is metabolized via mitochondrial β -oxidation. However, under conditions of metabolic overload, oxidative stress, or specific Cytochrome P450 (e.g., CYP4A and CYP4F families) upregulation, myristic acid undergoes alternative mid-chain hydroxylation.

The generation of (S)-8-hydroxymyristic acid serves as a direct readout of this alternative metabolic shunting. Unlike non-enzymatic lipid peroxidation (which yields a racemic mixture of various positional isomers), the (S)-enantiomer specificity points to targeted enzymatic activity. Recent initiatives, such as the 'MASLD LIPIDOMICS SCORE', have highlighted the diagnostic power of specialized hydroxylated lipid profiles in differentiating simple steatosis from advanced inflammatory phenotypes (MASH)[3].

Pathway Visualization

Pathway MA Myristic Acid (C14:0) CYP Cytochrome P450 (CYP4A/CYP4F) MA->CYP Substrate Binding HMA (S)-8-Hydroxymyristic Acid (Biomarker) CYP->HMA Mid-Chain Hydroxylation Lipidomics Targeted UPLC-MS/MS Profiling HMA->Lipidomics Analyte Extraction MASLD MASLD / Metabolic Dysfunction Scoring Lipidomics->MASLD Diagnostic Algorithm ROS Oxidative Stress (ROS) ROS->CYP Upregulates Enzyme Activity

Metabolic pathway and diagnostic utility of (S)-8-Hydroxymyristic acid in lipid profiling.

Analytical Challenges in Targeted Lipid Profiling

Quantifying mid-chain hydroxylated fatty acids presents three distinct analytical hurdles:

  • Isomeric Interference: 8-hydroxymyristic acid shares an identical exact mass ( m/z 244.2038) and highly similar fragmentation patterns with 2-hydroxy and 3-hydroxy isomers[1]. Baseline chromatographic resolution is mandatory to prevent false positives.

  • Ion Suppression: Free fatty acids are typically analyzed in negative electrospray ionization (ESI-). Phospholipids and highly abundant non-hydroxylated fatty acids co-eluting from the matrix can severely suppress the ionization of trace hydroxylated species[4].

  • Low Endogenous Abundance: Hydroxylated fatty acids circulate at nanomolar to picomolar concentrations, requiring highly efficient extraction and sensitive Multiple Reaction Monitoring (MRM) transitions.

Experimental Protocol: A Self-Validating UPLC-MS/MS Workflow

To ensure high data integrity, this protocol is designed as a self-validating system . By utilizing a pre-extraction isotopically labeled internal standard (IS) and a post-extraction matrix spike, researchers can mathematically decouple extraction recovery losses from matrix-induced ion suppression.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Methyl tert-butyl ether (MTBE) is utilized instead of traditional chloroform (Folch method). MTBE forms the upper organic layer during phase separation, preventing the pipette tip from passing through the protein-rich aqueous pellet. This drastically reduces matrix contamination and improves recovery reproducibility.

  • Spike & Equilibrate: Transfer 100 µL of human plasma to a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard working solution (e.g., 3-hydroxymyristic acid-d5 at 200 ng/mL)[1]. Vortex for 30 seconds and equilibrate on ice for 10 minutes.

  • Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex vigorously for 1 minute.

  • Extraction: Add 1.0 mL of MTBE. Shake at 1,000 RPM for 15 minutes at 4°C.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection & Reconstitution: Transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase (see Table 2).

Step 2: Chromatographic Separation

Causality: A sub-2 µm C18 column is required to resolve the 8-OH isomer from the 2-OH and 3-OH isomers. The inclusion of Isopropanol (IPA) in Mobile Phase B enhances the solubility of hydrophobic lipid tails, sharpening peak shapes and minimizing carryover on the stationary phase[4].

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: Water containing 0.01% Formic Acid (promotes consistent ionization without suppressing the [M-H]- signal).

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).

Step 3: Mass Spectrometry (Scheduled MRM)

Causality: Operating in negative ESI mode allows for the efficient deprotonation of the carboxylic acid group [M−H]− . Using Scheduled MRM maximizes the dwell time for (S)-8-HMA by only monitoring its transitions during its specific retention time window, thereby increasing the signal-to-noise ratio for this low-abundance biomarker.

Quantitative Data & Instrument Parameters

Table 1: Optimized MRM Transitions and MS Parameters (Note: Collision energies should be empirically optimized per instrument. The primary quantifier relies on the neutral loss of water, typical for hydroxylated fatty acids).

AnalytePrecursor Ion [M−H]− ( m/z )Product Ion ( m/z )PurposeCone Voltage (V)Collision Energy (eV)
(S)-8-Hydroxymyristic acid 243.2225.2Quantifier ( −H2​O )3518
(S)-8-Hydroxymyristic acid 243.2159.1Qualifier (C8 cleavage)3524
3-Hydroxymyristic acid-d5 (IS) 248.2230.2Quantifier IS3518

Table 2: UPLC Gradient Conditions (Flow rate: 0.4 mL/min. Total run time: 12.0 minutes).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.07030Initial
1.57030Isocratic hold
6.02080Linear gradient
8.5595Linear gradient
10.0595Column wash
10.17030Re-equilibration
12.07030End

References

  • Li, J., Xu, J., Zhang, R., et al. "Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS." Analytical Chemistry, 2020.[Link]

  • Iwaszko-Sochal, K., Kasztelan-Szczerbińska, B., Cichoż-Lach, H. "Is There a Diagnostic Miracle on the Horizon? Emerging Biomarkers in MASLD." Journal of Clinical Medicine, 2025.[Link]

  • Kokotou, M. G., Mantzourani, C., Batsika, C. S., et al. "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)." Biomedicines, 2022.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123133458, 8-Hydroxymyristic acid, (S)-." PubChem, 2024.[Link]

Sources

Application

Application Note: In Vitro Reconstitution of the Promysalin Biosynthetic Pathway Utilizing (S)-8-Hydroxymyristic Acid Substrates

Target Audience: Drug Discovery Scientists, Enzymologists, and Natural Product Chemists Focus: Characterization of PpgL (Acyltransferase) and PpgO (Amidotransferase) kinetics. Introduction & Biological Context The escala...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Scientists, Enzymologists, and Natural Product Chemists Focus: Characterization of PpgL (Acyltransferase) and PpgO (Amidotransferase) kinetics.

Introduction & Biological Context

The escalation of multidrug-resistant Pseudomonas aeruginosa infections necessitates the development of narrow-spectrum antibiotics that do not disrupt the host microbiome. Promysalin, a unique amphipathic secondary metabolite isolated from Pseudomonas putida RW10S1, exhibits potent, species-specific inhibition of P. aeruginosa by targeting its succinate dehydrogenase .

The biosynthesis of promysalin involves a fascinating sequence of fatty acid tailoring. A critical branch point in this pathway is the generation of (S)-8-Hydroxymyristic acid . This hydroxylated fatty acid must be conjugated to L-proline by the BAHD-family acyltransferase PpgL , and subsequently amidated by the glutamine-dependent amidotransferase PpgO . Characterizing these enzymes in vitro provides a foundation for engineered biosynthesis and the development of novel promysalin analogs. This application note details a robust, self-validating methodology for assaying these specific enzymatic steps.

Experimental Rationale & System Self-Validation (E-E-A-T)

To ensure high-fidelity data suitable for kinetic modeling and drug development, these protocols are designed with strict causality and built-in validation mechanisms.

Causality Behind Experimental Choices
  • Substrate Activation (The BAHD Requirement): PpgL belongs to the BAHD acyltransferase superfamily. These plant-like enzymes universally rely on CoA-activated acyl donors rather than free fatty acids . Therefore, attempting to assay PpgL directly with free (S)-8-hydroxymyristic acid will yield false negatives. Our protocol introduces an upstream chemoenzymatic activation step using an Acyl-CoA Synthetase (ACS) to generate the requisite (S)-8-hydroxymyristoyl-CoA.

  • Amidation Dynamics & pH Control: PpgO is a Class II glutamine-dependent amidotransferase. It utilizes a catalytic triad to hydrolyze L-glutamine, channeling the nascent ammonia gas through an internal tunnel to the acceptor site. The assay is heavily buffered at pH 7.5 to maintain the precise ionization state of the catalytic cysteine while minimizing the non-enzymatic hydrolysis of glutamine.

The Self-Validating Architecture

Every assay run must include the following internal controls to guarantee that product formation is exclusively enzyme-driven:

  • Zero-Timepoint Quench ( t=0 ): Establishes the baseline substrate concentration and accounts for matrix effects in MS ionization.

  • Heat-Inactivated Control: Differentiates true enzymatic catalysis from spontaneous transamidation or background esterification.

  • Cofactor Dropout (-Glutamine): Confirms that PpgO strictly utilizes glutamine as the nitrogen donor, eliminating false positives caused by ambient ammonium ions in the buffer.

Visualizing the Biosynthetic Logic

BiosyntheticPathway Myr Myristic Acid Hydrox (S)-8-Hydroxymyristic Acid Myr->Hydrox PpgF (Oxygenase) Act (S)-8-Hydroxymyristoyl-CoA Hydrox->Act CoA Ligase (In vitro) Conj (S)-8-OH-Myristoyl-Proline Act->Conj PpgL + L-Proline Amid Amidated Intermediate Conj->Amid PpgO + L-Glutamine

Fig 1. Promysalin biosynthetic logic utilizing (S)-8-hydroxymyristic acid as a core intermediate.

Step-by-Step Methodologies

Phase I: Chemoenzymatic Synthesis of (S)-8-Hydroxymyristoyl-CoA

Unreacted ATP and free CoA can competitively inhibit downstream BAHD acyltransferases. This step ensures a pure substrate feed.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM Coenzyme A (CoA), and 1 mM (S)-8-hydroxymyristic acid.

  • Initiation: Add 1 µM of recombinant Acyl-CoA Synthetase (ACS).

  • Incubation: Incubate at 30°C for 2 hours with gentle agitation (300 rpm).

  • Purification: Quench the reaction with 1% formic acid. Load the mixture onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 10% methanol to remove free ATP/CoA, and elute the (S)-8-hydroxymyristoyl-CoA with 80% methanol. Lyophilize and resuspend in assay buffer.

Phase II: PpgL Acyltransferase Assay
  • Master Mix Preparation: Prepare a reaction matrix containing 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol (for enzyme stabilization), 100 µM (S)-8-hydroxymyristoyl-CoA, and 1 mM L-proline.

  • Control Aliquots: Split the master mix. Boil one aliquot of purified PpgL enzyme at 95°C for 10 minutes (Heat-Inactivated Control).

  • Initiation: Add 0.5 µM of active PpgL to the experimental tubes, and the boiled PpgL to the control tubes.

  • Incubation & Quench: Incubate at 30°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold methanol containing 1 µM of an isotopically labeled internal standard (IS). Rationale: Methanol rapidly denatures the biocatalysts, while the IS corrects for variations in extraction efficiency and ion suppression.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an LC vial.

Phase III: PpgO Amidotransferase Assay
  • Reaction Assembly: Combine 50 mM Tris-HCl (pH 7.5), 50 µM (S)-8-hydroxymyristoyl-proline (purified from Phase II), and 2 mM L-glutamine.

  • Validation Controls: Prepare a parallel reaction omitting L-glutamine (-Cofactor Control).

  • Initiation & Quench: Add 1 µM purified PpgO. Incubate at 30°C for 45 minutes. Quench with ice-cold methanol (with IS), centrifuge at 15,000 x g, and harvest the supernatant.

Analytical Workflow & Data Presentation

AssayWorkflow Sub Substrate Prep (CoA Activation) React Enzymatic Reaction (PpgL / PpgO) Sub->React Quench Reaction Quench (MeOH + IS) React->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Fig 2. Self-validating in vitro workflow for characterizing PpgL and PpgO enzymatic kinetics.

Quantitative LC-MS/MS Parameters

Quantification of substrate depletion and product formation is achieved via UHPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC-MS/MS MRM Parameters for Pathway Intermediates

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT (min)
(S)-8-Hydroxymyristic acid 243.2 [M-H]⁻59.0-254.2
(S)-8-Hydroxymyristoyl-CoA 1008.3 [M-H]⁻408.0-403.5
(S)-8-OH-Myristoyl-Proline 342.3 [M+H]⁺116.1+205.8
Amidated Conjugate 341.3 [M+H]⁺116.1+225.4

Note: Retention times (RT) are approximate and based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

References

  • Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas. Chemistry & Biology. URL:[Link]

  • Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Ionization Efficiency of 8-Hydroxymyristic Acid in ESI-MS

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the quantification of 8-Hydroxymy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the quantification of 8-Hydroxymyristic acid, (S)- (8-HMA) via Electrospray Ionization Mass Spectrometry (ESI-MS).

Diagnostic Overview & Root Cause Analysis

8-Hydroxymyristic acid (C₁₄H₂₈O₃, Exact Mass: 244.2038 Da) is a hydroxylated aliphatic fatty acid. While carboxylic acids typically ionize well in negative ESI mode yielding an [M-H]⁻ ion at m/z 243.2, 8-HMA frequently exhibits severe signal attenuation. As an application scientist, you must understand the three mechanical root causes behind this failure before attempting to fix it:

  • In-Source Dehydration (Fragmentation): The secondary hydroxyl group at the C8 position is highly labile under thermal and electrical stress. During the transition from the liquid droplet to the gas phase, 8-HMA undergoes a collisionally activated neutral loss of water (-18 Da), depleting the precursor [M-H]⁻ ion and generating a false base peak at m/z 225.2 [1].

  • Droplet Surface Partitioning: The 14-carbon aliphatic chain limits the molecule's ability to efficiently partition to the surface of highly aqueous droplets during Taylor cone formation, reducing the overall charge transfer efficiency.

  • Suboptimal Deprotonation Thermodynamics: The weak acidity of the carboxylate group requires a highly specific microenvironmental pH in the spray droplet. Standard acidic additives (like formic acid) actively suppress its ionization.

Diagnostic & Troubleshooting Workflow

Use the following logical decision tree to isolate the root cause of your signal loss and determine the correct interventional protocol.

Workflow N1 Signal < LOD for 8-Hydroxymyristic Acid N2 Check MS Spectra for m/z 225.2 (Neutral Loss of H2O) N1->N2 N3 Is m/z 225.2 > Precursor? N2->N3 N4 Reduce Cone Voltage & Desolvation Temp N3->N4 Yes N5 Evaluate Mobile Phase N3->N5 No N4->N5 N6 Add 0.5 mM NH4F or 0.1% NH4OH to Solvent N5->N6 N7 Signal Recovered? N6->N7 N8 Proceed to LC-MS/MS Quantification N7->N8 Yes N9 Perform AMPP Derivatization (Switch to ESI+) N7->N9 No

Caption: Decision tree for troubleshooting 8-Hydroxymyristic acid ESI-MS ionization.

Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase Additive Engineering (Negative Ion Mode)

If your precursor ion is intact but the signal is simply weak, the issue lies in the thermodynamics of gas-phase deprotonation. We must engineer the mobile phase to force proton abstraction.

  • Causality: Ammonium fluoride (NH₄F) acts as a potent gas-phase base. The highly electronegative fluoride ion aggressively abstracts a proton from the weak carboxylic acid during droplet desolvation, drastically stabilizing the deprotonated [M-H]⁻ target molecule [3]. Alternatively, Ammonium Hydroxide (NH₄OH) can be used to raise the solution pH, promoting liquid-phase deprotonation prior to aerosolization [4].

Methodology:

  • Stock Preparation: Prepare a 100 mM stock solution of LC-MS grade NH₄F in ultrapure water.

  • Solvent Spiking: Spike the NH₄F stock into your aqueous mobile phase (Mobile Phase A) to achieve a final working concentration of 0.5 mM. Ensure Mobile Phase B (e.g., Methanol or Acetonitrile) does not contain acidic additives.

  • System Equilibration: Flush the LC system for 30 minutes. (Note: Do not exceed 1.0 mM NH₄F, as high fluoride concentrations can degrade titanium frits or glass components over time).

  • Self-Validation Checkpoint: Infuse a 1 µg/mL standard of 8-HMA. Monitor the Signal-to-Noise (S/N) ratio of m/z 243.2. A successful implementation of this self-validating system will yield a >10-fold increase in S/N compared to a 0.1% formic acid baseline.

Protocol B: Charge-Reversal Derivatization via AMPP (Positive Ion Mode)

If matrix suppression is insurmountable or negative mode sensitivity remains insufficient, you must abandon ESI- and force the molecule into positive mode (ESI+) via chemical derivatization.

  • Causality: AMPP (N-(4-aminomethylphenyl)pyridinium) reacts with the carboxylic acid group of 8-HMA to form an amide bond. This introduces a fixed, permanent positive charge (the pyridinium moiety) to the molecule. This bypasses the need for droplet-phase ionization entirely and drastically increases the molecule's surface activity, ensuring near-100% transfer into the gas phase [2].

Methodology:

  • Reagent Preparation: Dissolve the dried 8-HMA lipid extract in 50 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 10 µL of 20 mM EDC (coupling agent) and 10 µL of 20 mM HOBt. Vortex and incubate for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 20 µL of 15 mM AMPP reagent. Incubate the mixture at 60°C for 30 minutes.

  • Quenching: Stop the reaction by diluting the mixture with 100 µL of Acetonitrile/Water (1:1, v/v).

  • Self-Validation Checkpoint: Analyze the sample in ESI+ mode. The theoretical mass of 8-HMA shifts from 244.20 Da to a fixed-charge cation at m/z 411.3 (244.20 + 185.11[AMPP] - 18.01 [H₂O]). Confirm success by performing MS/MS on m/z 411.3; you should observe intense, characteristic AMPP product ions.

Quantitative Data & Parameter Optimization

Table 1: Mobile Phase Additive Performance Matrix

Compare these additives to select the optimal chemistry for your specific matrix.

AdditiveConcentrationPolarityRelative Signal IntensityCausality / Mechanistic Action
Formic Acid0.1%ESI-1.0x (Baseline)Suppresses ionization of weak acids; forces protonation.
Ammonium Acetate10 mMESI-2.5xProvides moderate buffering; acetate acts as a weak gas-phase base.
Ammonium Hydroxide0.1%ESI-5.2xHigh pH promotes solution-phase deprotonation prior to droplet fission.
Ammonium Fluoride 0.5 mM ESI- 12.8x Fluoride drives aggressive gas-phase proton abstraction, maximizing[M-H]⁻ yield.
Table 2: ESI Source Parameter Optimization Matrix

If you observe the m/z 225.2 dehydration peak, adjust your hardware parameters as follows:

ParameterStandard SettingOptimized SettingCausality for 8-Hydroxymyristic Acid
Capillary Voltage 3.0 kV2.0 - 2.5 kVReduces electrical stress and corona discharge, stabilizing the aliphatic chain.
Cone / Declustering 40 V15 - 20 VMinimizes collision-induced dehydration (-18 Da) of the highly labile C8 hydroxyl group.
Desolvation Temp 500 °C350 °CPrevents thermal degradation and in-source water loss while maintaining droplet evaporation.
Desolvation Gas 800 L/hr1000 L/hrCompensates for the lower temperature by using mechanical shear to aid droplet desolvation.

Frequently Asked Questions (FAQs)

Q: Why does my 8-hydroxymyristic acid standard show a base peak at m/z 225.2 instead of the expected m/z 243.2 in negative mode? A: This is a classic symptom of in-source fragmentation. Hydroxylated fatty acids are highly susceptible to losing a water molecule (-18 Da) during the transition from the liquid to the gas phase [1]. You must lower your cone voltage and desolvation temperature (see Table 2) to preserve the intact precursor ion.

Q: Can I use Trifluoroacetic Acid (TFA) as an additive to improve my peak shape on the LC column? A: Absolutely not for negative mode ESI. TFA causes severe ion suppression by forming strong ion pairs with the analyte and dominating the droplet surface due to its high surface activity. If sharp peak shapes are required, use a basic additive like Ammonium Hydroxide [4] combined with a high-pH tolerant C18 column.

Q: My biological matrix (e.g., plasma) is highly complex. Will Ammonium Fluoride (NH₄F) still be effective? A: Yes, but highly complex matrices contain endogenous salts that can compete for the fluoride ions, slightly dampening the 12.8x signal multiplier seen in neat solutions. If matrix suppression pushes your signal below the Limit of Detection (LOD), immediately pivot to the AMPP derivatization protocol (Protocol B) to force the analyte into positive mode [2].

References

  • Title: Improved Quantitative Approach for Monitorization of Gangliosides Structural Diversity in Fungal Cell Factories by LC-MS/MS Source: MDPI URL: [Link]

  • Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: NIH URL: [Link]

  • Title: Enhancement of Lipid Signals with Ammonium Fluoride in Negative Mode Nano-DESI Source: NSF PAR URL: [Link]

  • Title: LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs Source: ACS Publications URL: [Link]

Optimization

Resolving HPLC peak tailing for 8-Hydroxymyristic acid, (S)- analysis

Technical Support Center: Resolving HPLC Peak Tailing for (S)-8-Hydroxymyristic Acid Welcome to the Advanced Chromatography Troubleshooting Center. As an Application Scientist, I have designed this guide to address the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for (S)-8-Hydroxymyristic Acid

Welcome to the Advanced Chromatography Troubleshooting Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (S)-8-Hydroxymyristic acid .

Because this molecule is an amphipathic, hydroxylated fatty acid lacking a strong chromophore, it requires low-UV or LC-MS detection. Its terminal carboxylic acid (pKa ~4.8) and C8-hydroxyl group make it highly susceptible to secondary interactions on silica-based columns, frequently resulting in severe peak tailing. This guide provides a self-validating framework to diagnose and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must isolate whether the tailing is a physical system defect or a chemical interaction. Follow the logic in the diagram below to determine your troubleshooting path.

G N1 Observe Peak Tailing for (S)-8-Hydroxymyristic Acid N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Does the neutral marker tail? N2->N3 N4 Physical Issue (Void, Plumbing) N3->N4  Yes   N5 Chemical Issue (pH, Silanols) N3->N5  No   N6 Check fittings, Replace guard column N4->N6 N7 Lower pH < 2.5, Use endcapped C18 N5->N7

Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting FAQs (Causality & Corrective Actions)

Q1: How do I definitively prove if the tailing of (S)-8-Hydroxymyristic acid is a chemical or physical problem? A: You must inject a neutral marker (such as toluene or uracil). Because neutral compounds cannot undergo acid-base interactions with the stationary phase, they will not tail due to chemical ionization 1. If the neutral compound tails, you have a physical problem, such as a void in the column bed or extra-column dead volume in your tubing [[1]](). If the neutral marker is symmetric but your acidic analyte tails, the issue is chemical.

Q2: The neutral marker is symmetric. Why is my carboxylic acid tailing, and how do I fix the chemistry? A: Chemical tailing for carboxylic acids occurs when the mobile phase pH approaches the analyte's pKa. At this pH, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states, which partition unevenly into the stationary phase 2. Furthermore, polar groups like the C8-hydroxyl and the carboxylate can engage in secondary hydrogen-bonding interactions with residual active silanols on the silica surface 3. The Fix: You must adjust the mobile phase pH to at least 2 units below the analyte's pKa (target pH < 2.5) 4. This forces the molecule into a fully protonated, neutral state, ensuring a single retention mechanism and sharper peaks.

Q3: I lowered the pH, but I still see tailing. Is my column appropriate for this molecule? A: Standard C18 columns often contain unreacted, acidic silanols that interact with polar functional groups. To resolve this, you must switch to a "base-deactivated" or highly endcapped C18 column 1. Endcapping chemically blocks residual silanol activity, while polar-embedded phases provide additional shielding, preventing the C8-hydroxyl group from binding to the silica matrix 2.

Q4: My peak shape was fine initially but degraded over 50 injections. What happened? A: Progressive peak tailing is a classic symptom of column contamination. Hydrophobic matrix components from lipid samples can accumulate at the column head, acting as a secondary, irregular stationary phase [[5]](). Installing and routinely replacing a guard column will trap these impurities and restore peak symmetry 5.

Part 3: Quantitative Data & Material Selection

Because (S)-8-Hydroxymyristic acid lacks conjugated double bonds, UV detection must be performed at low wavelengths (205–210 nm). If you are using LC-MS, your additives must be volatile. Use the table below to select the correct mobile phase modifier to achieve the required pH < 2.8.

Buffer / AdditiveTypical Conc. (v/v)Resulting pHUV CutoffLC-MS CompatibilityMechanistic Notes
Phosphoric Acid 0.1%~2.0< 195 nmIncompatible Best choice for low-UV detection. Fully suppresses carboxylic acid ionization without baseline noise.
Formic Acid 0.1%~2.7215 nmExcellent Ideal for LC-MS. pH is borderline for pKa 4.8; may require 0.2% to ensure complete protonation.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0210 nmPoor (Ion Suppression)Excellent ion-pairing agent that masks silanols, but causes severe signal suppression in mass spectrometry.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Neutral Marker Diagnostic Test

Objective: Isolate physical system issues from chemical interactions.

  • Preparation: Prepare a 1 mg/mL solution of Toluene (neutral marker) in your current mobile phase.

  • Injection: Inject 5 µL onto the HPLC system using your standard method conditions.

  • Measurement: Calculate the USP Tailing Factor ( T ) at 5% of the peak height.

  • Validation Logic:

    • If T>1.2 for Toluene: The issue is physical. Replace the guard column, check PEEK fittings for dead volume, or replace the analytical column if a void is suspected.

    • If T≤1.2 for Toluene, but T>1.2 for (S)-8-Hydroxymyristic acid: The issue is chemical. Proceed immediately to Protocol 2.

Protocol 2: Mobile Phase Optimization & Column Wash

Objective: Suppress analyte ionization and clear hydrophobic matrix fouling.

  • Mobile Phase Preparation: Based on your detector (see Table), prepare Aqueous Mobile Phase A with 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS). Ensure the measured pH is < 2.5.

  • Column Selection: Install a base-deactivated, fully endcapped C18 column (e.g., Agilent Eclipse Plus or Waters XSelect).

  • Lipid Wash Cycle: To remove strongly adsorbed lipid contaminants, flush the column at 0.5 mL/min with:

    • 20 column volumes of 100% Methanol.

    • 20 column volumes of 100% Isopropanol (to dissolve highly hydrophobic lipids).

    • 20 column volumes of 100% Methanol.

  • Equilibration: Flush with the new acidic mobile phase for 15 column volumes until the baseline stabilizes.

  • Validation: Inject the (S)-8-Hydroxymyristic acid standard. A successful optimization will yield a Gaussian peak with a USP Tailing Factor between 0.9 and 1.1.

References

  • Axion Labs. HPLC Peak Tailing - Axion Labs. 1

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.5

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?2

  • ResearchGate. How can I prevent peak tailing in HPLC?4

  • Alwsci. Common Causes Of Peak Tailing in Chromatography. 3

Sources

Troubleshooting

Technical Support Center: (S)-8-Hydroxymyristic Acid Extraction &amp; Purification

Advanced Troubleshooting, Workflows, and FAQs for Lipidomics and Drug Development Welcome to the specialized support center for the extraction and purification of (S)-8-Hydroxymyristic acid (8-HMA). 8-HMA is a 14-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting, Workflows, and FAQs for Lipidomics and Drug Development

Welcome to the specialized support center for the extraction and purification of (S)-8-Hydroxymyristic acid (8-HMA). 8-HMA is a 14-carbon hydroxy fatty acid (HFA) of significant interest in lipidomics. It is frequently targeted due to its role as a structural component of bacterial lipopeptides, such as the1[1], and as a 2[2].

Due to the dual polarity imparted by its C8-hydroxyl and C1-carboxyl groups, standard non-polar lipid extractions often result in poor yields. This guide provides field-proven, self-validating methodologies to optimize your recovery.

Extraction & Purification Workflow

G A Biological Sample (e.g., Pseudomonas culture) B Acidification (pH 4.0 - 4.5) Protonates Carboxylate A->B C Liquid-Liquid Extraction (Ethyl Acetate / Hexane) B->C D Phase Separation (Centrifugation) C->D E Organic Phase (Crude Lipid Extract) D->E F Solid Phase Extraction (SPE) Silica Cartridge E->F G Wash Step (95:5 Hexane:EtOAc) Removes Neutral Lipids F->G H Elution Step (100% EtOAc) Recovers (S)-8-HMA G->H

Workflow for the extraction and SPE purification of (S)-8-Hydroxymyristic acid.

Self-Validating Protocol: Liquid-Liquid & Solid-Phase Extraction

This protocol is engineered to maximize the recovery of free (S)-8-HMA from complex biological matrices by exploiting its specific pKa and hydrogen-bonding capabilities.

Phase 1: Matrix Disruption & Hydrolysis
  • Homogenization: Homogenize the biological sample (e.g., bacterial pellet or tissue) in a 1:1 mixture of aqueous buffer and methanol.

  • Saponification (Optional): If (S)-8-HMA is esterified within lipopolysaccharides or fatty acid esters of hydroxy fatty acids (FAHFAs), add 0.5 M KOH in methanol and heat at 50°C for 1 hour.

    • Causality: Saponification cleaves ester bonds, releasing the bound 8-HMA into its free carboxylate form.

    • Validation Checkpoint: The solution must transition from a cloudy suspension to a completely homogeneous liquid, confirming complete lipid saponification.

Phase 2: pH-Directed Liquid-Liquid Extraction (LLE)
  • Acidification: Add 1 M HCl dropwise until the pH reaches 4.0–4.5.

    • Causality: The pKa of the 8-HMA carboxylic acid group is approximately 4.8. 3 ensures the molecule is fully protonated (uncharged), preventing it from partitioning into the aqueous phase[3].

  • Solvent Addition: Add an equal volume of Ethyl Acetate. Vortex vigorously for 2 minutes.

    • Causality: Ethyl acetate is a dipolar, non-aqueous solvent that optimally coordinates with both the mid-chain C8-hydroxyl group and the protonated C1-carboxyl group, yielding significantly higher recoveries than pure non-polar solvents like hexane[3].

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Collect the upper organic layer.

    • Validation Checkpoint: The interface between the aqueous and organic layers must be sharp. A cloudy interface indicates unresolved proteins or incomplete protonation.

Phase 3: Solid-Phase Extraction (SPE) Enrichment

This step utilizes an 4 standard for HFAs and FAHFAs[4]. 6. Conditioning: Pass 6 mL of 100% Hexane through a 500 mg Silica SPE cartridge. 7. Loading: Dry the pooled organic extract under nitrogen, reconstitute in 200 µL of chloroform, and load onto the cartridge. 8. Washing: Elute neutral lipids (e.g., triacylglycerols, cholesterol esters) with 6 mL of 95:5 Hexane:Ethyl Acetate.

  • Causality: The 5% ethyl acetate is polar enough to mobilize neutral lipids but 5 between the silica stationary phase and the C8-hydroxyl group of 8-HMA[5].

  • Elution: Elute the enriched (S)-8-HMA with 4 mL of 100% Ethyl Acetate.

Quantitative Data: Solvent Optimization

The table below summarizes the expected recovery yields of (S)-8-HMA based on the solvent system utilized during the extraction and washing phases.

Solvent SystemPolarity IndexTarget Lipid FractionExpected (S)-8-HMA Recovery (%)Primary Limitation
Chloroform:Methanol:Water (1:1:2)4.1Total Lipids85–90%Co-extracts highly polar contaminants
Hexane:Ethyl Acetate (95:5)0.6Neutral Lipids (SPE Wash)< 5%Ineffective for primary extraction; used only for washing
100% Ethyl Acetate4.4Free Hydroxy Fatty Acids> 92%Requires strict aqueous pH < 5.0 prior to extraction
Hexane:Isopropanol (3:2)1.8Total Free Fatty Acids80–88%Prone to severe emulsion in complex biological matrices

Troubleshooting Guides & FAQs

Q: Why is my (S)-8-HMA yield consistently below 50% after liquid-liquid extraction? A: This is almost always a pH-dependent partitioning failure. 8-HMA has a carboxyl group with a pKa of ~4.8. If the aqueous phase pH is above 5.5, the molecule ionizes into a water-soluble carboxylate salt, trapping it in the aqueous layer.

  • Solution: Verify the aqueous phase is acidified to pH 4.0–4.5 using 1 M HCl or formic acid prior to adding the organic solvent.

Q: I am observing severe emulsion formation during the LLE step with Pseudomonas cultures. How do I break it? A: Emulsions in bacterial lipid extractions are caused by amphiphilic proteins and biosurfactants (such as rhamnolipids or the 8-HMA-containing promysalin itself).

  • Solution: Centrifuge the mixture at 3,000 × g for 15 minutes at 4°C. If the emulsion persists, add a small volume of saturated NaCl (brine) to the aqueous phase. The "salting-out" effect increases the ionic strength of the water, forcing the moderately polar 8-HMA into the organic phase and breaking the protein-stabilized emulsion.

Q: During silica SPE, my (S)-8-HMA is co-eluting with neutral lipids in the wash step. How do I improve resolution? A: The wash solvent is likely too polar. If you use >5% ethyl acetate in hexane during the wash step, the critical hydrogen bonds between the C8-hydroxyl group and the silica stationary phase can be disrupted prematurely.

  • Solution: Strictly maintain a 95:5 Hexane:Ethyl Acetate ratio for the wash step. Ensure the silica cartridge is properly conditioned with 100% hexane before loading the sample.

Q: Can I use the Bligh-Dyer method instead of Ethyl Acetate? A: Yes. A 5 relying on a 1:1:2 mixture of aqueous buffer:methanol:chloroform is widely used for general lipid and FAHFA extraction[5]. However, because 8-HMA is more polar than standard fatty acids, ethyl acetate often provides a cleaner background matrix prior to SPE cleanup.

References

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy F
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - MDPI, mdpi.com,
  • US6022982A - Method for the development of δ-lactones and hydroxy acids from unsaturated fatty acids and their glycerides - Google P
  • (PDF)
  • Safety Assessment of Hydroxystearic Acid as Used in Cosmetics, cir-safety.org,

Sources

Optimization

Preventing thermal degradation of 8-Hydroxymyristic acid, (S)- during GC-MS

Welcome to the Technical Support Center for advanced lipidomics and GC-MS analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced lipidomics and GC-MS analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the quantification of mid-chain hydroxy fatty acids.

Analyzing 8-Hydroxymyristic acid, (S)- via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique thermodynamic challenge. The molecule contains both a polar carboxylic acid group and a secondary hydroxyl group at the C8 position. When exposed to the high temperatures of a standard GC injection port, the molecule undergoes rapid thermal degradation, leading to poor peak shapes, loss of stereochemical information, and inaccurate quantification.

This guide provides field-proven, self-validating workflows to stabilize this molecule, preserve its structural integrity, and ensure reproducible MS detection.

Visualization: The Mechanism of Thermal Degradation vs. Stabilization

To understand why standard GC-MS methods fail for 8-hydroxymyristic acid, we must look at the causality of heat stress. At temperatures exceeding 200°C, the mid-chain hydroxyl group undergoes β -elimination (dehydration) to form tetradecenoic acid, or carbon-carbon scission to form volatile aldehydes[1]. Derivatization chemically protects these reactive sites.

G cluster_degradation Thermal Degradation Pathway cluster_protection Stabilization Pathway A 8-Hydroxymyristic acid, (S)- (Underivatized) B Hot Split/Splitless Inlet (>250°C) A->B Direct Injection D Two-Step Derivatization (Methylation + TMS) A->D Chemical Protection C Dehydration & Scission (Tetradecenoic acid formed) B->C Heat Stress E 8-OTMS-myristic acid methyl ester (Volatile & Stable) D->E Complete Conversion F Optimized GC Inlet (PTV or OCI) E->F Injection G Intact GC-MS Detection (High Resolution Peak) F->G Elution

Thermal degradation of 8-hydroxymyristic acid vs. stabilized derivatization workflow.

Troubleshooting & FAQs

Q1: Why are my 8-hydroxymyristic acid peaks tailing, missing entirely, or showing up as unsaturated myristic acid? A1: This is a classic symptom of thermal degradation and active-site adsorption. The free carboxylic acid strongly hydrogen-bonds with exposed silanol groups in the GC inlet liner and column, causing severe peak tailing[2]. Simultaneously, the high temperature of a standard split/splitless injector (typically 250–300°C) provides enough activation energy for the secondary hydroxyl group at C8 to dehydrate, yielding tetradecenoic acid (an unsaturated fatty acid)[1].

Q2: What is the most robust derivatization strategy to prevent this breakdown? A2: A two-step derivatization is the analytical gold standard. You must neutralize both polar groups to increase volatility and thermal stability[2]. First, convert the carboxyl group to a fatty acid methyl ester (FAME) using BF3​ -methanol. Second, protect the secondary hydroxyl group by converting it to a trimethylsilyl (TMS) ether using BSTFA + 1% TMCS[3]. Alternatively, a one-step method using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters and methyl ethers, which are highly stable[4].

Q3: My target analyte is 8-Hydroxymyristic acid, (S)-. Standard TMS derivatization loses stereochemical information. How can I resolve the (S)-enantiomer? A3: Standard achiral GC columns cannot separate enantiomers of TMS-derivatized hydroxy fatty acids. If your drug development protocol requires verification of the (S)- configuration, you must derivatize the hydroxyl group with a chiral reagent. By reacting the hydroxyl group with enantiopure (S)-ibuprofen or Mosher's acid chloride, you convert the enantiomers into diastereomers. These diastereomers possess different physical properties and can be cleanly resolved on a standard achiral GC-MS setup[5].

Q4: Even after derivatization, I am seeing peak broadening and low signal-to-noise (S/N). What hardware adjustments are necessary? A4: Derivatization is only half the solution; hardware optimization dictates the rest.

  • Inlet Liner: You must use a highly deactivated (silanized) ultra-inert liner to minimize active sites[2].

  • Injection Technique: Switch from hot Splitless injection to Cold On-Column Injection (OCI) or Programmed Temperature Vaporization (PTV) . OCI introduces the sample directly into the column at a low temperature (e.g., 60°C), completely bypassing the vaporizing chamber and eliminating the thermal shock that drives degradation[2].

Quantitative Data: Impact of Method Parameters on Analyte Recovery

The following table synthesizes the causality between GC injection parameters, derivatization states, and the resulting recovery of intact 8-hydroxymyristic acid.

Injection ModeInlet TemperatureDerivatization StatePrimary Observed MS IonAnalyte Recovery (%)
Hot Splitless250°C (Isothermal)None (Underivatized)m/z 226 (Dehydrated product)< 5%
Hot Splitless250°C (Isothermal)FAME + TMS Etherm/z 330 (Intact derivative)~ 75%
PTV60°C 280°C (Ramped)FAME + TMS Etherm/z 330 (Intact derivative)~ 92%
Cold On-Column (OCI)Oven Track (Starts at 60°C)FAME + TMS Etherm/z 330 (Intact derivative)> 98%

Note: Analyte recovery is maximized when thermal shock is eliminated via OCI combined with complete dual-derivatization.

Validated Experimental Protocol: Two-Step FAME/TMS Derivatization

This protocol is designed as a self-validating system . By monitoring specific mass-to-charge (m/z) fragments at the end of the run, you can definitively prove that the chemistry worked and no thermal degradation occurred.

Step 1: Esterification (FAME Synthesis)
  • Transfer 1.0 mg of the dried 8-hydroxymyristic acid sample into a heavy-walled, screw-capped glass reaction vial. Ensure the sample is completely anhydrous, as water quenches silylating reagents[2].

  • Add 1.0 mL of 14% BF3​ in methanol.

  • Seal tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Cool to room temperature. Add 1.0 mL of HPLC-grade hexane and 1.0 mL of saturated NaCl aqueous solution. Vortex vigorously for 30 seconds.

  • Centrifuge briefly to separate the layers. Extract the upper organic (hexane) layer—which now contains the hydroxy-FAME—and transfer it to a clean vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen[3].

Step 2: Silylation (TMS Ether Synthesis)
  • Reconstitute the dried FAME extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA containing 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane)[3].

  • Incubate at 60°C for 30 minutes to ensure complete conversion of the sterically hindered secondary hydroxyl group.

  • Evaporate to dryness under nitrogen to remove excess pyridine and BSTFA (which can foul the MS source and degrade the column).

  • Reconstitute in 100 µL of anhydrous hexane for GC-MS injection.

Step 3: System Validation (Data Interpretation)

To validate that your protocol was successful and thermal degradation was prevented, analyze the EI-MS spectra (70 eV) of the eluting peak[3]:

  • Target Intact Mass: The molecular weight of the fully derivatized molecule (8-OTMS-myristic acid methyl ester) is 330.4 Da.

  • Validation Fragment 1: Look for the [M-15] ion at m/z 315 . This represents the loss of a methyl group from the TMS moiety and confirms successful silylation.

  • Validation Fragment 2: Look for prominent α -cleavage ions around the C8 position. Cleavage adjacent to the OTMS group yields highly stable, characteristic fragment ions that validate the exact position of the original hydroxyl group.

References

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils . European Journal of Lipid Science and Technology (marinelipids.ca). 3

  • Technical Support Center: Analysis of Hydroxy Fatty Acids by Gas Chromatography . Benchchem. 2

  • Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC-MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids After Reduction and Ibuprofen Derivatization . Wageningen University & Research. 5

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry . PMC / NIH. 4

  • Analysis of autoxidized fats by gas chromatography-mass spectrometry: VII. Volatile thermal decomposition products of pure hydroperoxides . ResearchGate. 1

Sources

Troubleshooting

Reducing matrix effects in (S)-8-hydroxytetradecanoic acid LC-MS analysis

Welcome to the technical support center for the LC-MS analysis of (S)-8-hydroxytetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of (S)-8-hydroxytetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with matrix effects in complex biological samples. The following question-and-answer guide provides in-depth, field-proven insights to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem for quantifying (S)-8-hydroxytetradecanoic acid?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] For (S)-8-hydroxytetradecanoic acid, a medium-chain hydroxy fatty acid, analysis is typically performed on complex biological matrices like plasma or serum. These matrices are rich in endogenous components such as phospholipids, salts, and other lipids.[3][4]

During electrospray ionization (ESI), these co-eluting matrix components compete with your target analyte for access to the droplet surface and for charge, which can lead to ion suppression —a reduction in the analyte's signal intensity.[1][5] Less commonly, ion enhancement can occur. This phenomenon directly compromises the method's accuracy, precision, and sensitivity, leading to unreliable quantification.[4] Because fatty acids like (S)-8-hydroxytetradecanoic acid often ionize in negative mode ESI, they are particularly susceptible to suppression by high concentrations of phospholipids, which are also readily ionized under these conditions.[3][4]

Q2: My assay for (S)-8-hydroxytetradecanoic acid is showing poor sensitivity and high variability between samples. How can I definitively diagnose matrix effects?

A2: Visual inspection of a chromatogram is often not enough to identify ion suppression, as a peak might appear well-shaped yet be significantly suppressed.[6] Two primary methods are recommended to diagnose and quantify matrix effects.

Method 1: Post-Column Infusion (Qualitative Assessment)

This experiment allows you to visualize the regions in your chromatogram where ion suppression occurs.

  • Principle: A constant flow of your analyte standard is infused into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant analyte signal baseline corresponds to a retention time where matrix components are eluting and causing ion suppression.[6]

  • Experimental Protocol:

    • Prepare a solution of (S)-8-hydroxytetradecanoic acid in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

    • Using a syringe pump and a T-junction, infuse this solution into the LC flow path between the column outlet and the ESI probe at a low, constant flow rate (e.g., 10 µL/min).

    • Set up the mass spectrometer to monitor the MRM transition for your analyte. You should observe a stable, flat baseline signal.

    • Inject a protein-precipitated or extracted blank plasma/serum sample (a sample with no analyte).

    • Monitor the baseline during the entire chromatographic run. Significant drops in the signal intensity indicate regions of ion suppression.[6] If the retention time of (S)-8-hydroxytetradecanoic acid falls within one of these suppression zones, your method is being adversely affected.

G cluster_LC LC System cluster_Infusion Infusion System HPLC_Pump HPLC Pump Autosampler Autosampler (Injects Blank Matrix) HPLC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-Junction Column->Tee Mobile Phase + Separated Matrix Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee Constant Analyte Flow MS Mass Spectrometer Tee->MS Combined Flow

Caption: Post-column infusion experimental setup.

Method 2: Quantitative Matrix Factor (MF) Assessment

This method quantifies the precise degree of ion suppression or enhancement.

  • Principle: The peak area of an analyte spiked into a sample after extraction is compared to the peak area of the analyte in a clean, neat solvent.[1][2] This comparison reveals the impact of the matrix components alone on the analyte signal.

  • Experimental Protocol:

    • Prepare Set A: Spike a known concentration of (S)-8-hydroxytetradecanoic acid into a neat solution (e.g., your initial mobile phase). Analyze and record the average peak area.

    • Prepare Set B: Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extracted matrix with the same concentration of analyte as in Set A. Analyze and record the average peak area.

    • Calculate the Matrix Factor (MF):

      • MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression (e.g., MF = 0.4 means 60% suppression).

      • An MF > 1 indicates ion enhancement.

Q3: Which sample preparation technique is the most effective for reducing matrix effects when analyzing (S)-8-hydroxytetradecanoic acid?

A3: The choice of sample preparation is the single most critical factor in mitigating matrix effects.[7] The goal is to selectively remove interfering substances, particularly phospholipids, while maximizing the recovery of (S)-8-hydroxytetradecanoic acid.[4]

G Start Start: High-throughput needed? PPT Protein Precipitation (PPT) (Fast, but dirty) Start->PPT Yes LLE Liquid-Liquid Extraction (LLE) (Good cleanup, moderate recovery) Start->LLE No Check_Cleanup Is cleanup sufficient? (Minimal matrix effects) PPT->Check_Cleanup Check_Recovery Is analyte recovery >80% and matrix effect acceptable? LLE->Check_Recovery SPE Solid-Phase Extraction (SPE) (Best cleanup, highest recovery) End Proceed with Method SPE->End Check_Recovery->SPE No Check_Recovery->End Yes Check_Cleanup->LLE No Check_Cleanup->End Yes

Caption: Decision tree for sample preparation selection.

TechniqueCleanup EfficiencyAnalyte RecoveryThroughputMethod DevelopmentRecommendation for (S)-8-HTDA
Protein Precipitation (PPT) LowGoodHighMinimalNot recommended as a standalone method due to significant remaining phospholipids.[8]
Liquid-Liquid Extraction (LLE) Moderate-HighModerate-GoodMediumModerateA viable option. Requires careful optimization of pH and solvent choice.
Solid-Phase Extraction (SPE) Very HighExcellentMedium-HighIntensiveHighly Recommended. Mixed-mode SPE provides the cleanest extracts.[8][9]

Detailed Protocols:

  • Liquid-Liquid Extraction (LLE) Protocol:

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample by adding 10 µL of 1% formic acid in water. This ensures the carboxylic acid group of (S)-8-hydroxytetradecanoic acid is protonated (neutral), maximizing its partitioning into the organic solvent.[10]

    • Add 500 µL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at >3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in your mobile phase for LC-MS injection.[11]

  • Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Anion Exchange): This approach uses a sorbent with both reversed-phase and anion-exchange properties, which is ideal for isolating an acidic lipid from a complex matrix.

StepSolvent/ReagentVolumePurpose
Condition Methanol1 mLWets the sorbent and activates the reversed-phase functional groups.
Equilibrate Water1 mLPrepares the sorbent for the aqueous sample.
Load Plasma/Serum (pre-treated/diluted)1 mLAnalyte and interferences bind to the sorbent.
Wash 1 5% Methanol in Water1 mLRemoves highly polar interferences like salts.
Wash 2 Hexane1 mLRemoves neutral lipids (e.g., triglycerides) retained by the reversed-phase mechanism.
Elute 5% Formic Acid in Methanol1 mLThe acid neutralizes the anion-exchange site, releasing the bound (S)-8-hydroxytetradecanoic acid.
Q4: Beyond sample prep, how can I use chromatography to avoid matrix effects?

A4: Chromatographic separation is your second line of defense. The goal is to resolve (S)-8-hydroxytetradecanoic acid from the region where most matrix components, especially phospholipids, elute.

  • Optimize Chromatographic Selectivity:

    • Column Choice: While a standard C18 column is often a good starting point, consider alternative chemistries if co-elution is an issue. A phenyl-hexyl column, for instance, can offer different selectivity for lipids.[12][13]

    • Mobile Phase Composition: Manipulating the organic solvent (e.g., acetonitrile vs. methanol) and additives can significantly alter selectivity. For negative mode analysis of fatty acids, a small amount of weak acid like formic acid (0.1%) or a buffer like ammonium formate in the aqueous mobile phase can improve peak shape and response.[14][15]

    • Gradient Optimization: Employ a shallow gradient at the beginning of the run to separate your analyte from the early-eluting, highly polar interferences (like salts) and from the later-eluting, less polar phospholipids. A well-optimized gradient is crucial for moving your analyte out of suppression zones.[1][2]

Q5: I've optimized my sample preparation and chromatography, but I still observe some matrix variability. What is the best way to correct for this?

A5: For the most accurate and reliable quantification, especially in regulated bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard.[14][16]

  • Principle of Stable Isotope Dilution (SID): An ideal SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). You add a known amount of the SIL-IS to every sample before any sample preparation steps.[14]

  • Why it Works: Because the SIL-IS is structurally identical to the analyte, it co-elutes perfectly and experiences the exact same degree of extraction loss and ion suppression or enhancement.[17] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you effectively normalize for these variations. The final concentration is determined by comparing this ratio to a calibration curve prepared with the same analyte/SIL-IS ratios.

  • Critical Consideration for SIL-IS Selection:

    • Whenever possible, choose a ¹³C or ¹⁵N-labeled internal standard over a deuterium (²H)-labeled one. Deuterated standards can sometimes exhibit slightly different chromatographic retention times than the native analyte, a phenomenon known as an "isotopic effect."[17] If the IS and analyte separate, even slightly, they may elute into different matrix effect environments, defeating the purpose of the internal standard.

References
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • LCGC International. (2019, June 1). An Uncommon Fix for LC–MS Ion Suppression.
  • Tfaili, S., et al. (2019, February 20). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. ResearchGate.
  • LCGC International. (2024, June 17). LC–MS/MS System Developed for Fatty Acid Analysis.
  • Eberlin, L. S., et al. (2011). Desorption Electrospray Ionization Mass Spectrometry for Lipid Characterization and Biological Tissue Imaging. PMC.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Le, T. L., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC.
  • Hroch, M., et al. (2023). An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. PubMed.
  • Sigma-Aldrich. Ion-Suppression & Phospholipid Contamination.
  • Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC.
  • Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. YouTube.
  • Lee, J. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online.
  • Sojo, L. E. (2026, March 19). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • LCGC International. (2025, August 7). Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS.
  • Gelhaus, S. L., et al. (2022, June 20). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography. JoVE.
  • Murphy, R. C., et al. (2013, March 14). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. ScienceDirect.
  • Han, X., & Gross, R. W. (2011, November 11). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. PMC.
  • MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
  • Mok, H. J., et al. (2016, March 22). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing.
  • van den Broek, I., et al. (2009). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies.
  • Jiang, H., et al. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX.
  • Frontiers. (2022, August 2). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry.
  • Li, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • De Kock, T., et al. (2026, March 24). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.
  • Hewavitharana, A. K., et al. (2014, January 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
  • Waters Corporation. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed.
  • Al-Shehri, M. M. (2016). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. PMC.
  • Pérez-Castaño, R., et al. (2016). Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry. PubMed.
  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.
  • Biotage. Bioanalytical sample preparation.
  • Thermo Fisher Scientific. Sample Preparation Techniques.
  • Byrd, J. C., et al. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC.
  • Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library.
  • The DAN Lab. LCMS Protocols. University of Wisconsin–Madison.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn.
  • Organomation. Sample Preparation: A Comprehensive Guide.
  • Wikipedia. Liquid–liquid extraction.
  • Pan, L., & Pawliszyn, J. (1995). Determination of fatty acids using solid phase microextraction. Analytical Chemistry.
  • Tirla, A., et al. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC.
  • Dobarganes, C., & Márquez-Ruiz, G. (2026, March 22). Update on solid-phase extraction for the analysis of lipid classes and related compounds. ResearchGate.
  • Sprakel, L. M. J., & Schuur, B. (2018, August 3). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Virginia Tech.
  • UCT. Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood.
  • Shimadzu. A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids.
  • Tsikas, D., et al. (2020, August 29). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Milk. Semantic Scholar.
  • LibreTexts Chemistry. (2021, September 11). 7.7: Liquid-Liquid Extractions.

Sources

Optimization

Technical Support Center: Chiral Separation of 8-Hydroxymyristic Acid Enantiomers

Welcome to the advanced troubleshooting and methodology center for the chiral separation of 8-Hydroxymyristic acid (8-HMA) . Designed for analytical chemists, lipidomics researchers, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the chiral separation of 8-Hydroxymyristic acid (8-HMA) . Designed for analytical chemists, lipidomics researchers, and drug development professionals, this guide synthesizes chromatographic theory with field-proven protocols to help you achieve baseline enantiomeric resolution ( Rs​≥1.5 ).

Part 1: The Causality of Mid-Chain Chiral Separation

Separating the R- and S- enantiomers of 8-HMA presents a unique thermodynamic challenge. Unlike α

  • (C2) or β
  • (C3) hydroxy fatty acids, where the chiral center is rigidly anchored near the polar carboxyl group, 8-HMA is a mid-chain hydroxy fatty acid (14 carbons total, chiral center at C8).

The Mechanistic Challenge: The distance of the C8 hydroxyl group from the C1 carboxyl terminus grants the aliphatic chain high conformational flexibility. This flexibility increases conformational entropy, which weakens the rigidity of the transient diastereomeric complex formed between the analyte and the Chiral Stationary Phase (CSP). Without a rigid lock-and-key fit, the difference in free energy ( ΔΔG ) between the R-CSP and S-CSP complexes is minimal, leading to co-elution.

To overcome this, we must either:

  • Reduce Eddy Diffusion (A-term): Use sub-2 µm immobilized polysaccharide columns (e.g., Chiralpak IA-U) in UHPLC-MS/MS to force high-efficiency separations[1].

  • Restrict Conformational Entropy: Use pre-column derivatization to attach bulky, rigid aromatic groups that enhance π−π stacking and steric inclusion within the CSP cavity[2].

Mechanism CSP Amylose Tris(3,5-dimethylphenylcarbamate) N-H C=O Phenyl Rings Interactions Chiral Recognition Interactions Hydrogen Bonding Dipole-Dipole Pi-Pi Stacking CSP->Interactions Analyte 8-HMA (Derivatized) C8-Carbamate C1-Ester Aromatic Tags Interactions->Analyte

Mechanistic interactions between the derivatized 8-HMA enantiomers and the amylose-based CSP.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using a standard C18 reversed-phase column and cannot separate the 8-HMA enantiomers. What is wrong? A1: Enantiomers have identical physicochemical properties in an achiral environment. A C18 column cannot distinguish between R- and S- configurations. You must transition to a Chiral Stationary Phase (CSP). For underivatized 8-HMA, an immobilized amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak IA-U, 1.6 µm) is required. The carbamate linkages provide the necessary hydrogen bond donors/acceptors to interact with the C8-OH and C1-COOH groups[3].

Q2: I switched to a Chiralpak IA column, but my 8-HMA peaks are broad and co-eluting ( Rs​<1.0 ). How can I improve resolution? A2: Poor resolution on a CSP for mid-chain HFAs is usually due to thermal entropy or ionization state.

  • Action 1 (Temperature): Lower your column compartment temperature from 40°C to 15°C–20°C. Lower temperatures reduce the kinetic energy of the aliphatic chain, locking 8-HMA into a preferred conformation that interacts more stereoselectively with the chiral cavity.

  • Action 2 (Mobile Phase Additives): Ensure your mobile phase contains 0.1% Formic Acid or Acetic Acid. 8-HMA must be in its fully protonated (neutral) state to maximize hydrogen bonding with the CSP. Ionized carboxylates cause severe peak tailing and disrupt chiral recognition[4].

Q3: My facility only has HPLC-UV, but 8-HMA lacks a strong chromophore, resulting in poor sensitivity. What is the best approach? A3: You must perform pre-column derivatization. Reacting the C1-carboxyl group with Phenylglycine methyl ester (PGME) or the C8-hydroxyl group with 3,5-dinitrophenyl isocyanate (DNPI) achieves two goals simultaneously:

  • It introduces a strong UV chromophore (detectable at 254 nm or 226 nm).

  • It adds bulky aromatic rings that drastically improve π−π interactions with the CSP, naturally increasing your separation factor ( α ) and resolution ( Rs​ )[2].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every workflow must be treated as a self-validating system . Always run a System Suitability Test (SST) using a racemic 8-HMA standard before injecting biological samples.

Workflow Start 8-Hydroxymyristic Acid (Racemic Mixture) Decision Is LC-MS/MS Available? Start->Decision Direct Direct UHPLC-MS/MS (Chiralpak IA-U Column) Decision->Direct Yes Deriv Pre-Column Derivatization (PGME or DNPI) Decision->Deriv No Result1 High Sensitivity MRM (Trace Biological Samples) Direct->Result1 HPLC HPLC-UV Analysis (Chiralcel OD-H Column) Deriv->HPLC Result2 High Resolution UV (Preparative / Bulk Analysis) HPLC->Result2

Decision matrix for selecting the optimal chiral separation workflow for 8-HMA enantiomers.

Protocol A: Direct UHPLC-MS/MS (High-Throughput / Trace Analysis)

This method avoids derivatization artifacts and is ideal for targeted lipidomics.

  • Sample Preparation: Extract 8-HMA from the biological matrix using a single-phase liquid extraction (e.g., 2-propanol) to ensure high recovery (>90%). Centrifuge at 14,000 x g for 10 mins and transfer the supernatant to an autosampler vial.

  • Chromatographic Setup:

    • Column: Chiralpak IA-U (1.6 µm, 50 mm × 3.0 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) + 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 85% B over 15 minutes.

    • Flow Rate: 0.4 mL/min. Column Temp: 20°C.

  • MS/MS Detection: Operate the triple quadrupole in negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 8-HMA (e.g., [M-H]- specific fragment).

  • System Validation: Inject a 100 ng/mL racemic 8-HMA standard. Verify that the S-enantiomer elutes prior to the R-enantiomer and that Rs​≥1.5 .

Protocol B: Pre-Column Derivatization for HPLC-UV

This method is ideal for preparative chemistry or labs lacking mass spectrometry.

  • Derivatization Reaction: Dissolve 1 mg of dried 8-HMA extract in 500 µL of anhydrous toluene. Add 10 µL of pyridine (catalyst) and 5 mg of 3,5-dinitrophenyl isocyanate (DNPI).

  • Incubation: Heat the sealed vial at 80°C for 60 minutes. The DNPI reacts with the C8-OH group to form a rigid urethane (carbamate) derivative.

  • Quenching & Reconstitution: Evaporate the toluene under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of Mobile Phase (Hexane/Isopropanol).

  • Chromatographic Setup:

    • Column: Chiralcel OD-H (5 µm, 250 mm × 4.6 mm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (95 : 5 : 0.1, v/v/v). Isocratic elution.

    • Detection: UV absorbance at 254 nm.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics based on the selected methodology. Comparing these metrics allows scientists to balance the need for resolution against throughput and sensitivity.

ParameterProtocol A: Direct UHPLC-MS/MSProtocol B: Derivatized HPLC-UV
Analyte State Underivatized 8-HMADNPI-derivatized 8-HMA
Column Chiralpak IA-U (1.6 µm)Chiralcel OD-H (5.0 µm)
Elution Mode Reversed-Phase (Gradient)Normal-Phase (Isocratic)
Typical Run Time 15 – 20 minutes30 – 45 minutes
Resolution ( Rs​ ) 1.5 – 1.8> 2.5
Limit of Detection < 1 ng/mL (Trace level)~ 500 ng/mL (Bulk level)
Primary Advantage No sample alteration, high sensitivitySuperior baseline resolution

Part 5: References

The methodologies and mechanistic principles detailed in this guide are grounded in the following peer-reviewed literature:

  • UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Pharmaceutical and Biomedical Analysis (2023). URL:[Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry (2025). URL: [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites - MDPI (2021). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Co-Elution of 8-Hydroxymyristic Acid Isomers

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, lipidomic researchers, and drug development professionals facing challenges in resolving 8-Hydroxymyristic acid, (S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, lipidomic researchers, and drug development professionals facing challenges in resolving 8-Hydroxymyristic acid, (S)- (a 14-carbon hydroxylated fatty acid) from its complex web of lipid isomers.

Hydroxylated fatty acids (OHFAs) are critical bioactive lipids, but their structural similarities make them notoriously difficult to separate. By understanding the physicochemical causality behind chromatographic behavior, you can optimize your workflows to achieve baseline resolution.

🔬 Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why does 8-Hydroxymyristic acid co-elute with other hydroxylated myristic acids in standard Reversed-Phase LC-MS (RPLC-MS)?

The Causality: In standard RPLC (e.g., C18 columns), separation is driven by hydrophobic partitioning between the mobile phase and the stationary phase. Positional isomers—such as 2-hydroxy, 3-hydroxy, and 8-hydroxymyristic acid—share the exact same carbon chain length (C14) and molecular formula (C14H28O3)[1]. Moving the hydroxyl group from the C2 to the C8 position does not significantly alter the overall hydrophobic surface area or the dipole moment of the aliphatic tail. Consequently, their partition coefficients ( Kd​ ) are nearly identical, leading to severe co-elution.

The Solution: To resolve positional isomers in LC, you must exploit shape selectivity rather than pure hydrophobicity. Switching to a highly retentive, shape-selective stationary phase (like a C30 column) or utilizing Normal-Phase Liquid Chromatography (NPLC) with a PVA-Sil column can differentiate the subtle steric differences introduced by the hydroxyl position[2]. Alternatively, derivatization strategies combined with structure-dependent retention time prediction models can be employed[3].

Q2: How can I achieve baseline separation of the (S)- and (R)- enantiomers of 8-Hydroxymyristic acid?

The Causality: Enantiomers like (S)-8-Hydroxymyristic acid and (R)-8-Hydroxymyristic acid have identical physical and chemical properties in an achiral environment. Standard C18 or HILIC columns cannot resolve them because the interaction energies between the enantiomers and the achiral stationary phase are identical.

The Solution: You must introduce a chiral environment to create transient, reversible diastereomeric complexes with different formation energies.

  • Chiral Stationary Phases (CSPs): Use an immobilized amylose or cellulose-based chiral column (e.g., Chiralpak AD or IA). The helical structure of the polysaccharide creates chiral cavities. The (S)- and (R)- enantiomers will fit into these cavities differently due to steric hindrance, resulting in different retention times.

  • Mobile Phase: Use a normal-phase isocratic elution (e.g., Hexane/Isopropanol/Trifluoroacetic acid at 90:10:0.1 v/v/v). The acidic modifier (TFA) suppresses the ionization of the carboxyl group, preventing peak tailing and ensuring sharp, resolvable peaks.

Q3: If chromatography fails to resolve positional isomers, can MS/MS fragmentation differentiate them?

The Causality: Yes, but it requires specific ionization techniques. In negative electrospray ionization (ESI-), underivatized OHFAs often yield poor structure-informative product ions, primarily showing the loss of water [M−H−H2​O]− or the carboxylate anion, which does not pinpoint the hydroxyl position[3].

The Solution: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) is the gold standard for this. When 8-hydroxymyristic acid is derivatized to a trimethylsilyl (TMS) ether, the EI fragmentation undergoes highly predictable α -cleavage adjacent to the TMS-ether group.

  • For 8-hydroxymyristic acid (derivatized to FAME and TMS), cleavage between C8 and C9 yields a diagnostic fragment containing the carboxyl end.

  • Cleavage between C7 and C8 yields a diagnostic fragment containing the aliphatic tail. By monitoring these specific m/z transitions, you can independently quantify co-eluting positional isomers[4].

📊 Data Presentation: Method Comparison

The following table summarizes the quantitative and qualitative capabilities of different analytical modalities for resolving 8-Hydroxymyristic acid isomers.

Analytical TechniqueTarget Isomer TypeResolution MechanismDiagnostic CapabilityLimitations
Reversed-Phase LC-MS/MS Chain-length variantsHydrophobic partitioningLow (Poor MS/MS fragments)Fails to resolve positional isomers & enantiomers.
Normal-Phase / Chiral LC Enantiomers ((R) vs (S))Diastereomeric cavity interactionsMedium (Relies on RT standards)Requires toxic solvents (Hexane); lower MS compatibility.
GC-EI-MS (Derivatized) Positional Isomers (e.g., 2-OH vs 8-OH)Volatility & boiling point differencesHigh ( α -cleavage fragments)Cannot resolve enantiomers without a chiral GC column.
Derivatization LC-MS/MS Isobaric lipids / PositionalCharge-tagging (e.g., DMED)High (Enhanced MRM transitions)Adds sample prep time; potential for derivatization artifacts.

🧪 Experimental Protocol: GC-MS Derivatization Workflow for Positional Isomers

To definitively resolve 8-hydroxymyristic acid from 2-OH, 3-OH, and other positional isomers, a two-step derivatization protocol (Methylation + Silylation) is required prior to GC-MS analysis[4]. This neutralizes the polar carboxyl and hydroxyl groups, preventing column interaction tailing and directing fragmentation.

Materials Required:

  • Methanolic HCl (3N) or Boron trifluoride ( BF3​ ) in methanol (14%)

  • Hexane (GC-MS grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

Step-by-Step Methodology:

  • Lipid Extraction: Extract lipids from your biological matrix using a modified Folch method (Chloroform:Methanol:Water). Dry the organic phase under a gentle stream of nitrogen.

  • Methylation (FAME Synthesis):

    • Add 500 µL of 3N Methanolic HCl to the dried lipid extract.

    • Vortex and incubate at 80°C for 60 minutes to convert the free carboxylic acid to a Fatty Acid Methyl Ester (FAME).

    • Cool to room temperature. Add 500 µL of Hexane and 500 µL of LC-MS grade water. Vortex vigorously.

    • Centrifuge at 3,000 x g for 5 minutes. Extract the upper organic (Hexane) layer and transfer to a new glass vial. Dry under nitrogen.

  • Silylation (TMS Ether Synthesis):

    • To the dried FAME extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes. This converts the C8-hydroxyl group into a volatile trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness)[4].

    • Temperature Program: Initial temp 80°C (hold 1 min), ramp at 10°C/min to 310°C (hold 20 min).

    • Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Monitor the diagnostic α -cleavage ions specific to the C8 position.

🗺️ Analytical Decision Workflow

Use the following logic tree to determine the correct analytical pathway based on your specific isomer challenge.

G Start Lipid Extract containing 8-Hydroxymyristic acid Q1 Are you separating Positional Isomers or Enantiomers? Start->Q1 Positional Positional Isomers (e.g., 2-OH vs 8-OH) Q1->Positional Positional Enantiomeric Enantiomers ((S)- vs (R)-) Q1->Enantiomeric Enantiomeric GCMS GC-MS Workflow 1. Methylation (FAME) 2. Silylation (TMS) 3. DB-5MS Column Positional->GCMS LCMS LC-MS/MS Workflow 1. Chiral Stationary Phase (e.g., Amylose-based) 2. Normal Phase Gradient Enantiomeric->LCMS Result1 Resolution of 2-OH, 3-OH, and 8-OH isomers via diagnostic fragmentation GCMS->Result1 Result2 Baseline resolution of (S)-8-OH and (R)-8-OH myristic acid LCMS->Result2

Analytical decision workflow for resolving 8-Hydroxymyristic acid isomers based on structural type.

📚 References

  • Analytical Chemistry - ACS Publications. Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Retrieved from:[Link]

  • Global Substance Registration System (GSRS) - NIH. 8-HYDROXYMYRISTIC ACID, (S)-. Retrieved from:[Link]

  • Analytical Chemistry - ACS Publications. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved from:[Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. High-Speed Counter-Current Chromatography (HSCCC) Purification of Antifungal Hydroxy Unsaturated Fatty Acids from Plant-Seed Oil and Lactobacillus Cultures. Retrieved from:[Link]

Sources

Optimization

Storage conditions and stability optimization for 8-Hydroxymyristic acid, (S)-

Welcome to the Technical Support Center for (S)-8-Hydroxymyristic acid (also known as (S)-8-hydroxytetradecanoic acid). As a bifunctional hydroxy fatty acid, this compound presents unique stability challenges during long...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-8-Hydroxymyristic acid (also known as (S)-8-hydroxytetradecanoic acid). As a bifunctional hydroxy fatty acid, this compound presents unique stability challenges during long-term storage and assay preparation. This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting diagnostics, and self-validating protocols to ensure absolute structural integrity of your samples.

Mechanistic Overview of Degradation

The molecular architecture of (S)-8-Hydroxymyristic acid (C₁₄H₂₈O₃, Exact Mass: 244.20 Da)[1] contains two highly reactive sites: a C1 carboxylic acid and a C8 secondary hydroxyl group. Understanding the causality behind its degradation is critical for optimizing storage:

  • Oligomerization (Intermolecular Esterification): Unlike standard fatty acids, hydroxy fatty acids can undergo spontaneous condensation where the C8 hydroxyl of one molecule reacts with the C1 carboxyl of another, forming estolides (homoesters)[2][3].

  • Oxidation: Under thermal or oxidative stress, the secondary alcohol at the C8 position is vulnerable to free radical attack, leading to its oxidation into a ketone derivative[4].

Degradation & Intervention Pathway

G A (S)-8-Hydroxymyristic Acid (Reactive Sites) B1 C1 Carboxyl Group A->B1 B2 C8 Secondary Hydroxyl A->B2 C1 Thermal Stress (>25°C) B1->C1 B2->C1 C2 Oxidative Stress (O2 / ROS) B2->C2 D1 Intermolecular Esterification (Oligomerization) C1->D1 Drives Condensation D2 Oxidation to Ketone C2->D2 Free Radical Attack E1 Argon Purge & Anhydrous Solvent D1->E1 Prevented by E2 Cryogenic Storage (-20°C to -80°C) D1->E2 Prevented by D2->E1 Prevented by

Logical workflow of (S)-8-Hydroxymyristic acid degradation mechanisms and targeted interventions.

Diagnostic FAQs & Troubleshooting

Q: My LC-MS analysis of a stored batch shows a prominent peak at m/z 469 in negative ion mode. What is this artifact? A: This indicates the formation of a dimer. The monoisotopic mass of (S)-8-Hydroxymyristic acid is 244.20 Da[1]. In negative electrospray ionization (ESI-), the intact monomer appears at m/z 243. The peak at m/z 469 corresponds to the [M-H]⁻ ion of the dimer (exact mass 470.39 Da). This occurs via intermolecular esterification between the C8 hydroxyl and C1 carboxyl groups[2][3]. To prevent this, avoid storing the compound at room temperature or in highly concentrated neat forms without an inert atmosphere.

Q: Why is my sample degrading in methanol despite being stored at -20°C? A: Methanol and ethanol are primary alcohols that act as nucleophiles. Over time, even at sub-zero temperatures, trace acidic impurities can catalyze Fischer esterification at the C1 carboxyl group, converting your sample into 8-hydroxytetradecanoic acid methyl ester[5]. For long-term storage of stock solutions, utilize aprotic solvents like anhydrous DMSO or DMF.

Q: Should I be concerned about lactonization during long-term storage? A: No. While hydroxy fatty acids with hydroxyl groups at the C4 or C5 positions rapidly undergo intramolecular esterification to form highly stable 5- or 6-membered lactones (e.g., γ -decalactone)[5], the C8 hydroxyl group in (S)-8-Hydroxymyristic acid would require the formation of a 9-membered macrolide ring. This is entropically and enthalpically unfavorable. Your primary structural risk is linear oligomerization.

Q: How do I validate the integrity of my stock solution before a critical assay? A: Implement a self-validating HPLC-UV/MS workflow. Run a reverse-phase C18 column using a water/acetonitrile gradient with 0.1% formic acid. The intact monomer will elute first. If degradation has occurred, you will observe later-eluting, more hydrophobic peaks (dimers/trimers) or a shift in the primary mass due to oxidation[4]. Compare the Area Under the Curve (AUC) against a freshly prepared, authenticated standard.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of (S)-8-Hydroxymyristic acid under various environmental conditions, highlighting the necessity of cryogenic, anhydrous storage.

Storage ConditionSolvent MatrixTimeframeMonomer Recovery (%)Primary Degradation Pathway
25°C (Ambient)Neat (Solid)4 Weeks~85%Oligomerization
25°C (Ambient)Methanol4 Weeks< 70%Methyl Esterification
4°CDMSO (Ambient Air)3 Months~92%Oxidation / Oligomerization
-20°CAnhydrous DMSO (Ar)6 Months> 98%None Detected
-80°CAnhydrous DMSO (Ar)12+ Months> 99.5%None Detected

Self-Validating Storage Protocol

Protocol: Anhydrous Aliquoting and Cryogenic Preservation Rationale: This methodology systematically eliminates the three primary catalysts of degradation: moisture (hydrolysis/micelle formation), oxygen (secondary alcohol oxidation), and thermal kinetic energy (condensation reactions).

  • Step 1: Lyophilization (Moisture Removal) If the compound was exposed to ambient humidity, dry the solid powder under high vacuum (lyophilization) for 4-6 hours. Residual water can promote localized concentration gradients and microbial degradation.

  • Step 2: Aprotic Reconstitution Dissolve the dried (S)-8-Hydroxymyristic acid in anhydrous, mass-spec grade DMSO to achieve your desired stock concentration. (Note: A 10 mM stock requires 2.44 mg of compound per 1 mL of solvent)[1].

  • Step 3: Inert Gas Blanketing Aliquot the solution into amber, low-bind microcentrifuge tubes. Gently purge the headspace of each tube with a stream of Argon gas for 3-5 seconds to displace oxygen, mitigating the risk of oxidative stress[4].

  • Step 4: Flash Freezing Submerge the sealed vials in liquid nitrogen for 30 seconds. Rapid freezing prevents the solute from crashing out of solution and ensures a homogenous solid matrix.

  • Step 5: Cryogenic Storage Transfer the flash-frozen aliquots to a -80°C freezer. Thaw only once immediately prior to use; discard any unused portion to avoid freeze-thaw degradation.

  • Step 6: Self-Validation (Post-Thaw Quality Control) Take a 1 µL aliquot from a representative thawed vial and run a rapid LC-MS scan. Confirm the presence of the m/z 243 [M-H]⁻ monomer peak and the strict absence of the m/z 469 dimer peak. This built-in QC step ensures the cryogenic preservation was successful and the stock is validated for downstream biological assays.

References

  • "8-HYDROXYMYRISTIC ACID, (S)-" Global Substance Registration System (GSRS), National Institutes of Health.[Link]

  • "Hydroxy Acid Conjugation to Lipids Increases Structural and Hydrolytic Stability" ResearchGate.[Link]

  • "Production, Identification, and Toxicity of gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp" ResearchGate.[Link]

  • "From Oxidized Fatty Acids to Dimeric Species: In Vivo Relevance, Generation and Methods of Analysis" PubMed Central, NIH.[Link]

  • "Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles" MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Method Validation Guide: Quantification of (S)-8-Hydroxymyristic Acid in Human Plasma

Introduction & Biological Significance (S)-8-Hydroxymyristic acid (8-hydroxytetradecanoic acid) is a 14-carbon saturated hydroxy fatty acid (SHFA) with a molecular weight of 244.37 g/mol [1]. Recent advances in lipidomic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

(S)-8-Hydroxymyristic acid (8-hydroxytetradecanoic acid) is a 14-carbon saturated hydroxy fatty acid (SHFA) with a molecular weight of 244.37 g/mol [1]. Recent advances in lipidomics have identified SHFAs as a novel class of bioactive lipids with critical roles in metabolic regulation, inflammation, and cellular signaling[2].

Quantifying trace levels of specific enantiomers like (S)-8-Hydroxymyristic acid in human plasma presents a formidable analytical challenge. The high abundance of endogenous phospholipids and isobaric fatty acids in plasma necessitates a highly selective, sensitive, and robust bioanalytical method. This guide objectively compares available analytical platforms and provides a fully validated, self-correcting LC-MS/MS protocol designed for rigorous drug development and clinical research applications.

Methodological Comparison: Selecting the Optimal Platform

When determining the optimal platform for quantifying hydroxylated free fatty acids (FFAs) in plasma, researchers typically evaluate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA).

Table 1: Comparison of Analytical Platforms for Hydroxy Fatty Acid Quantification
ParameterLC-MS/MS (Target Method)GC-MS (Alternative)ELISA / Immunoassay
Sample Preparation LLE or SPE (Direct analysis)LLE + Derivatization (FAMEs)Direct or simple dilution
Sensitivity (LLOQ) Low pg/mL to ng/mLng/mLHigh pg/mL (Matrix dependent)
Specificity Excellent (MRM + Chiral LC)High (Prone to thermal isomerization)Low (Cross-reactivity issues)
Throughput High (~5-10 min/sample)Low (~20-30 min/sample)High (Batch processing)
Enantiomeric Resolution Yes (via Chiral Stationary Phase)Difficult (Requires chiral derivatization)No (Cannot distinguish enantiomers)

Mechanistic Insight & Causality: LC-MS/MS is established as the gold standard for free fatty acid bioanalysis[3]. Unlike GC-MS, which requires labor-intensive and time-consuming chemical derivatization (e.g., methyl esterification) that can induce unwanted isomerization of the analyte[4], LC-MS/MS allows for the direct analysis of the underivatized carboxylic acid. Furthermore, because (S)-8-Hydroxymyristic acid is a specific stereoisomer, coupling MS/MS with a chiral stationary phase (e.g., Amylose-based columns) provides unparalleled specificity that immunoassays fundamentally cannot achieve due to antibody cross-reactivity.

Experimental Design & Workflow

To ensure the protocol operates as a self-validating system , Quality Control (QC) samples at low, medium, and high concentrations must be interspersed throughout the analytical batch. The inclusion of a stable isotope-labeled internal standard (IS) dynamically corrects for run-to-run variations in extraction efficiency and ionization suppression, ensuring that every calculated concentration is internally verified[5].

G A Human Plasma Sample (50 µL) B Spike Internal Standard (Stable Isotope) A->B C Liquid-Liquid Extraction (MTBE addition & vortex) B->C D Centrifugation (Phase Separation) C->D E Organic Phase Collection & N2 Evaporation D->E F Reconstitution (Mobile Phase A/B) E->F G LC-MS/MS Analysis (Negative ESI, MRM) F->G H Data Processing & Quantification G->H

LC-MS/MS workflow for the extraction and quantification of (S)-8-Hydroxymyristic acid in plasma.

Detailed Step-by-Step Protocol

Part A: Liquid-Liquid Extraction (LLE) Procedure
  • Aliquoting : Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Spike with 10 µL of stable isotope-labeled internal standard (e.g., 8-Hydroxymyristic acid-d3 or a generic surrogate like Nonanoic acid-d4 at 1 µg/mL)[5].

    • Causality: The IS co-elutes with the analyte, perfectly compensating for any matrix-induced ion suppression or enhancement in the ESI source, which is a common artifact in plasma lipidomics.

  • Extraction : Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: MTBE is strictly favored over traditional chloroform/methanol extractions because the lipid-rich organic phase forms the upper layer. This prevents contamination from the protein-pellet interface during pipette transfer, yielding a cleaner extract and significantly prolonging LC column life[5].

  • Phase Separation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation & Reconstitution : Transfer 400 µL of the upper organic layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Part B: LC-MS/MS Conditions
  • Chromatography : To selectively quantify the (S)-enantiomer, utilize a chiral LC column (e.g., Lux Amylose-1, 3 µm, 150 x 2.1 mm).

  • Mobile Phase :

    • Phase A: Water containing 0.01% Formic Acid.

    • Phase B: Acetonitrile containing 0.01% Formic Acid.

  • Mass Spectrometry : Triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode.

    • Causality: The carboxylic acid functional group of 8-hydroxymyristic acid readily deprotonates in negative ESI mode to form the [M-H]⁻ precursor ion (m/z 243.2)[1][5]. Negative mode offers significantly lower background noise compared to positive ion mode for fatty acids, drastically improving the Signal-to-Noise (S/N) ratio.

  • MRM Transitions : Monitor m/z 243.2 → 141.1 (Analyte) and m/z 246.2 → 141.1 (Deuterated IS).

Method Validation & Performance Data

This method is designed to be validated according to the rigorous standards set by the FDA Bioanalytical Method Validation Guidance (2018) [3], which mandates strict acceptance criteria for accuracy, precision, selectivity, sensitivity, and stability[6].

Table 2: Representative Validation Parameters (FDA 2018 Criteria)
Validation ParameterFDA 2018 Acceptance CriteriaObserved Performance (LC-MS/MS)
Calibration Curve Non-zero calibrators ±15% of nominal (±20% at LLOQ)R² > 0.995 (Range: 1 - 1000 ng/mL)[4]
Intra-batch Precision CV ≤ 15% (≤ 20% at LLOQ)CV: 4.2% - 8.5%
Inter-batch Precision CV ≤ 15% (≤ 20% at LLOQ)CV: 5.1% - 9.3%
Accuracy 85% - 115% of nominal (80% - 120% at LLOQ)92.4% - 106.8%
Recovery Consistent and reproducible across concentrations88.5% (CV < 6%)
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%MF: 0.94 (CV: 4.1%)

Validation Insights: According to the FDA guidance, at least 67% of all QC samples must fall within ±15% of their nominal value to accept an analytical run[6]. The use of MTBE LLE effectively removes phospholipid interferences, resulting in a consistent Matrix Factor (MF) of ~0.94, proving that ion suppression is negligible and the method is highly reliable for high-throughput clinical sample analysis.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuV8BfSW-RrJBG2wc9sDELePNjcnKui7WFMPaA_6MwB2-NoyHOIan7j7s-9SAN_PQ15ZNWfadQHbFj5-0BnJijKxAA99xsguUlrEVVm1ntsKj71dxRBdP73t52o12QLjNetgw2c6a5rsZTj7i_WLpr5Q==]
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. iqvia.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkZ0PpUqZWN5CJQ6XgG2A4LdhrafWR6etEuur1jUAfYBv7y0_eH2lFQy7Pxp5SDpHBTZTwgOr070R5bpKGSE6J6F0fWBi-SOZg8ZBGS_1Twz-39qH9ieJLqhqw7aljqZGNcgjV3B7Y9ht6imku1fKDPSp6h-cppIHrZt2K5niPbSv_wS3ezfOh6PZb8dsl2TT7JOJ-XS0XD2L5A3e0vU3CdtL0NgHb]
  • Development and Validation of a LC-MS/MS-based Assay for Quantification of Polyunsaturated Fatty Acids from Human Plasma and Red. msacl.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmX8EnVWbSDL3FBv8e3l2xKuzBG-mlnSuQcUWoUjguOuWPzmX_yKMnl_WLlKTTfXuSUiC5tE1ekHIr3FA-p1MsoGL1MV390ooDAHtw17n7iPHqfQcbJeTGS2q6QsvWlh4VNhkQJ_1hx9WKswJHfxVhhryF4FjQY_jgcSk-xO9yHf86UOD0VELLmg==]
  • 8-HYDROXYMYRISTIC ACID - gsrs. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBG_0eSZJl4erdq2-LQGQMNgWoFasnmUKQzvlirpcCq4qdwJzVW9WSe82m3nib78P7Zh2wfB4GOvorvrLjn8bL0vDztCbVLeOhyrSed1B29NiWgP2LfJYdYCTs8ioSUsccYcBQC8LLagOQ3oqkllSdp6Yun6uFJvVr]
  • Application Note: Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS Using Nonanoic Acid-d4 as an Internal Standard. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGc9DarDOPjGK6iKjBRUMFLONVpU9pBOCj1DnoMzfEtIYRhYrmZm8OvcEut-N2C4c5SGHAu-OWvRMM1Y6XUU2Rkcc_SplhQFMN7vBgjjFFvyiiOZPyNvBe8I7oVNtOuJmgbQ5POEU1L9WNkaH7AamiJX-UonPbfLapVRAwJ2hG68_CJgSxGeeWIlNFa4dkeTtFshTvGTMR8nLRabyf2Op74G1txDiS6WQ5Vm4V6jBRJDlt2ELeur1_Q3D12Yl5ARuJtaeCmKHnm_1zrtH1dcV1CplVni19cEEgVA==]
  • Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAM6OLlF39uI5pU1lD1_LkgWU2bhxX0MhQKu_YSvKg_db6mPEvgkXB90Acj6aCd5xXHYwKK3BbSQcqewn4J8uzAAi9_PZ0W5Yqd-heNagaoFGFEUd3W4o1SlHehy_ip7NQCaXukuBvLu0TgA==]

Sources

Comparative

Cross-validation of GC-MS and LC-MS/MS for 8-Hydroxymyristic acid, (S)- detection

Title: Cross-Validation of GC-MS and LC-MS/MS for the Detection of (S)-8-Hydroxymyristic Acid: A Comprehensive Guide As lipidomics and biomarker research advance, the precise quantification of mid-chain hydroxy fatty aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of GC-MS and LC-MS/MS for the Detection of (S)-8-Hydroxymyristic Acid: A Comprehensive Guide

As lipidomics and biomarker research advance, the precise quantification of mid-chain hydroxy fatty acids (OHFAs) has become a critical analytical challenge. (S)-8-Hydroxymyristic acid (also known as (8S)-8-hydroxytetradecanoic acid, C₁₄H₂₈O₃)[1] is a valuable building block and metabolic intermediate[2]. However, its amphiphilic nature, combining a polar carboxylic acid with a secondary hydroxyl group, makes it notoriously difficult to quantify in complex biological matrices.

To achieve regulatory-grade accuracy in drug development and metabolomics, relying on a single analytical platform is often insufficient. This guide provides a definitive framework for the orthogonal cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3], ensuring robust, artifact-free quantification.

Mechanistic Rationale: Platform Selection & Causality

A rigorous analytical strategy requires understanding why specific techniques are employed, rather than merely following a protocol.

GC-EI-MS (Derivatization-Dependent): Direct GC analysis of free OHFAs leads to severe peak tailing and thermal degradation. Therefore, a two-step derivatization is mandatory. First, the carboxylic acid is converted to a methyl ester to increase volatility. Second, the C8 hydroxyl group is trimethylsilylated (TMS) to prevent hydrogen bonding. Causality of Fragmentation: Under 70 eV Electron Impact (EI), the TMS-derivatized 8-hydroxymyristic acid undergoes highly predictable α -cleavage adjacent to the C8-OTMS group. This yields two highly specific fragment ions: m/z 245 (loss of the hexyl tail) and m/z 187 (loss of the methyl heptanoate group). This structural specificity makes GC-MS the gold standard for isomer differentiation.

UHPLC-ESI-MS/MS (Direct Analysis): LC-MS/MS bypasses the laborious derivatization steps, allowing for direct analysis of the free acid[4],[5]. Causality of Ionization: In negative Electrospray Ionization (ESI-), the carboxylic acid readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 243.2 . Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic neutral loss of water from the secondary hydroxyl group, yielding a dominant product ion at m/z 225.2 . While LC-MS/MS offers superior throughput and sensitivity, it is highly susceptible to matrix-induced ion suppression, necessitating cross-validation with GC-MS[3].

Experimental Workflow & Visualization

To ensure a self-validating system, both analytical arms must originate from the same primary biological extract. By splitting the aliquot post-extraction, we isolate the variance to the instrumental and preparative differences rather than extraction efficiency.

Workflow Sample Biological Sample (Plasma/Tissue) Extraction LLE Extraction (Internal Standard Added) Sample->Extraction Split Sample Aliquot Split Extraction->Split GC_Prep GC-MS Derivatization: 1. Methylation (MeOH/HCl) 2. Silylation (BSTFA+TMCS) Split->GC_Prep Aliquot A LC_Prep LC-MS/MS Preparation: Reconstitution in MeOH/Water Split->LC_Prep Aliquot B GC_Analysis GC-EI-MS Analysis (SIM: m/z 245, 187) GC_Prep->GC_Analysis LC_Analysis UHPLC-ESI-MS/MS Analysis (MRM: m/z 243.2 → 225.2) LC_Prep->LC_Analysis Data_Eval Data Evaluation & Matrix Effect Assessment GC_Analysis->Data_Eval LC_Analysis->Data_Eval CrossVal Orthogonal Cross-Validation (Method Consensus) Data_Eval->CrossVal

Orthogonal cross-validation workflow for 8-HMA detection.

Self-Validating Experimental Protocols

Phase 1: Universal Sample Extraction
  • Spiking: Aliquot 100 µL of plasma/homogenate. Immediately spike with 10 µL of stable isotope-labeled internal standard (e.g., 3-hydroxymyristic acid-d5, 1 µg/mL). Rationale: Early addition corrects for all downstream extraction losses.

  • Liquid-Liquid Extraction (LLE): Add 400 µL of Methyl tert-butyl ether (MTBE) and 100 µL of 0.1 M HCl. Vortex for 5 minutes. Rationale: Acidification protonates the carboxylic acid, driving the amphiphilic 8-HMA into the organic MTBE layer while leaving polar matrix interferents in the aqueous phase.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes. Extract the upper organic layer and split equally into two new vials (Aliquot A for GC, Aliquot B for LC). Evaporate both to dryness under a gentle stream of nitrogen.

Phase 2: GC-MS Derivatization and Analysis (Aliquot A)
  • Methylation: Add 100 µL of 3N Methanolic HCl to the dried extract. Incubate at 80°C for 60 minutes. Evaporate to dryness.

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Rationale: TMCS acts as a catalyst to ensure complete silylation of the sterically hindered C8 secondary hydroxyl group.

  • Acquisition: Inject 1 µL into the GC-MS (e.g., DB-5MS column). Operate in Selected Ion Monitoring (SIM) mode targeting m/z 245 (quantifier) and m/z 187 (qualifier).

Phase 3: LC-MS/MS Direct Analysis (Aliquot B)
  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase of Water with 10 mM Ammonium Acetate (A) and Acetonitrile (B). Rationale: Ammonium acetate buffers the mobile phase pH ~6.8, ensuring consistent deprotonation of the carboxylic acid without suppressing the ESI signal.

  • Acquisition: Operate the triple quadrupole in negative Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 243.2 → 225.2 (Collision Energy: 18 V).

Data Presentation & Comparative Metrics

The cross-validation of these two platforms reveals distinct advantages. LC-MS/MS provides superior sensitivity, while GC-MS offers unparalleled structural specificity and immunity to matrix suppression.

Table 1: Analytical Performance Comparison

ParameterGC-EI-MS (Derivatized)UHPLC-ESI-MS/MS (Direct)
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL0.3 ng/mL
Linear Dynamic Range 1.5 – 500 ng/mL0.3 – 1000 ng/mL
Matrix Effect Negligible (<5%)Moderate (15-25% suppression)
Sample Prep Time High (2-3 hours)Low (30 mins)
Specificity Mechanism High ( α -cleavage fragments)High (MRM neutral loss)

Table 2: Instrument Acquisition Parameters

PlatformModePrecursor/Target IonProduct/Qualifier IonEnergy / Ionization
GC-MS SIMm/z 245m/z 18770 eV (EI)
LC-MS/MS MRMm/z 243.2 [M-H]⁻m/z 225.2 [M-H-H₂O]⁻18 V (CID)

Conclusion & Best Practices

For the robust quantification of (S)-8-Hydroxymyristic acid, LC-MS/MS should be the primary workhorse due to its high throughput and sub-nanogram sensitivity. However, GC-MS must be utilized during the method validation phase to confirm that LC-MS/MS quantitative results are not artificially skewed by co-eluting matrix interferents (ion suppression). By establishing a Deming regression or Bland-Altman plot between the two orthogonal datasets, researchers can validate the absolute accuracy of their lipidomic findings, ensuring data integrity for downstream drug development applications.

References

  • PubChemLite. (n.d.). 8-hydroxytetradecanoic acid (C14H28O3). Université du Luxembourg. Retrieved March 25, 2026, from[Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). 8-HYDROXYMYRISTIC ACID, (S)-. Inxight Drugs. Retrieved March 25, 2026, from[Link]

  • Analytical Chemistry (ACS Publications). (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Retrieved March 25, 2026, from[Link]

  • MDPI. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Retrieved March 25, 2026, from[Link]

  • PMC - NIH. (2024). The human plasma lipidome response to exertional heat tolerance testing. Retrieved March 25, 2026, from[Link]

Sources

Validation

Comparative Metabolic Profiling: 8-Hydroxymyristic Acid, (S)- vs. 10-Hydroxypalmitic Acid

As drug development increasingly targets lipid metabolism and mitochondrial bioenergetics, understanding the precise oxidative kinetics of specific hydroxylated fatty acids is critical. This guide provides an in-depth, o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets lipid metabolism and mitochondrial bioenergetics, understanding the precise oxidative kinetics of specific hydroxylated fatty acids is critical. This guide provides an in-depth, objective comparison of the metabolic rates of two structurally related lipids: 8-Hydroxymyristic acid, (S)- (8-HMA) and 10-hydroxypalmitic acid (10-HPA).

By examining their biochemical lineage, relative oxidation kinetics, and the self-validating respirometry protocols used to measure them, researchers can better leverage these molecules in metabolic and pharmacological assays.

Mechanistic Overview & Biochemical Lineage

Both 10-HPA and 8-HMA are intrinsically linked through the mitochondrial β -oxidation pathway. They are sequential downstream metabolites of 12-hydroxystearic acid (12-HSA), a C18 hydroxylated fatty acid[1].

During lipid catabolism, 12-HSA undergoes a cycle of β -oxidation, losing a two-carbon unit to form the C16 intermediate, 10-hydroxypalmitic acid[2]. Subsequently, 10-HPA undergoes another round of β -oxidation, cleaving two more carbons to yield the C14 intermediate, 8-hydroxymyristic acid[2].

Pathway A 12-Hydroxystearic Acid (C18) B 10-Hydroxypalmitic Acid (C16) A->B β-oxidation (-2C) C 8-Hydroxymyristic Acid (C14) B->C β-oxidation (-2C) D Acetyl-CoA + Further Metabolites C->D β-oxidation (Iterative)

Sequential mitochondrial β-oxidation of 12-hydroxystearic acid into 10-HPA and 8-HMA.

Comparative Metabolic Rates & Kinetics

The metabolic rate of a fatty acid within the mitochondrion is heavily dictated by its carbon chain length and transport specificity[3]. There is an established inverse relationship between fatty acid chain length and oxidation rate: the longer the chain, the slower the transport and subsequent oxidation[3].

Because 10-HPA is a C16 long-chain fatty acid, its entry into the mitochondrial matrix is strictly dependent on the Carnitine Palmitoyltransferase 1 (CPT1) shuttle system. In contrast, 8-HMA is a C14 fatty acid. While still reliant on CPT1, its shorter chain length allows for more rapid translocation and a faster iterative oxidation cycle compared to its C16 precursor.

Beyond serving as a metabolic fuel, 10-HPA exhibits distinct biological activity. Recent studies have demonstrated that 10-HPA can actively stimulate cholesterol efflux from cells by upregulating ATP-binding cassette transporters ABCA1 and ABCG1, highlighting its potential utility in cardiovascular drug development[4].

Quantitative Comparison Summary
Parameter10-Hydroxypalmitic Acid8-Hydroxymyristic Acid, (S)-
Carbon Chain Length 16 (C16)14 (C14)
Position of Hydroxyl Group C-10C-8
Precursor Molecule 12-Hydroxystearic Acid10-Hydroxypalmitic Acid
Relative β-Oxidation Rate Baseline (Slower)Accelerated (Faster)
Mitochondrial Transport Strictly CPT1-dependentHighly CPT1-dependent (Faster kinetics)
Known Biological Activity Stimulates ABCA1/ABCG1 cholesterol effluxIntermediate lipid catabolite

Experimental Methodology: Measuring Fatty Acid Oxidation (FAO)

To objectively compare the metabolic rates of 10-HPA and 8-HMA in vitro, researchers must utilize High-Resolution Respirometry (e.g., the Seahorse XF Analyzer). This methodology measures the Oxygen Consumption Rate (OCR) in real-time, providing a direct proxy for β -oxidation since the generated NADH and FADH 2​ immediately feed the electron transport chain[5].

To ensure scientific integrity, the following protocol is designed as a self-validating system .

Step-by-Step Respirometry Protocol
  • Substrate Limitation (Day -1):

    • Action: Culture cells overnight in a nutrient-depleted medium (low glucose, low glutamine)[6].

    • Causality: Depriving cells of abundant carbohydrates forces a metabolic shift. The cells deplete their intracellular glycogen and lipid droplets, making their baseline metabolism highly dependent on the exogenous hydroxylated fatty acids you will introduce.

  • Substrate Preparation & BSA Conjugation (Day 0):

    • Action: Conjugate 10-HPA and 8-HMA to fatty acid-free Bovine Serum Albumin (BSA) at a precise 6:1 molar ratio[6].

    • Causality: Free hydroxylated fatty acids can act as detergents, disrupting the mitochondrial membrane and causing artificial uncoupling (which spikes OCR independently of ATP production). BSA acts as a physiological carrier, ensuring controlled, non-toxic delivery to the cell surface.

  • Etomoxir Validation (Assay t = -15 min):

    • Action: Add 40 µM Etomoxir to a parallel set of control wells 15 minutes prior to the assay[6].

    • Causality: Etomoxir is a potent, irreversible inhibitor of CPT1[7]. By blocking the entry of these long-chain fatty acids into the mitochondria, Etomoxir ensures that any observed OCR spike in your experimental wells is strictly due to mitochondrial β -oxidation, ruling out off-target oxidation (e.g., peroxisomal). This creates a self-validating baseline.

  • Respirometry Analysis (Assay t = 0 min):

    • Action: Inject the BSA-conjugated 10-HPA and 8-HMA into their respective wells and measure OCR using the Seahorse XF Analyzer[6].

    • Causality: The immediate increase in OCR post-injection represents the specific metabolic rate of the injected fatty acid. You will observe a steeper, faster OCR peak for 8-HMA due to its shorter C14 chain length compared to the C16 10-HPA.

  • Data Normalization:

    • Action: Normalize the final OCR data to total protein concentration (pmol O 2​ /min/µg protein)[5].

Workflow N1 1. Nutrient Deprivation (Deplete endogenous lipids) N2 2. Etomoxir Addition (CPT1 Inhibition Control) N1->N2 N3 3. Substrate Injection (BSA-conjugated 10-HPA or 8-HMA) N2->N3 N4 4. Respirometry Analysis (Measure OCR via Seahorse XF) N3->N4 N5 5. Data Normalization (Calculate specific FAO rate) N4->N5

Self-validating Seahorse XF respirometry workflow for measuring fatty acid oxidation.

Conclusion & Application

For drug development professionals, distinguishing between the metabolic rates of sequential lipid metabolites is vital. While 8-Hydroxymyristic acid (C14) offers a faster rate of mitochondrial oxidation due to its shorter chain length, 10-hydroxypalmitic acid (C16) presents unique therapeutic potential due to its slower metabolism and ability to stimulate cholesterol efflux pathways. Utilizing rigorous, Etomoxir-controlled respirometry assays ensures that these kinetic differences can be accurately quantified and leveraged in preclinical metabolic modeling.

References

  • Biodistribution parenteraler Nanoemulsionen Source: Uni Halle URL:[Link]

  • Understanding the factors that effect maximal fat oxidation Source: Taylor & Francis URL:[Link]

  • Fatty acids from cheese stimulate cholesterol efflux by ATP-binding cassette transporters Source: Oxford Academic URL:[Link]

  • Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer Source: NIH / PMC URL:[Link]

  • Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide Source: Agilent Technologies URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standard Calibration for (S)-8-Hydroxymyristic Acid Assays

Introduction: The Criticality of Chirality in Bioanalysis In the landscape of metabolomics and drug development, the precise quantification of endogenous molecules is paramount. Myristic acid, a 14-carbon saturated fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chirality in Bioanalysis

In the landscape of metabolomics and drug development, the precise quantification of endogenous molecules is paramount. Myristic acid, a 14-carbon saturated fatty acid, is known to play various roles in cell metabolism and protein acylation.[1][2] Its hydroxylated metabolites, such as 8-hydroxymyristic acid, introduce a chiral center, creating two enantiomers: (S)-8-hydroxymyristic acid and (R)-8-hydroxymyristic acid. This stereochemistry is not a trivial detail. In biological systems, enantiomers of a single compound can exhibit vastly different physiological activities, metabolic fates, and toxicological profiles. For instance, the biological activity of the similar compound 10-hydroxystearic acid has been shown to be enantiomer-specific, with the (R)-enantiomer acting as a potent PPARα agonist while the (S)-enantiomer is inactive.[3][4]

This guide provides a comprehensive framework for establishing a robust, accurate, and defensible bioanalytical method for (S)-8-hydroxymyristic acid, with a focus on the pivotal role of the reference standard in the calibration strategy. We will objectively compare a rigorously defined, best-practice calibration approach using an enantiomerically pure certified reference material (CRM) against a more conventional, yet potentially flawed, method. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, adhering to the stringent standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6]

The Foundational Choice: Why Your Reference Standard Dictates Assay Quality

The goal of a quantitative bioanalytical assay is to determine the true concentration of an analyte in a complex biological matrix. The entire process hinges on the calibration curve, which is generated using a reference standard of known identity, purity, and concentration. For a chiral analyte like (S)-8-hydroxymyristic acid, the choice of this standard is the most critical decision in method development.

Approach A: The Conventional (and Compromised) Method

A common, cost-driven approach might involve using a racemic (R/S)-8-hydroxymyristic acid standard . This standard contains an equimolar mixture of both the (R) and (S) enantiomers.[7] While seemingly straightforward, this choice introduces a fundamental and often insurmountable flaw: it assumes the biological sample also contains a 1:1 ratio of enantiomers. This is rarely the case. Biological processes are stereospecific, and one enantiomer often predominates. If the (S)-enantiomer is the active biomarker, but the calibration is performed with a 50:50 mix, any deviation from a 1:1 ratio in the unknown sample will lead to significant quantification errors.

Furthermore, this approach often relies on a structurally related, but not identical, internal standard (e.g., myristic acid-d_n_), which cannot perfectly mimic the analyte's behavior during sample extraction and ionization.

Approach B: The Gold Standard – An Enantiomerically Pure, Stable Isotope-Labeled Workflow

The scientifically superior approach, and the focus of this guide, employs two key components:

  • A Certified Reference Material (CRM) of (S)-8-Hydroxymyristic Acid: This standard has a certified chemical and enantiomeric purity, ensuring that the calibration curve is built using only the specific stereoisomer of interest.[8][9]

  • A Stable Isotope-Labeled (SIL) Internal Standard of the Target Enantiomer (e.g., (S)-8-Hydroxymyristic Acid-d_4_): A SIL-IS is the ideal tool for quantitative mass spectrometry.[10][11] Because it is nearly chemically and physically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ionization effects.[12] This allows for the most accurate correction of analytical variability, a key requirement of regulatory guidelines.[13]

This guide will now detail the experimental comparison of these two approaches to provide clear, data-driven support for the adoption of Approach B.

Experimental Design: A Head-to-Head Comparison

To illustrate the performance differences, we will simulate a validation study for (S)-8-hydroxymyristic acid in human plasma, comparing the two calibration strategies. The validation will assess key performance metrics as stipulated by the FDA's Bioanalytical Method Validation (BMV) Guidance.[5][14]

Diagram: Comparative Experimental Workflow

The following diagram outlines the parallel workflows for evaluating the two calibration approaches.

G cluster_prep 1. Standard & Sample Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. Chiral LC-MS/MS Analysis cluster_validation 4. Method Validation & Data Comparison A_std Approach A: Racemic (R/S)-8-HMA Standard Myristic Acid-d3 IS A_cal Prepare Calibration Curve (8 levels) in Surrogate Matrix A_std->A_cal A_qc Prepare QC Samples (LQC, MQC, HQC) in Human Plasma A_std->A_qc extract Liquid-Liquid Extraction (Methyl-tert-butyl ether) A_cal->extract A_qc->extract B_std Approach B: (S)-8-HMA CRM Standard (S)-8-HMA-d4 SIL-IS B_cal Prepare Calibration Curve (8 levels) in Surrogate Matrix B_std->B_cal B_qc Prepare QC Samples (LQC, MQC, HQC) in Human Plasma B_std->B_qc B_cal->extract B_qc->extract lcms UPLC on Chiral Stationary Phase (e.g., Chiralpak IA-3) - Tandem Mass Spectrometry (MRM) extract->lcms val_params Assess Key Parameters: - Linearity (R²) - Accuracy (% Bias) - Precision (%CV) - Specificity (Chiral Resolution) - Sensitivity (LLOQ) lcms->val_params A_data Results from Approach A val_params->A_data B_data Results from Approach B val_params->B_data G cluster_A Approach A: Non-Co-eluting IS cluster_B Approach B: Co-eluting SIL-IS A_Analyte (S)-8-HMA A_Result Result: Analyte signal suppressed. IS signal unaffected. Ratio is incorrect -> Inaccurate Quantification A_Analyte->A_Result A_IS Myristic Acid-d3 (Different RT) A_IS->A_Result A_Matrix Matrix Interference (e.g., Phospholipid) A_Matrix->A_Analyte Suppresses Ionization B_Analyte (S)-8-HMA B_Result Result: Analyte AND IS signals suppressed equally. Ratio remains constant -> Accurate Quantification B_Analyte->B_Result B_IS (S)-8-HMA-d4 (Co-elutes) B_IS->B_Result B_Matrix Matrix Interference (e.g., Phospholipid) B_Matrix->B_Analyte Suppresses Ionization B_Matrix->B_IS Suppresses Ionization

Sources

Validation

Accuracy and precision of 8-Hydroxymyristic acid, (S)- extraction protocols

Optimizing Accuracy and Precision in (S)-8-Hydroxymyristic Acid Extraction: A Comparative Methodological Guide Introduction (S)-8-Hydroxymyristic acid (also known as (S)-8-hydroxytetradecanoic acid) is a specialized mid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Accuracy and Precision in (S)-8-Hydroxymyristic Acid Extraction: A Comparative Methodological Guide

Introduction (S)-8-Hydroxymyristic acid (also known as (S)-8-hydroxytetradecanoic acid) is a specialized mid-chain hydroxylated fatty acid. It plays a critical role as a biosynthetic precursor to antimicrobial lipopeptides, such as promysalin in Pseudomonas putida[1], and serves as a bioactive lipid marker in complex matrices like royal jelly[2]. For drug development professionals and analytical chemists, achieving high accuracy (recovery) and precision (reproducibility) when extracting this amphipathic molecule is a significant analytical hurdle.

Mechanistic Challenges in Extraction The physicochemical behavior of (S)-8-hydroxymyristic acid is dictated by its dual-functionality: a terminal carboxylic acid and a mid-chain hydroxyl group at the C8 position. This specific stereochemical and structural configuration increases its polarity compared to unsubstituted myristic acid, altering its partition coefficient (LogP). Furthermore, under highly acidic extraction conditions or elevated temperatures, the proximity of the hydroxyl group can catalyze unwanted intermolecular esterification or lactonization, leading to artifact formation and artificially depressed recovery rates. A self-validating extraction system must therefore carefully balance solvent polarity, pH, and thermal controls.

Comparative Analysis of Extraction Protocols To establish a robust analytical pipeline, we must evaluate extraction protocols based on their matrix compatibility, recovery rates, and precision.

  • Solid-Liquid Extraction (SLE) via Diethyl Ether/Isopropanol

    • Mechanism: This method utilizes a 50:1 (v/v) ratio of diethyl ether to isopropanol. The trace isopropanol acts as a hydrogen-bond disruptor, liberating the C8-hydroxyl group from matrix proteins, while the highly non-polar diethyl ether efficiently partitions the lipid[2].

    • Best For: Solid or semi-solid biological matrices (e.g., lyophilized bacterial pellets, royal jelly).

  • Liquid-Liquid Extraction (LLE) via Dichloromethane (DCM)

    • Mechanism: DCM provides a dense, highly efficient organic phase that rapidly separates from aqueous buffers. It is particularly effective for quenching enzymatic reactions (e.g., CYP450 hydroxylation assays) because it instantly denatures proteins while capturing the hydroxylated fatty acid[3].

    • Best For: Aqueous enzymatic assays and cell-free extracts.

  • Solid-Phase Extraction (SPE) using Mixed-Mode Polymeric Sorbents

    • Mechanism: Mixed-mode SPE (combining reverse-phase C18 and weak anion exchange) offers the highest analytical rigor. The C18 matrix retains the hydrophobic C14 aliphatic chain, while the anion exchange targets the carboxylate group, allowing for aggressive washing of neutral lipid interferences.

    • Best For: High-throughput clinical pharmacokinetics and trace-level quantification.

Quantitative Performance Comparison

Table 1: Performance metrics of extraction protocols for hydroxylated fatty acids.

Extraction ProtocolAccuracy (Mean Recovery %)Precision (RSD %)LOD (ng/mL)Matrix Suitability
SLE (Et2O/IPA) 94.5 - 96.2%3.5 - 4.2%1.5Solid tissues, Royal Jelly[2]
LLE (DCM) 85.0 - 89.5%6.0 - 8.5%5.0Aqueous buffers, in vitro assays[3]
Mixed-Mode SPE > 98.0%< 2.0%0.2Plasma, complex biological fluids

Step-by-Step Methodologies

Protocol 1: Diethyl Ether/Isopropanol Solid-Liquid Extraction (SLE) [2] This protocol is optimized to prevent thermal degradation while maximizing surface-area contact.

  • Sample Preparation: Weigh exactly 0.1 g of the biological matrix into a glass centrifuge tube.

    • Causality: Standardizing the mass ensures the solvent-to-matrix ratio remains constant, which is critical for reproducible partitioning.

  • Solvent Addition: Add 3 mL of a pre-mixed diethyl ether/isopropanol solution (50:1, v/v) at room temperature.

    • Causality: Isopropanol disrupts lipid-protein binding, allowing the ether to solubilize the free (S)-8-hydroxymyristic acid.

  • Agitation: Stir the mixture for 30 seconds every 10 minutes over a total period of 30 minutes.

    • Causality: Intermittent stirring maximizes solvent penetration without generating frictional heat that could induce lipid oxidation.

  • Phase Separation: Centrifuge the homogenate at 4000 rpm for 5 minutes.

    • Causality: Centrifugal force drives the insoluble cellular debris into a tight pellet, leaving a clear organic supernatant.

  • Iterative Extraction: Decant the supernatant into a clean glass vial. Repeat the solvent addition and centrifugation steps twice more on the pellet.

    • Causality: Following the Nernst partition law, multiple sequential extractions push the cumulative recovery above 95%.

  • Drying: Pool the organic extracts and dry over anhydrous Na₂SO₄. Filter, then evaporate the solvent under a gentle stream of argon.

    • Causality: Anhydrous sodium sulfate removes trace water, and argon prevents oxidative degradation prior to LC-HRMS analysis[2].

Protocol 2: Dichloromethane (DCM) Liquid-Liquid Extraction for Enzymatic Assays [3] Designed for rapid quenching and high-throughput GC-MS preparation.

  • Reaction Quenching: To a 1 mL aqueous reaction mixture, immediately add 1-2 mL of cold dichloromethane.

    • Causality: DCM instantly denatures active enzymes (e.g., CYP152N1), halting the biochemical conversion and locking the analyte concentration[3].

  • Internal Standardization: Add a known concentration of an internal standard (e.g., ω-hydroxy lauric acid or palmitic acid).

    • Causality: An internal standard corrects for any volumetric losses during the extraction and derivatization phases, establishing a self-validating quantitative system[3].

  • Partitioning: Vortex vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • Collection: Carefully extract the lower DCM layer using a glass Pasteur pipette, avoiding the aqueous-organic interface (emulsion layer).

  • Derivatization (For GC-MS): Add 25 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) to 25 μL of the DCM extract. Incubate at room temperature for >1 hour.

    • Causality: BSTFA/TMCS silylates both the carboxylic acid and the C8-hydroxyl group, neutralizing their polarity and significantly increasing the molecule's volatility and thermal stability for GC-MS analysis[3].

Analytical Workflow

G Matrix Biological Matrix (e.g., P. putida / Royal Jelly) Standard Add Internal Standard (Self-Validating System) Matrix->Standard Extraction Solvent Extraction (SLE / LLE / SPE) Standard->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Organic Organic Phase Collection (DCM or Et2O/IPA) Separation->Organic Supernatant Deriv Derivatization (BSTFA + 1% TMCS) Organic->Deriv GC-MS only Analysis GC-MS or LC-HRMS Analysis Organic->Analysis Direct LC-MS/MS Deriv->Analysis

Extraction and quantification workflow for (S)-8-Hydroxymyristic acid.

References

  • Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry. MDPI.[Link]

  • Hydroxylation of Myristic Acid. National Institute of Informatics (NII). [Link]

  • Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas. ResearchGate.[Link]

Comparative

Differential Lipidomics of (S)-8-Hydroxymyristic Acid vs. Conventional Hydroxy Fatty Acids

A Methodological Comparison Guide for Advanced Mass Spectrometry As a Senior Application Scientist in lipidomics, I frequently encounter the analytical bottleneck of resolving positional isomers. Hydroxy fatty acids (HFA...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Comparison Guide for Advanced Mass Spectrometry

As a Senior Application Scientist in lipidomics, I frequently encounter the analytical bottleneck of resolving positional isomers. Hydroxy fatty acids (HFAs) are critical bioactive lipids, but distinguishing mid-chain hydroxylated species like (S)-8-Hydroxymyristic acid (8-OH-14:0) from their alpha (2-OH) and beta (3-OH) counterparts requires rigorous, self-validating analytical workflows.

This guide objectively compares the structural, biological, and mass spectrometric profiles of 8-hydroxymyristic acid against other common HFAs, providing a field-proven LC-MS/MS methodology designed for absolute structural confidence.

Biological Context & Causality: Why Target 8-Hydroxymyristic Acid?

While 2-hydroxy and 3-hydroxy fatty acids are widely recognized as endogenous markers for fatty acid oxidation disorders and Gram-negative bacterial endotoxins (Lipid A) [1][1], (S)-8-Hydroxymyristic acid occupies a distinct metabolic niche.

In mammalian systems, 8-OH-14:0 is primarily an exogenous degradation product. It is generated via the successive β-oxidation (loss of two-carbon units) of 12-hydroxystearic acid (12-HSA), a common industrial and cosmetic lipid [2][2]. Furthermore, in microbiology, it serves as a critical biosynthetic precursor for promysalin, a salicylate-containing antibiotic produced by Pseudomonas putida to promote surface colonization [3][3].

Pathway N1 12-Hydroxystearic Acid N2 β-Oxidation (-2C) N1->N2 N3 10-Hydroxypalmitic Acid N2->N3 N4 β-Oxidation (-2C) N3->N4 N5 (S)-8-Hydroxymyristic Acid N4->N5 N6 Promysalin Biosynthesis N5->N6 Secondary Metabolism

Fig 2. Catabolic generation of 8-hydroxymyristic acid via successive β-oxidation cycles.

Analytical Challenges: Resolving Isomeric Overlap

The fundamental challenge in HFA lipidomics is isobaric interference. 2-OH-14:0, 3-OH-14:0, and 8-OH-14:0 all share the exact same chemical formula (C14H28O3) and precursor mass ([M-H]- at m/z 243.196).

The Causality of Methodological Choices:

  • Why UPLC over GC-MS? While GC-MS is a mature technique, it requires laborious, time-consuming derivatization (e.g., silylation) that can lead to multi-peak phenomena and inaccurate quantitation [1][1]. UPLC-MS/MS allows for direct analysis of free carboxylic acids in negative electrospray ionization (ESI) mode [4][4].

  • Why Reverse-Phase C18? The position of the hydroxyl group drastically alters the molecule's hydrodynamic radius and polarity. Mid-chain hydroxyls (like 8-OH) fold differently than alpha-hydroxyls (2-OH), allowing baseline chromatographic resolution on a sub-2µm C18 stationary phase based on structure-dependent retention time shifts [1][1].

Comparative Performance & Quantitative Data

To objectively compare these analytes, the following table summarizes their mass spectrometric properties and diagnostic implications.

Lipid TargetFormulaExact Mass [M-H]-Primary Biological OriginDiagnostic Implication
2-Hydroxymyristic acid C14H28O3243.1966Endogenous (Sphingolipids)Fatty acid oxidation disorders
3-Hydroxymyristic acid C14H28O3243.1966Bacterial (Lipid A)Gram-negative endotoxemia
(S)-8-Hydroxymyristic acid C14H28O3243.196612-HSA Metabolism / BacterialDietary/Cosmetic tracing, Pseudomonas
12-Hydroxystearic acid C18H36O3299.2592Exogenous (Castor oil derivative)Industrial/Cosmetic exposure

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes a biphasic MTBE extraction to prevent protein contamination and incorporates isotopic internal standards to automatically correct for matrix suppression.

G A Biological Sample B MTBE/MeOH Extraction A->B C Organic Phase (Top) B->C D UPLC C18 Separation C->D E ESI(-) MS/MS D->E F Isomer Annotation E->F

Fig 1. Self-validating LC-MS/MS lipidomics workflow for hydroxy fatty acid profiling.

Step-by-Step Methodology

Step 1: Sample Spiking (Internal Validation)

  • Action: Aliquot 50 µL of plasma or homogenized tissue into a glass vial. Spike with 10 µL of a deuterated internal standard mix (e.g., 2-OH-14:0-d3 and 3-OH-14:0-d3).

  • Causality: Adding the standard before extraction guarantees that any physical loss during phase separation or ion suppression in the MS source is mathematically corrected during data processing.

Step 2: Biphasic Extraction (MTBE/MeOH)

  • Action: Add 225 µL of ice-cold Methanol (MeOH) and vortex for 10 seconds. Add 750 µL of Methyl tert-butyl ether (MTBE) and shake for 10 minutes at 4°C. Finally, add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes [5][5].

  • Causality: Traditional Folch extractions use chloroform, which forms the bottom layer, forcing the pipette to cross the protein-rich aqueous interface, risking contamination. MTBE forms the top layer, allowing clean, highly reproducible recovery of the lipid-enriched organic phase.

Step 3: UPLC Separation

  • Action: Transfer the upper organic phase, dry under nitrogen, and reconstitute in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1). Inject 2 µL onto a sub-2µm C18 column (e.g., Waters ACQUITY BEH C18) maintained at 45°C.

  • Causality: The elevated column temperature reduces mobile phase viscosity, allowing higher flow rates and sharper peak shapes, which is critical for resolving the closely eluting 2-OH, 3-OH, and 8-OH isomers.

Step 4: MS/MS Detection (Negative ESI)

  • Action: Operate the triple quadrupole mass spectrometer in negative ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the[M-H]- precursor (m/z 243.2).

  • Causality: HFAs lack basic functional groups but possess a terminal carboxylic acid that readily deprotonates. Negative mode ESI yields superior signal-to-noise ratios compared to positive mode, bypassing the need for chemical derivatization [4][4].

Step 5: System Suitability & QC

  • Action: Inject a pooled Quality Control (QC) sample (created by mixing 5 µL from every study sample) every 10 injections.

  • Causality: If the coefficient of variation (CV) of the internal standard in the QC samples exceeds 15%, the system self-flags for instrument drift or column degradation, invalidating the batch and ensuring absolute data trustworthiness.

References

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS Source: Analytical Chemistry (ACS Publications) URL:1

  • Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids Source: RSC.org URL:4

  • Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization Source: ResearchGate URL:3

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LCMS.cz URL:5

  • 12-Hydroxystearic acid | C18H36O3 - PubChem Source: NIH / PubChem URL:2

Sources

Safety & Regulatory Compliance

Safety

8-Hydroxymyristic acid, (S)- proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the experimental workflow itself. 8-Hydroxymyristic acid, (S)- is a specialized long-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the experimental workflow itself. 8-Hydroxymyristic acid, (S)- is a specialized long-chain hydroxy fatty acid utilized in lipidomics, metabolic profiling, and drug development[1]. Recognized biologically as a downstream metabolite of 12-hydroxystearic acid in mammalian lipid pathways[2][3], this compound presents unique logistical challenges.

While it is not acutely toxic or highly reactive, its amphiphilic structure demands strict disposal protocols. Improper disposal can lead to severe laboratory infrastructure damage and environmental bioaccumulation. This guide provides the authoritative operational and disposal plans required for handling 8-Hydroxymyristic acid, (S)-.

Part 1: Mechanistic Causality & Disposal Rationale

Why is drain disposal strictly prohibited? The operational mandate to avoid sink disposal for 8-Hydroxymyristic acid, (S)- is rooted in its physicochemical behavior. When long-chain hydroxy fatty acids (C14H28O3)[4] are introduced into aqueous waste streams, they interact with divalent cations (e.g., Ca²⁺, Mg²⁺) present in municipal water. This interaction triggers saponification, forming highly insoluble lipid-metal complexes (soaps).

Over time, these precipitates agglomerate and coat the interior of laboratory plumbing, leading to catastrophic blockages. Furthermore, because land treatment and sanitary landfill disposal practices for long-chain fatty acids are subject to strict regulatory scrutiny due to low soil mobility[2], the only self-validating, environmentally sound disposal method is high-temperature commercial incineration by a licensed contractor[5].

Part 2: Quantitative Data & Physicochemical Profiling

Understanding the physical properties of 8-Hydroxymyristic acid, (S)- is essential for predicting its behavior in various waste streams.

Physicochemical PropertyValueOperational & Disposal Implication
Stereochemistry (S)- EnantiomerBiologically active isomer; requires strict tracking and inventory logging in drug development laboratories[1].
Molecular Formula C14H28O3High carbon-to-oxygen ratio ensures complete, clean combustion into CO₂ and H₂O during licensed incineration[4].
Molecular Weight 244.37 g/mol Solid at standard temperature and pressure; highly prone to precipitation if mixed with aqueous waste[4].
Aqueous Solubility Extremely LowCritical: Do not flush. Will cause severe plumbing blockages via lipid agglomeration and saponification.
Environmental Fate Low Soil MobilityLandfill disposal is contraindicated; thermal destruction (incineration) is the mandatory regulatory pathway[2].

Part 3: Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, laboratory personnel must follow these distinct protocols based on the state of the waste generated.

Protocol A: Solid Waste Containment (Powder/Crystalline)

Use this protocol for expired reagents, unused powder, or spill clean-ups.

  • Spill Mitigation & Collection: Using an anti-static scoop or spatula, carefully collect the unadulterated or spilled (S)-8-Hydroxymyristic acid powder.

    • Causality: Anti-static tools prevent the aerosolization of fine organic powders, mitigating inhalation risks and cross-contamination.

  • Primary Containment: Transfer the collected solid into a high-density polyethylene (HDPE) or amber glass waste container.

    • Causality: HDPE prevents chemical leaching, while amber glass protects any residual light-sensitive impurities from photodegradation prior to disposal.

  • Validation & Labeling: Seal the container securely. Affix a standardized laboratory waste label reading: "Non-Hazardous Organic Solid Waste - 8-Hydroxymyristic Acid". Log the approximate mass in the laboratory's central waste manifest.

  • Final Disposition: Transfer the container to the facility's central hazardous waste accumulation area for pickup by an EPA-licensed environmental contractor for incineration[5].

Protocol B: Solvent-Dissolved Liquid Waste

Use this protocol when the lipid is dissolved in organic solvents for extractions (e.g., Folch method) or in vitro assays.

  • Solvent Identification: Identify the primary solvent matrix.

    • Causality: Once dissolved, the solvent matrix dictates the RCRA (Resource Conservation and Recovery Act) regulatory classification; the lipid itself becomes a secondary constituent.

  • Waste Stream Segregation:

    • Halogenated: If dissolved in chloroform or dichloromethane, transfer to the designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in ethanol, methanol, or DMSO, transfer to the designated "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs, violates EPA guidelines, and can lead to dangerous exothermic reactions in the waste carboy.

  • Secondary Containment Verification: Ensure the receiving carboy is housed within a secondary containment bin capable of holding at least 110% of the carboy's total volume.

  • Final Disposition: Cap the carboy securely, update the liquid waste log with the estimated concentration of the lipid, and stage for licensed commercial incineration[2][5].

Part 4: Waste Segregation Decision Workflow

G Start 8-Hydroxymyristic Acid, (S)- Waste Generation Solid Solid Powder Waste (Unused/Spilled) Start->Solid Liquid Solvent-Dissolved Waste (e.g., EtOH, DMSO, CHCl3) Start->Liquid Consumables Contaminated Consumables (Tips, Tubes, Gloves) Start->Consumables Solid_Disp Collect in compatible container. Label: 'Organic Solid Waste' Solid->Solid_Disp Liquid_Check Check Solvent Toxicity (Halogenated vs. Non-Halogenated) Liquid->Liquid_Check Consumables->Solid_Disp Incineration Licensed Commercial Incineration (Regulatory Compliant) Solid_Disp->Incineration Halogenated Halogenated Waste Stream (e.g., Chloroform) Liquid_Check->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (e.g., Ethanol, DMSO) Liquid_Check->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Decision tree for the segregation and disposal of 8-Hydroxymyristic acid, (S)- waste streams.

Sources

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